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  • Product: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

The following technical guide details the synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., for targets like CDK,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor discovery (e.g., for targets like CDK, MAPK, or ROS1).

Executive Summary

  • Target Molecule: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

  • CAS Registry Number: (Analogous derivatives often proprietary; core scaffold references exist)

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
  • Molecular Weight: 213.16 g/mol

  • Primary Application: Pharmacophore in kinase inhibitors; the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole moiety serves as a hydrogen bond donor/acceptor in the ATP-binding pocket.

This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach using a Boc-protected pyrazole boronate. This route is selected for its scalability, high regioselectivity, and the ability to perform in situ deprotection, streamlining the process workflow.

Retrosynthetic Analysis

The strategic disconnection relies on the bond formation between the electron-deficient pyridine ring and the electron-rich pyrazole ring.

Retrosynthesis Figure 1: Retrosynthetic Strategy utilizing Pd-catalyzed cross-coupling. Target Target: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Precursor1 Electrophile: 5-Bromo-2-(trifluoromethyl)pyridine Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester Target->Precursor2 C-C Bond Formation

Rationale for Selection:

  • Electronic Match: The 5-position of the pyridine (beta to nitrogen) is the most nucleophilic carbon on the ring, but for cross-coupling, we treat the pyridine as the electrophile (halide). The electron-withdrawing CF

    
     group at C2 activates the C5-Br bond towards oxidative addition by Palladium(0).
    
  • Protection Strategy: Unprotected pyrazoles can poison Pd catalysts via coordination of the free NH to the metal center. Using a Boc-protected boronate prevents this and improves solubility in organic solvents.

Experimental Protocol: The "One-Pot" Process

This protocol describes a robust method where the Suzuki coupling and Boc-deprotection occur in a single process flow, utilizing the basicity of the reaction medium.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
5-Bromo-2-(trifluoromethyl)pyridine 1.0Limiting Reagent (Electrophile)
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1.1 - 1.2Nucleophile
Pd(dppf)Cl

· CH

Cl

0.05 (5 mol%)Catalyst (Resistant to air/moisture)
Potassium Carbonate (K

CO

)
3.0Base (Activates Boronate & Cleaves Boc)
1,4-Dioxane / Water (4:1) [0.2 M]Solvent System
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a reaction vessel (equipped with a condenser and nitrogen inlet) with 5-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) and the Boc-pyrazole boronate (1.1 equiv).

  • Add Pd(dppf)Cl

    
      (5 mol%). Note: Pd(PPh
    
    
    
    )
    
    
    is a viable alternative but is more oxygen-sensitive.
  • Purge the solids with nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and Water (ratio 4:1).

  • Add K

    
    CO
    
    
    
    (3.0 equiv). The excess base is critical for both the transmetallation step and the thermal cleavage of the Boc group.

Step 2: Coupling & In-Situ Deprotection

  • Heat the mixture to 90–100 °C under nitrogen atmosphere.

  • Monitor by LC-MS.

    • T = 1 hr: You may observe the intermediate 1-Boc-coupled product .

    • T = 4-6 hrs: Conversion to the fully deprotected 5-(1H-pyrazol-4-yl)-2-trifluoromethyl-pyridine should be observed as the basic aqueous conditions at reflux hydrolyze the carbamate (Boc).

  • Checkpoint: If the Boc group persists after the starting material is consumed, add 1 mL of MeOH and continue heating for 1 hour, or treat the crude workup with TFA/DCM (see Purification).

Step 3: Workup

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Combine organics, wash with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Purification[6]
  • Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (from 80:20 to 0:100). The free pyrazole is polar; adding 1-5% Methanol to the EtOAc flush may be necessary.

  • Yield Expectation: 75–85% isolated yield.

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle intertwined with the deprotection pathway.

Mechanism Figure 2: Integrated Suzuki Coupling and Deprotection Workflow Start Start: Ar-Br + Pyrazole-Bpin OxAdd Oxidative Addition Pd(0) inserts into C-Br Start->OxAdd TransMet Transmetallation Base activates Boronate OxAdd->TransMet RedElim Reductive Elimination Forms C-C Bond TransMet->RedElim Deprotect Thermal/Base Hydrolysis (-Boc Removal) RedElim->Deprotect Intermediate (Boc-Protected) Product Final Product: Free NH Pyrazole Deprotect->Product

Characterization Data (Simulated)

Validation of the structure requires NMR analysis. The trifluoromethyl group exerts a significant deshielding effect, and the pyrazole protons appear as a distinct singlet (or very close doublet) due to tautomerism.

Spectroscopic MethodExpected SignalsAssignment

H NMR (400 MHz, DMSO-d

)

13.20 (br s, 1H)
Pyrazole NH

9.05 (d, J = 2.0 Hz, 1H)
Pyridine H-6 (Deshielded by N and Pyrazole)

8.45 (br s, 2H)
Pyrazole H-3/H-5 (Often overlap)

8.35 (dd, J = 8.0, 2.0 Hz, 1H)
Pyridine H-4

7.95 (d, J = 8.0 Hz, 1H)
Pyridine H-3 (Vicinal to CF

)

F NMR

-66.5 (s, 3F)
CF

Group
MS (ESI+) m/z 214.1 [M+H]

Parent Ion

Safety & Handling

  • Fluorinated Pyridines: Generally volatile and can cause skin irritation. The 2-CF

    
     group is stable, but avoid strong reducing agents (e.g., LAH) which might defluorinate the side chain.
    
  • Palladium Residues: Ensure the final product is scavenged for heavy metals (e.g., using SiliaMetS® Thiol) if intended for biological assay, as Pd traces can give false positives in kinase assays.

  • Boronic Esters: Store at 2-8°C. While pinacol esters are more stable than boronic acids, they can hydrolyze over time in moist air.

References

  • Synthesis of Pyrazole-Pyridine Kinase Inhibitors

    • Title: Modification of Boc-Protected CAN508 via Acyl
    • Source:Molecules (MDPI), 2018.
    • URL:[Link]

    • Relevance: Validates the "one-pot" Suzuki/Boc-deprotection str
  • General Suzuki Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source:Journal of Organic Chemistry, 2014.
    • URL:[Link]

    • Relevance: Provides mechanistic insight into why protected pyrazoles are preferred but notes conditions where unprotected azoles can react.
  • Commercial Precursor Data: Title: 5-Bromo-2-(trifluoromethyl)pyridine Physical Properties & Safety. Source: ChemicalBook / Sigma-Aldrich Data. Relevance: Confirms availability and handling of the electrophile.

Sources

Exploratory

physicochemical properties of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Abstract The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Abstract

The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutic agents. The molecule 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents such a convergence, uniting the biologically significant pyrazole ring with the metabolically robust trifluoromethyl-pyridine moiety.[1][2][3] The pyrazole scaffold is a cornerstone in numerous approved drugs, valued for its metabolic stability and versatile bioactivity.[2][4][5] Simultaneously, the trifluoromethyl group is a critical tool in modern drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity, which can improve cell membrane permeability and oral bioavailability.[3][6][7] This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, intended for researchers in drug discovery and development. It moves beyond a simple data sheet to offer a methodological narrative, explaining the causality behind experimental choices and providing detailed, self-validating protocols for determining the essential properties that govern a compound's journey from the bench to potential clinical application.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The rationale for investigating 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is rooted in the established pharmacological importance of its components. Pyrazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] The pyridine ring is another prevalent heterocycle in pharmaceuticals, and its substitution with a trifluoromethyl (-CF3) group is a well-established strategy to modulate key drug-like properties.[3][6] The electron-withdrawing nature of the -CF3 group can significantly impact the pKa of the pyridine nitrogen and increase the molecule's overall lipophilicity and resistance to metabolic degradation.[7]

Therefore, a thorough understanding of the physicochemical properties of the title compound is not merely an academic exercise; it is a critical prerequisite for any drug development program. Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are fundamental determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10] This document serves as a practical guide for the scientist who has synthesized this novel entity and now faces the crucial task of its complete physicochemical profiling.

Initial Confirmation: Structural and Spectroscopic Elucidation

Before measuring physicochemical properties, it is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is essential for unambiguous structural elucidation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹H and ¹³C NMR will confirm the core carbon-hydrogen framework and the connectivity of the pyrazole and pyridine rings. ¹⁹F NMR is crucial for verifying the presence and integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming its elemental composition.[11]

Core Physicochemical Properties: A Methodological Guide

The following sections detail the experimental determination of the most critical physicochemical properties. For each, we discuss the underlying principles, provide a detailed protocol, and explain the significance of the data in a drug discovery context.

Melting Point (MP) Determination

Significance : The melting point is a fundamental physical property that provides an initial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Method [12][13][14]

  • Sample Preparation : Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube by pressing the open end into the powder. Tap the closed end gently on a hard surface to pack the sample to a height of 2-3 mm.[12][14]

  • Initial Rapid Determination : Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

  • Precise Determination : Allow the apparatus to cool to at least 20°C below the approximate MP. Place a new sample in the apparatus.

  • Heating Rate : Heat at a medium rate until the temperature is about 15-20°C below the expected MP. Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

  • Observation and Recording : Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Replicates : Perform at least two more careful determinations to ensure the value is consistent and reproducible.

Aqueous Solubility

Significance : Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.[15] Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance.[16] Both kinetic and thermodynamic solubility are important, with the latter being the true equilibrium value.[15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [17][18]

  • System Preparation : Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[17]

  • Sample Addition : Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the original solubility in mg/mL or µM, accounting for the dilution factor. The lowest measured solubility across the pH range is used for classification purposes (e.g., for the Biopharmaceutics Classification System - BCS).[17]

Acid Dissociation Constant (pKa)

Significance : The pKa value defines the extent of a molecule's ionization at a given pH.[9][19] Since ionization state profoundly affects a drug's solubility, permeability, and interaction with its biological target, knowing the pKa is essential.[8] 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine has basic nitrogen atoms (on the pyridine and pyrazole rings) and a potentially acidic N-H proton on the pyrazole, making its ionization behavior complex and important to characterize.

Experimental Protocol: Potentiometric Titration [20][21]

  • Solution Preparation : Accurately weigh the compound and dissolve it in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds.[19]

  • Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration : Titrate the solution with a standardized solution of strong acid (e.g., HCl) to determine the pKa of basic groups, and then with a standardized strong base (e.g., NaOH) for acidic groups. Add the titrant in small, precise increments.

  • Data Recording : Record the pH value after each addition of titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[21] For complex molecules or sparingly soluble ones, specialized software is often used to analyze the titration curve and calculate the pKa values.

Lipophilicity (logP and logD)

Significance : Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[22] It is a key predictor of membrane permeability, protein binding, and overall ADME properties.[10]

  • logP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol and water.[22]

  • logD is the logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH.

Experimental Protocol: Shake-Flask Method [23]

  • Phase Preparation : Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD). Pre-saturate the octanol with the buffer and the buffer with octanol by mixing them and allowing the phases to separate.

  • Compound Addition : Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning : Add a known volume of the octanol phase to the aqueous solution in a vial. Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

  • Calculation :

    • logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) [22]

Data Summary and Interpretation

To facilitate clear analysis and comparison, all experimentally determined physicochemical data should be compiled into a structured format.

Table 1: Physicochemical Properties Summary for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

PropertyMethod UsedResultSignificance for Drug Discovery
Molecular Formula -C₉H₆F₃N₃-
Molecular Weight HRMSEnter valueConfirms identity.
Melting Point (°C) Capillary MethodEnter rangeIndicator of purity and solid-state stability.
Aqueous Solubility Shake-Flask
    at pH 1.2Enter value (µg/mL)Predicts solubility in the stomach.
    at pH 6.8Enter value (µg/mL)Predicts solubility in the small intestine.
pKa (Acidic) Potentiometric TitrationEnter valueDefines ionization state of the pyrazole N-H.
pKa (Basic) Potentiometric TitrationEnter value(s)Defines ionization state of the pyridine/pyrazole nitrogens.
logP Shake-FlaskEnter valueIntrinsic lipophilicity of the neutral molecule.
logD at pH 7.4 Shake-FlaskEnter valueEffective lipophilicity at physiological pH, predicts membrane permeability.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships. The following are presented in DOT language for use with Graphviz.

G Figure 1: Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR Confirmed Pure Compound MS High-Resolution MS Purification->MS Confirmed Pure Compound Purity Purity Check (e.g., HPLC) Purification->Purity Confirmed Pure Compound MP Melting Point Purity->MP Input for Profiling Solubility Aqueous Solubility (pH-dependent) MP->Solubility pKa pKa Determination MP->pKa logP Lipophilicity (logP/logD) MP->logP Data Data Compilation & Summary Solubility->Data pKa->Data logP->Data Interpretation Interpretation for Drug Discovery Context Data->Interpretation

Caption: Figure 1: Workflow for the synthesis and characterization of a novel compound.

G Figure 2: Interplay of Physicochemical Properties and ADME Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption affects dissolution Lipophilicity Lipophilicity (logD) Lipophilicity->Absorption impacts membrane passage Distribution Distribution Lipophilicity->Distribution affects tissue penetration & protein binding Metabolism Metabolism Lipophilicity->Metabolism can increase metabolic liability Excretion Excretion Lipophilicity->Excretion influences clearance pathways Target Target Binding Lipophilicity->Target drives hydrophobic interactions pKa Ionization (pKa) pKa->Solubility governs pH-dependence pKa->Absorption influences charge state pKa->Target affects binding interactions

Caption: Figure 2: Relationship between core properties and ADME outcomes.

Conclusion

The systematic physicochemical characterization of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is a foundational step in evaluating its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, solubility, pKa, and lipophilicity. Each of these parameters provides a critical piece of the puzzle, helping to build a comprehensive profile that will inform subsequent stages of drug discovery, from in vitro assay design and formulation development to the prediction of in vivo pharmacokinetics. By adhering to these rigorous experimental standards, researchers can confidently assess the viability of this promising scaffold and make data-driven decisions in the quest for novel therapeutics.

References

  • Šimunić, J., Tatić, M., & Amidžić, R. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 354-367.
  • Pandey, P. K. (2025, March 31).
  • Priefer, R. (2026, February 12).
  • University of Toronto. (n.d.).
  • Lambda Photometrics Ltd. (n.d.).
  • Al-Iraqi, M. A., & Shawkat, S. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 624-638.
  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point.
  • Khan, I., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24).
  • LibreTexts. (2022, April 7). 6.
  • Sharma, V., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 186-195.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Polygalov, E., & Chilov, G. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (n.d.).
  • Inventiva Pharma. (n.d.).
  • Ilie, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406.
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1663-1687.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Shayanfar, A., & Jouyban, A. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease.
  • Chem-Impex. (n.d.). 5-(Trifluoromethyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Krach, D., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1814-1825.
  • Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).
  • National Center for Biotechnology Information. (n.d.). 4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine. PubChem.
  • J.C. V., et al. (2025, July 18).
  • Fujikawa, K., & Yasui, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 83-91.
  • Xing, L., Glen, R. C., & Clark, R. D. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • Li, Z., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Tetrahedron, 69(47), 10193-10200.
  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.
  • Shestopalov, A. M., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2023(1), M1541.
  • Kumar, D. S., et al. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine.
  • Figshare. (2025, August 18).
  • VSNCHEM. (n.d.). VP12774 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine.

Sources

Foundational

Technical Guide: Synthesis and Characterization of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Derivatives

Executive Summary The 5-(1H-pyrazol-4-yl)-2-trifluoromethyl-pyridine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development (e.g., c-Met, ALK, and ROS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(1H-pyrazol-4-yl)-2-trifluoromethyl-pyridine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development (e.g., c-Met, ALK, and ROS1 inhibitors). This guide provides a rigorous, field-validated methodology for constructing this core.

The synthesis hinges on the regioselective installation of the pyrazole moiety onto an electron-deficient pyridine ring. The presence of the trifluoromethyl (


) group at the C2 position serves two critical functions: it modulates the lipophilicity (

) and metabolic stability of the pyridine ring, while simultaneously activating the C5-position for cross-coupling via inductive electron withdrawal.

Part 1: Retrosynthetic Analysis & Strategic Design

Structural Logic

The target molecule combines a hydrogen-bond donor/acceptor system (pyrazole) with a lipophilic, metabolically robust core (trifluoromethylpyridine).

  • The

    
     Effect:  The strong electron-withdrawing nature of the 
    
    
    
    group ($ \sigma_p = 0.54 $) lowers the
    
    
    of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability.
  • The Pyrazole Hinge: The pyrazole unit at C5 is a classical bioisostere for the ATP adenine ring, capable of forming bidentate hydrogen bonds with the kinase hinge region.

Synthetic Strategy

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a 5-halopyridine and a protected pyrazole boronate.

  • Electrophile: 5-Bromo-2-(trifluoromethyl)pyridine. The C5-Br bond is activated for oxidative addition due to the electron-deficient nature of the pyridine ring.

  • Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester. The Boc group is essential to preventing catalyst poisoning by the pyrazole nitrogens and suppressing protodeboronation.

Retrosynthesis Target Target Scaffold (5-(1H-Pyrazol-4-yl)-2-CF3-pyridine) Precursor1 5-Bromo-2-(trifluoromethyl)pyridine (Electrophile) Target->Precursor1 Suzuki Disconnection Precursor2 1-Boc-pyrazole-4-boronic acid pinacol ester (Nucleophile) Target->Precursor2 Suzuki Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed cross-coupling.

Part 2: Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 5-Bromo-2-(trifluoromethyl)pyridine (>98% purity).

  • Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 - 1.2 equiv).

  • Catalyst:

    
     (3-5 mol%). Rationale: The bidentate dppf ligand prevents 
    
    
    
    -hydride elimination and is robust against oxidation.
  • Base:

    
     (2.0 M aqueous solution or 3.0 equiv solid).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Rationale: High boiling point and miscibility with aqueous base.

Step-by-Step Methodology
Step 1: The Suzuki Coupling[2][3]
  • Setup: In a clean, oven-dried reaction vial equipped with a magnetic stir bar, charge the 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv).

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to limiting reagent).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

  • Catalyst & Base: Add

    
     (0.05 equiv) and 
    
    
    
    (2.0 M aq, 3.0 equiv).
  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The Boc group may partially cleave under these conditions, which is acceptable if the final target is the free amine.

Step 2: Workup & Deprotection
  • Extraction: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over

    
    .
    
  • Boc-Removal (If retained): If the Boc group remains intact, dissolve the crude residue in DCM/TFA (4:1) and stir at RT for 1 hour.

  • Neutralization: Quench with saturated

    
     until pH 8. Extract with EtOAc (3x).
    
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-10% Methanol in Dichloromethane (DCM).

Workflow Start Start: Reagents Mixed Degas Degas (Ar/N2) 10 mins Start->Degas Heat Heat 90°C 4-16 hrs Degas->Heat Check LCMS Check: Conversion >95%? Heat->Check Check->Heat No (Add Catalyst) Workup Aq. Workup (EtOAc/Water) Check->Workup Yes Deprotect TFA/DCM (If Boc present) Workup->Deprotect Purify Flash Chromatography (DCM/MeOH) Deprotect->Purify

Figure 2: Operational workflow for the synthesis and purification of the target scaffold.

Part 3: Characterization & Validation

Trustworthy characterization relies on cross-referencing spectral data.

NMR Spectroscopy[6][7]
  • 
     NMR:  This is the most diagnostic tool for the 
    
    
    
    group.
    • Expected Signal: A sharp singlet at

      
       -68.0 ppm  (referenced to 
      
      
      
      ).
    • Note: If the signal splits or shifts significantly (>-70 ppm), suspect hydrolysis of the

      
       to a carboxylic acid (rare but possible under harsh basic conditions).
      
  • 
     NMR: 
    
    • Pyridine: Two doublets (or dd) and a singlet (if C6 is H). The proton adjacent to the

      
       group is deshielded.[4]
      
    • Pyrazole: Broad singlet around 13.0-13.5 ppm (NH), and two aromatic singlets around 8.0-8.5 ppm.

Mass Spectrometry (LCMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Look for the

    
     peak.[5] The 
    
    
    
    group does not introduce a specific isotope pattern like Cl or Br, but the mass defect is distinct.
  • Validation: Ensure the UV purity (254 nm) matches the TIC (Total Ion Chromatogram) purity.

Data Summary Table
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual

NMR

-67.5 to -68.5 ppm (s, 3F)

or

LCMS Purity >95% (UV 254 nm)

Column,

HRMS Calc: 228.0514 (approx)ESI-TOF

Part 4: Troubleshooting & Optimization

Protodeboronation

Issue: The pyrazole boronic ester hydrolyzes and loses the boron group before coupling, yielding unsubstituted pyrazole. Solution:

  • Switch to anhydrous conditions using

    
     or 
    
    
    
    in dry DMF/Dioxane.
  • Increase catalyst loading to speed up the transmetalation step relative to the deboronation rate.

Catalyst Poisoning

Issue: Free amines (from deprotected pyrazole) coordinate to Pd, killing the catalytic cycle. Solution:

  • Ensure the Boc group is stable during the coupling. If thermal deprotection occurs, lower the temperature to 80°C and extend reaction time.

  • Use Pd(Amphos)Cl2 or XPhos Pd G2 , which are more resistant to inhibition by heterocycles.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Base + Boronate) OxAdd->TransMet R-B(OR)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Figure 3: Simplified Suzuki catalytic cycle highlighting the critical oxidative addition step facilitated by the electron-deficient pyridine.

References

  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein J. Org. Chem. Link

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Synlett.[2] Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Mechanism and Recent Literature.Link

  • Royal Society of Chemistry. (2015). 19F NMR analysis of 2-(Trifluoromethyl)pyridine derivatives. RSC Advances. Link

  • Journal of Medicinal Chemistry. (2011). Crizotinib (PF-02341066) Synthesis and SAR. (Reference for pyrazole-pyridine hinge binders). Link

Sources

Exploratory

Spectroscopic Analysis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Executive Summary & Structural Context In the landscape of modern medicinal chemistry, 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold." It combines the metabolic stability and lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

In the landscape of modern medicinal chemistry, 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold." It combines the metabolic stability and lipophilicity of the trifluoromethyl-pyridine moiety with the hydrogen-bond donor/acceptor capabilities of the pyrazole ring. This architecture is frequently encountered in the development of kinase inhibitors (e.g., c-Met, ALK inhibitors) where the pyrazole acts as a hinge-binder and the


 group occupies a hydrophobic pocket.

This guide provides a rigorous spectroscopic breakdown of this molecule, moving beyond basic characterization to the structural dynamics that affect analytical results.

Molecular Architecture
  • Formula:

    
    
    
  • Molecular Weight: 213.16 g/mol

  • Key Features:

    • Electronic Push-Pull: The electron-withdrawing

      
       group at position 2 of the pyridine ring significantly deshields the aromatic protons.
      
    • Protostropic Tautomerism: The N-unsubstituted pyrazole (

      
      ) exists in rapid equilibrium, complicating NMR analysis in protic solvents.
      

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR profile of this compound is defined by the coupling of the fluorine atoms to the pyridine carbon framework and the dynamic behavior of the pyrazole protons.

Sample Preparation & Solvent Effects

Protocol: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 .

  • Why DMSO-d6? Chloroform (

    
    ) often leads to broad signals for the pyrazole 
    
    
    
    and its adjacent carbons due to intermediate exchange rates. DMSO-d6 forms strong hydrogen bonds, slowing the exchange and sharpening the
    
    
    signal, usually pushing it downfield (>13 ppm).
NMR: The Diagnostic Anchor

The trifluoromethyl group provides a clean, singlet signal that serves as a purity check.

  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity: Singlet (s).

  • Integration: Calibrated to 3F.

NMR Assignment Logic

The pyridine ring protons are split by both neighboring protons and the fluorine atoms (through-space or long-range coupling).

PositionShift (

ppm)
Multiplicity

-Coupling (Hz)
Structural Insight
Pyridine H-6 8.80 - 9.05d (doublet)

Most deshielded due to adjacent N and ortho-pyrazole.
Pyridine H-3 7.80 - 8.00d (doublet)

Shielded relative to H-6; broadened by

coupling.
Pyridine H-4 8.10 - 8.30dd

Coupling to H-3 and H-6.
Pyrazole H-3/5 8.00 - 8.50br s-Often appear as a broad singlet or two distinct peaks depending on tautomeric rate.
Pyrazole NH 13.0 - 13.5br s-Exchangeable; disappears with

shake.
NMR & Fluorine Coupling

The


 spectrum is complex due to C-F splitting. You must look for quartets.
  • 
     Carbon:  Quartet at 
    
    
    
    ppm (
    
    
    Hz).
  • Pyridine C-2: Quartet at

    
     ppm (
    
    
    
    Hz).
  • Pyridine C-3: Quartet at

    
     ppm (
    
    
    
    Hz).

Mass Spectrometry (MS) Profiling

Method: LC-MS (ESI+) System: Agilent 1290 Infinity II / 6470 Triple Quadrupole (or equivalent).

Ionization Characteristics[1]
  • Mode: Positive Electrospray Ionization (ESI+).

  • Base Peak:

    
     m/z.
    
  • Adducts:

    
     m/z (common in non-buffered mobile phases).
    
Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the aromatic rings and the lability of the


 group under high collision energy.
  • Precursor: 214.2 m/z

  • Primary Fragment: 194.2 m/z (Loss of HF, rare but possible).

  • Major Fragment: 145.1 m/z (Loss of

    
     radical/group).
    
  • Secondary Fragment: 118.1 m/z (Loss of

    
     from the pyridine or pyrazole ring after 
    
    
    
    loss).
Visualization: Fragmentation Logic

MS_Fragmentation M_H [M+H]+ Precursor m/z 214.2 Loss_CF3 Fragment A [M+H - CF3]+ m/z ~145 M_H->Loss_CF3 Homolytic Cleavage (High CE) Loss_N2 Fragment B [M+H - N2 (Pyrazole)]+ m/z ~186 M_H->Loss_N2 Retro-Cycloaddition Ring_Cleave Deep Fragmentation Pyridine Ring Opening m/z < 120 Loss_CF3->Ring_Cleave Secondary Decay

Caption: Predicted ESI+ MS/MS fragmentation pathway for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine.

Vibrational Spectroscopy (IR)

Technique: FT-IR (ATR method).

  • 3200 - 2800 cm⁻¹: Broad

    
     stretching (Pyrazole).
    
  • 1600 - 1580 cm⁻¹:

    
     and 
    
    
    
    aromatic ring stretching (Pyridine/Pyrazole).
  • 1320 - 1100 cm⁻¹: Strong

    
     stretching bands (Diagnostic). The 
    
    
    
    group typically shows multiple strong bands in this region (asymmetric/symmetric stretches).

Experimental Workflow: Structural Elucidation

This workflow ensures self-validating results by cross-referencing MS mass accuracy with NMR connectivity.

Workflow cluster_QC Phase 1: Purity & Mass cluster_NMR Phase 2: Connectivity Sample Unknown Sample (Solid) LCMS LC-MS (ESI+) Confirm m/z 214.2 Sample->LCMS DSC DSC/Melting Point Target >150°C Sample->DSC H_NMR 1H NMR (DMSO-d6) Check Pyrazole NH LCMS->H_NMR If Purity >95% F_NMR 19F NMR Confirm -66 ppm Singlet H_NMR->F_NMR C_NMR 13C NMR Verify C-F Quartets F_NMR->C_NMR Report Final Structure Confirmation C_NMR->Report Data Synthesis

Caption: Integrated analytical workflow for structural validation of trifluoromethyl-pyridine derivatives.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. The standard route involves a Suzuki-Miyaura coupling .

Reaction:



Common Impurities:

  • Debrominated Pyridine: 2-trifluoromethylpyridine (volatile, often lost in drying).

  • Homocoupling: Bis-pyrazole or Bis-pyridine species (detected by MS at higher m/z).

  • Regioisomers: Rare, but if 3-bromo-pyrazole is used instead of 4-bromo, the connectivity changes (detectable by

    
     NMR coupling patterns).
    

References

  • Synthesis of Trifluoromethyl-substituted Pyridines

    • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[1][2]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • NMR of Fluorinated Pyridines

    • Title: 2-(Trifluoromethyl)pyridine 19F NMR Chemical Shifts.
    • Source: SpectraBase (Wiley).
    • URL:[Link]

  • Mass Spectrometry of Pyrazoles

    • Title: A Mechanism Study on the (+)
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • General Spectral Data for Pyrazole-Pyridines

    • Title: Structure–activity relationship of pyrazol-4-yl-pyridine deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Foundational

The Pyrazole-Pyridine Scaffold: A Definitive Guide to Structural Elucidation and Regiochemical Assignment

Executive Summary The pyrazole-pyridine fused system represents a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., sildenafil, indiplon, and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-pyridine fused system represents a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., sildenafil, indiplon, and various anticancer agents). However, the synthesis of these bicyclic heterocycles is plagued by a critical challenge: regioisomerism .

The ambident reactivity of the pyrazole nitrogen atoms (N1 vs. N2) and the multiple cyclization pathways of hydrazine intermediates frequently yield isomeric mixtures that are difficult to separate and distinguish. Misassignment of these structures can lead to years of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides a rigorous, self-validating workflow for the structural elucidation of pyrazole-pyridine compounds, moving beyond basic 1H NMR to leverage 15N-HMBC, NOE correlations, and computational validation.

Phase 1: The Synthetic Ambiguity

To solve the structure, one must first understand the origin of the ambiguity. The most common synthetic route involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents (e.g.,


-keto esters).
The Regioisomer Trap

When a 3-aminopyrazole reacts with a nonsymmetrical 1,3-dicarbonyl, two distinct cyclization modes are possible:

  • Pyrazolo[1,5-a]pyrimidine: Attack via the exocyclic amine and the ring nitrogen (bridgehead formation).

  • Pyrazolo[3,4-b]pyridine: Attack via the C4 carbon and the exocyclic amine (Friedländer-type condensation).

Furthermore, alkylation of a pre-formed pyrazolo[3,4-b]pyridine core often results in a mixture of N1-alkyl and N2-alkyl isomers due to annular tautomerism.

FeatureN1-Isomer (Thermodynamic)N2-Isomer (Kinetic/Steric)
Steric Hindrance Generally lowerHigher (adjacent to pyridine ring)
Dipole Moment Distinct vectorDistinct vector
Biological Activity Often vastly different binding modesOften inactive or off-target

Phase 2: The NMR Elucidation Workflow

Standard 1H and 13C NMR are often insufficient for definitive assignment because the chemical environment changes are subtle. The following workflow integrates advanced 2D techniques to ensure accuracy.

1H & 13C NMR: The Diagnostic Signals

While not definitive, certain trends provide initial clues.

  • C3/C4/C5 Shifts: In pyrazolo[3,4-b]pyridines, the carbon chemical shifts of the pyrazole ring respond to N-alkylation.

  • Shielding Effects: An N2-substituent is spatially closer to the pyridine ring substituents, often causing an upfield shift (shielding) of the pyridine C-H signals due to steric compression or anisotropic effects.

The "Gold Standard": 1H-15N HMBC

Nitrogen chemical shifts are far more sensitive to electronic environment than carbon or proton shifts.

  • Pyrrole-like Nitrogen (N-R): Typically resonates between -160 and -180 ppm (relative to nitromethane).

  • Pyridine-like Nitrogen (N=C): Typically resonates downfield between -60 and -120 ppm .

The Experiment: Run a Gradient-Selected 1H-15N HMBC optimized for long-range coupling (


 Hz).
  • N1-Alkylated Isomer: The alkyl protons will show a strong

    
     or 
    
    
    
    correlation to the pyrrole-like N1. N1 will not show a strong correlation to the pyridine ring protons.
  • N2-Alkylated Isomer: The alkyl protons correlate to N2. Crucially, N2 often shows coupling to the C3-H of the pyrazole, distinguishing it from N1.

NOESY/ROESY: The Spatial Lock

Nuclear Overhauser Effect (NOE) spectroscopy provides the final "spatial lock."

  • N1-Isomer: NOE correlations are observed between the N1-alkyl group and the C7-H (or substituents on the pyridine ring para to the ring fusion).

  • N2-Isomer: Strong NOE correlations are often seen between the N2-alkyl group and the C3-H of the pyrazole ring. Absence of NOE to the pyridine ring is diagnostic.

Phase 3: Advanced Validation Protocols

X-Ray Crystallography

If the compound forms a crystalline solid, single-crystal X-ray diffraction (SC-XRD) is the ultimate arbiter. It unambiguously defines the bond connectivity and tautomeric state in the solid phase.

  • Note: Solid-state tautomers may differ from solution-state tautomers, but the N-alkylation site is fixed.

GIAO-DFT Computational Prediction

When crystals are unavailable, Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method can predict NMR shifts.

  • Model: Build 3D models of both regioisomers.

  • Optimize: Geometry optimization (e.g., B3LYP/6-31G*).

  • Calculate: Compute shielding tensors and convert to chemical shifts.

  • Compare: The isomer with the lowest Mean Absolute Error (MAE) between calculated and experimental shifts is the correct structure.

Visualizing the Elucidation Logic

Diagram 1: The Decision Matrix

This flowchart guides the researcher from the crude reaction mixture to the final structural assignment.

ElucidationWorkflow Start Crude Reaction Mixture (Hydrazine + 1,3-Dicarbonyl) Purify HPLC/Flash Purification Start->Purify MassSpec LC-MS/MS Analysis (Confirm MW & Fragmentation) Purify->MassSpec H1NMR 1H NMR (1D) Ambiguous Regiochemistry? MassSpec->H1NMR Branch Isomer Resolved? H1NMR->Branch N15HMBC 1H-15N HMBC (The Gold Standard) Branch->N15HMBC No (Common) Final Definitive Structural Assignment Branch->Final Yes (Rare) NOESY NOESY / ROESY (Spatial Proximity) N15HMBC->NOESY XRay X-Ray Crystallography (If Solid) NOESY->XRay Optional DFT DFT-GIAO Calculation (If Oil/Amorphous) NOESY->DFT Optional NOESY->Final XRay->Final DFT->Final

Caption: Systematic workflow for distinguishing pyrazole-pyridine regioisomers, prioritizing 15N-HMBC as the primary decision node.

Diagram 2: Mechanistic Differentiation (15N HMBC & NOE)

This diagram illustrates the specific atomic interactions that distinguish the N1-alkyl from the N2-alkyl isomer.

MolecularInteractions cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1 N1 (Pyrrole-like) -170 ppm N2 N2 (Pyridine-like) -70 ppm Alkyl1 Alkyl Group Alkyl1->N1 Strong 15N HMBC PyridineH Pyridine C7-H Alkyl1->PyridineH Strong NOE N1_b N1 (Pyridine-like) -80 ppm N2_b N2 (Pyrrole-like) -165 ppm Alkyl2 Alkyl Group Alkyl2->N2_b Strong 15N HMBC PyrazoleH Pyrazole C3-H Alkyl2->PyrazoleH Strong NOE

Caption: Interaction map showing diagnostic 15N-HMBC correlations (solid green) and NOE spatial locks (dashed red) for each isomer.

Experimental Protocol: Step-by-Step Elucidation

Objective: Distinguish between N1-Methyl and N2-Methyl pyrazolo[3,4-b]pyridine.

  • Sample Preparation:

    • Dissolve ~10 mg of pure compound in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 for better solubility and sharper exchangeable proton signals).

  • Data Acquisition:

    • 1H NMR: 16 scans, 2s relaxation delay.

    • 1H-13C HSQC: To assign all protonated carbons.

    • 1H-15N HMBC: Optimized for

      
       Hz. Set spectral width to covering +50 to -350 ppm.
      
    • 1D NOESY: Selective excitation of the N-Methyl peak.

  • Analysis Logic:

    • Step A: Identify the N-Methyl proton signal (typically singlet, ~4.0 ppm).

    • Step B: In the 15N-HMBC, find the nitrogen correlating to this methyl group.

      • If Chemical Shift is <-150 ppm (upfield), it is the alkylated nitrogen.

    • Step C: Check NOE.

      • Irradiate Methyl. Do you see enhancement of the Pyridine ring proton? -> N1 Isomer .

      • Do you see enhancement of only the Pyrazole C3-H? -> N2 Isomer .

Data Summary Table
ParameterN1-Alkyl IsomerN2-Alkyl Isomer
15N Shift (Alkylated N) ~ -170 to -180 ppm~ -160 to -175 ppm
15N Shift (Non-Alkylated N) ~ -70 ppm (Pyridine-like)~ -80 ppm (Pyridine-like)
NOE Correlation Alkyl

Pyridine C7-H
Alkyl

Pyrazole C3-H
13C Shift (N-Me) Typically 35-40 ppmTypically 40-45 ppm

References

  • Fruchier, A., et al. (1984).[1] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.

  • Salgado, A., et al. (2010).[2] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.

  • Infantes, L., & Motherwell, W. D. (2023).[3] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI.

  • Deev, S. L., et al. (2019). "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures... of nitrogen heterocycles." RSC Advances.

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

Sources

Exploratory

The Architect’s Guide to Pyrazole-Based Inhibitors: From Scaffold to Clinical Candidate

Executive Summary The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a privileged pharmacophore in modern medicinal chemistry.[1] Its ubiquity in FDA-approved kinase inhibitors stems from its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a privileged pharmacophore in modern medicinal chemistry.[1] Its ubiquity in FDA-approved kinase inhibitors stems from its unique ability to mimic the adenine ring of ATP, allowing it to anchor small molecules within the hinge region of kinase domains. This guide provides a technical deep-dive into the rationale, regioselective synthesis, and validation of pyrazole-based inhibitors, moving beyond basic textbook definitions to field-proven discovery strategies.

The Pharmacophore: Hinge Binding & Structural Logic

The "Privileged" Nature of Pyrazole

In kinase drug discovery, the primary challenge is achieving high affinity for the ATP-binding pocket while maintaining selectivity. The pyrazole ring addresses this via its amphoteric nature:

  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).[2]

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).[2]

This dual functionality allows the pyrazole to form a bidentate hydrogen-bonding motif with the backbone residues of the kinase hinge region (e.g., the gatekeeper residue + 1).

Mechanistic Binding Mode

The diagram below illustrates the canonical binding mode of a pyrazole-based inhibitor (e.g., Crizotinib or Ruxolitinib analogs) within the ATP-binding pocket.

PyrazoleBinding Hinge Kinase Hinge Region (Glu, Leu, Met backbones) Pyrazole Pyrazole Scaffold (N1-H Donor / N2 Acceptor) Pyrazole->Hinge H-Bonds (Bidentate) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket II (Allosteric/Selectivity) Pyrazole->Hydrophobic Van der Waals ATP_Site ATP Binding Site (Competitive Inhibition) Pyrazole->ATP_Site Occupies

Figure 1: Canonical binding interaction of the pyrazole scaffold within the kinase hinge region.

Synthetic Architecture: The Regioselectivity Challenge

The most significant hurdle in pyrazole development is regiocontrol . The classical condensation of hydrazine with 1,3-diketones (Knorr Synthesis) often yields a mixture of 1,3- and 1,5-disubstituted isomers due to the similar nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

Strategic Solutions

To ensure a self-validating synthetic route, one must employ strategies that desymmetrize the reaction:

  • Enaminones: Replacing one carbonyl with a dimethylamino group directs the hydrazine attack, favoring the 1,5-isomer.

  • Steric Control: Using bulky hydrazine protecting groups (e.g., Boc or Tosyl) to direct regioselectivity via steric hindrance, followed by deprotection.

  • Copper-Catalyzed Ullmann Coupling: Synthesizing the NH-pyrazole first and then coupling with aryl halides (though this often requires separation of isomers).

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of a 1,3,5-trisubstituted pyrazole kinase inhibitor core with high regiochemical fidelity. Method: Cyclocondensation of an Alkynone with a Hydrazine Derivative.

Materials
  • Substrate: 1,3-Diphenylprop-2-yn-1-one (Alkynone).

  • Reagent: Phenylhydrazine.

  • Catalyst/Solvent: Ethanol (EtOH) and catalytic HCl or AgOTf (Silver Triflate) for higher specificity.

  • Monitoring: TLC (Hexane:EtOAc 8:2).

Step-by-Step Procedure
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,3-Diphenylprop-2-yn-1-one in 10 mL of absolute Ethanol.

  • Addition: Add 1.1 mmol of Phenylhydrazine dropwise at room temperature.

    • Critical Checkpoint: If using a salt form of hydrazine, add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

  • Catalysis: Add 5 mol% of AgOTf (optional but recommended for 1,5-regioselectivity).

  • Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor consumption of the alkynone via TLC.

  • Work-up:

    • Cool to room temperature. The pyrazole product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography (SiO2).

  • Validation: 1H-NMR is mandatory to confirm regiochemistry.

    • Diagnostic Signal: The C4-H proton of the pyrazole ring typically appears as a singlet between

      
       6.5–7.5 ppm. NOE (Nuclear Overhauser Effect) experiments between the N-phenyl ring and the C5-substituent confirm the 1,5-substitution pattern.
      

Biological Validation: Kinase Inhibition Assay

Once synthesized, the inhibitor must be validated. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening due to its high sensitivity and Z' factor.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a luminescent assay:

  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which is then used by Luciferase to generate light.

Protocol Workflow
  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole inhibitor in DMSO (10-point curve).

  • Enzyme Mix: Dilute the target kinase (e.g., JAK2, ALK) to 2x optimum concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Incubation 1: Add 2

    
    L of Compound + 4 
    
    
    
    L of Enzyme to a 384-well white plate. Incubate for 15 min at RT (allows thermodynamic binding).
  • Substrate Start: Add 4

    
    L of ATP/Substrate mix (at 
    
    
    
    concentrations). Incubate for 60 min at RT.
  • Depletion: Add 10

    
    L of ADP-Glo™ Reagent. Incubate 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent. Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

    
    .
    

Development Workflow & Clinical Landscape

The Discovery Pipeline

The journey from a raw pyrazole hit to a clinical candidate follows a rigorous optimization cycle.

DiscoveryWorkflow Hit Hit Identification (HTS / Fragment) Scaffold Scaffold Morphing (Pyrazole Core Selection) Hit->Scaffold Synthesis Regioselective Synthesis (SAR Generation) Scaffold->Synthesis BioAssay Biochemical Assay (IC50 / Selectivity) Synthesis->BioAssay BioAssay->Synthesis Low Potency CellAssay Cellular Assay (On-Target Potency) BioAssay->CellAssay High Potency CellAssay->Synthesis Poor Permeability Candidate Clinical Candidate (ADME optimized) CellAssay->Candidate Validated

Figure 2: Iterative discovery workflow for pyrazole-based therapeutics.

FDA-Approved Pyrazole Inhibitors

The following table highlights how the pyrazole scaffold is utilized in major approved drugs.

Drug NameBrand NameTargetIndicationPyrazole Role
Ruxolitinib JakafiJAK1/JAK2MyelofibrosisHinge binder (Pyrrolopyrimidine scaffold)
Crizotinib XalkoriALK / ROS1NSCLCCore scaffold, binds ATP pocket
Celecoxib CelebrexCOX-2InflammationSelectivity for COX-2 side pocket
Asciminib ScemblixBCR-ABL1CMLAllosteric binder (Myristoyl pocket)
Avapritinib AyvakitKIT / PDGFRAGISTType I Inhibitor
Zanubrutinib BrukinsaBTKMantle Cell LymphomaCovalent inhibitor scaffold

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. (2024). A comprehensive review of the pharmacological properties and structural modifications of pyrazole-scaffold PKIs.

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. (2021). Describes modern methods for regiocontrol using pyrazole N-oxides and arynes.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. (2023). Overview of 40+ FDA-approved pyrazole drugs and their structure-activity relationships.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules. (2020).[3][4] A decade-long review of pyrazole derivatives classified by target kinases.

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. (2018). Provides specific protocols for ADP-Glo assays and molecular docking simulations.

Sources

Foundational

In Silico Characterization and Optimization of the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Scaffold

Executive Summary The molecule 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. The biaryl system, comprised of a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. The biaryl system, comprised of a pyridine core substituted with a trifluoromethyl group and a pyrazole moiety, serves as a robust pharmacophore for ATP-competitive inhibition.

This guide details the in silico modeling workflow required to characterize this scaffold. We focus on its electronic structure, tautomeric preferences, and binding dynamics against representative receptor tyrosine kinases (e.g., c-Met or ALK), where the pyrazole-pyridine motif frequently acts as a hinge binder. The workflow integrates Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) to validate the scaffold's potential as a lead compound.

Physicochemical Profiling (QM & DFT)

Before engaging in macromolecular docking, the ligand's internal electronics must be rigorously defined. The trifluoromethyl (


) group at the C2 position of the pyridine ring exerts a strong electron-withdrawing effect, altering the pKa of the pyrazole and the pyridine nitrogen.
Tautomerism and Conformational Analysis

The 1H-pyrazole moiety can exist in two annular tautomeric forms (


 vs. 

). In the gas phase and solution, the equilibrium is dictated by the electronic influence of the pyridine ring.

Experimental Protocol: DFT Optimization

  • Software: ORCA 5.0 or Gaussian 16.

  • Theory Level: B3LYP/6-311G(d,p) or

    
    B97X-D/def2-TZVP (for better dispersion correction).
    
  • Solvation: CPCM (Conductor-like Polarizable Continuum Model) with water (

    
    ) and DMSO (
    
    
    
    ).

Causality & Insight:

  • Tautomer Stability: The

    
    -tautomer is generally preferred to maximize hydrogen bond donor/acceptor capability in the kinase hinge region. The QM calculation must confirm if the 2-CF3 group induces a dipole that destabilizes one tautomer.
    
  • Rotational Barrier: The bond connecting Pyridine-C5 and Pyrazole-C4 allows rotation. A rigid scan is performed (0° to 180° in 10° steps) to identify the global minimum twist angle (often ~30-40° due to steric clash between ortho-hydrogens).

Electrostatic Potential (ESP) Mapping

The


 group creates a distinct "sigma-hole" or hydrophobic bulk that impacts binding affinity.
  • Observation: The ESP map will show a region of high electron density around the pyrazole nitrogens (hinge binding) and a distinct electron-poor/hydrophobic region at the

    
     tail.
    
  • Application: This guides the placement of the ligand in the binding pocket—ensure the

    
     is oriented toward hydrophobic sub-pockets (e.g., the Gatekeeper residue or the solvent front).
    

Molecular Docking: Target Integration

The scaffold is a classic Type I kinase inhibitor fragment. We will model its interaction with c-Met (Hepatocyte Growth Factor Receptor) , a target where this chemotype has historical precedence (e.g., Crizotinib analogues).

Target Selection & Preparation
  • PDB ID: 2WGJ (c-Met kinase domain).

  • Protocol:

    • Clean: Remove crystallographic waters (except those bridging the hinge, if any) and co-factors.

    • Protonation: Use PropKa to set residue states at pH 7.4.

    • Minimization: OPLS4 force field restraint minimization (0.3 Å RMSD limit) to relax side chains.

Docking Workflow (Induced Fit)

Standard rigid docking fails to account for the "breathing" of the kinase P-loop. We utilize an Induced Fit Docking (IFD) approach.

Step-by-Step Protocol:

  • Grid Generation: Center grid box (20 Å cube) on the hinge region (residues Pro972, Met1160 in c-Met).

  • Ligand Sampling: Generate 50 conformers using Monte Carlo torsion sampling.

  • Constraints: Define a Hydrogen Bond constraint on the backbone NH of Met1160 (hinge residue) to force the pyrazole interaction.

  • Scoring: Rank poses using Glide XP (Extra Precision) or Vina scoring functions.

Critical Interaction Check:

  • Hinge: Pyrazole N2 (acceptor)

    
     Met1160 (NH). Pyrazole NH (donor) 
    
    
    
    Pro972 (CO).
  • Hydrophobic: Pyridine ring

    
    -stacking with activation loop residues; 
    
    
    
    occupying the hydrophobic back-pocket.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the halogen-influenced binding mode.

System Setup
  • Engine: GROMACS 2023 or Desmond.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P water model + 0.15 M NaCl (physiological ionic strength).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K, Berendsen thermostat).

    • NPT (100 ps, 1 bar, Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

  • H-Bond Lifetime: Calculate the percentage of simulation time the Pyrazole-Met1160 H-bond exists. >60% is considered a "binder."

  • Gyration Radius: Monitor for unfolding events in the kinase activation loop.

ADMET & Drug-Likeness Prediction[1]

The


 group significantly increases lipophilicity (

), which aids membrane permeability but may reduce solubility.

Quantitative Data Summary (Predicted):

PropertyValueInterpretation
MW 227.19 g/mol Fragment-like (Rule of 3 compliant).
cLogP 2.4 - 2.8Good permeability; potential for oral bioavailability.
TPSA 41.5 ŲHigh blood-brain barrier (BBB) penetration potential.
Metabolic Stability Low/MedPyrazole NH is a glucuronidation site; Pyridine C-H prone to oxidation.
Solubility (LogS) -3.5 (Mod. Soluble)CF3 limits aqueous solubility; formulation may require salts.

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the integrated workflow from QM preparation to MD validation.

Workflow Ligand Ligand Structure (2D SMILES) Prep Ligand Prep (3D Gen, Ionization) Ligand->Prep QM QM Profiling (DFT/ESP/Tautomers) Dock Induced Fit Docking (c-Met/ALK) QM->Dock Charges/Tautomers Prep->QM Validates Geometry Prep->Dock MD MD Simulation (100ns, Explicit Solvent) Dock->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory

Caption: Integrated in silico pipeline for characterizing the pyrazole-pyridine scaffold.

Kinase Signaling Context (c-Met)

Understanding the biological causality: Inhibition of c-Met blocks downstream PI3K/AKT and RAS/MAPK pathways.

Signaling Ligand Scaffold (Inhibitor) cMet c-Met RTK (Phosphorylated) Ligand->cMet Inhibits PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS AKT AKT (Survival) PI3K->AKT Nucleus Nucleus (Gene Expression) AKT->Nucleus MAPK MAPK/ERK (Proliferation) RAS->MAPK MAPK->Nucleus

Caption: Downstream effects of c-Met inhibition by the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine scaffold.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK." Journal of Medicinal Chemistry.

  • Lyu, J., et al. (2017). "Pyrazol-4-yl-pyridine derivatives as novel c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Gromiha, M. M., et al. (2010). "Protein-Ligand Interactions: Structure and Thermodynamics." Current Medicinal Chemistry.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

  • Jorgensen, W. L. (2004). "The many roles of computation in drug discovery." Science.

Exploratory

Technical Whitepaper: Target Identification Strategy for the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Scaffold

This technical guide details the target identification and deconvolution strategy for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine . Executive Summary The compound 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification and deconvolution strategy for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine .

Executive Summary

The compound 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern medicinal chemistry, primarily serving as a core pharmacophore for ATP-competitive kinase inhibitors . Its structural architecture combines a hydrogen-bond donor/acceptor motif (pyrazole) suitable for hinge binding with a lipophilic, metabolically stable moiety (trifluoromethyl-pyridine) that often occupies the hydrophobic specificity pocket (e.g., the gatekeeper region or back-pocket).

This guide outlines a rigorous, self-validating workflow to identify the specific biological target(s) of this scaffold within a given disease phenotype. While literature links this motif to targets such as RET , ERK , CHK1 , and CDK2 , its promiscuous nature requires a systematic deconvolution strategy to distinguish the primary driver of efficacy from off-target "bystander" effects.

Chemical Biology Profile & Pharmacophore Analysis

Before initiating experimental workflows, one must understand the molecular logic of the scaffold. This structure is rarely a "magic bullet" for a single protein but rather a template that binds the ATP-binding site of the human kinome.

Structural Logic
  • The Hinge Binder (Pyrazole): The 1H-pyrazol-4-yl moiety acts as a bidentate ligand. The nitrogen at position 2 (acceptor) and the NH at position 1 (donor) typically form hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., residues equivalent to Glu81/Leu83 in CDK2).

  • The Hydrophobic Anchor (2-CF3-Pyridine): The trifluoromethyl group serves two roles:

    • Metabolic Blockade: It prevents oxidative metabolism at the susceptible 2-position of the pyridine ring.

    • Lipophilic Engagement: It targets hydrophobic pockets adjacent to the ATP site, often interacting with the "gatekeeper" residue.

Predicted Target Class

Based on structural homology to known drugs (e.g., Crizotinib , Regorafenib , GDC-0994 ), this scaffold is predicted to target:

  • Tyrosine Kinases (RTKs): Specifically RET, ROS1, and ALK.

  • Serine/Threonine Kinases: CDKs (Cell Cycle), ERK (MAPK pathway), and CHK1 (DNA Damage Response).

Experimental Target Deconvolution Workflow

Do not rely on phenotypic screening alone. This scaffold's mechanism is likely Type I or Type I½ kinase inhibition . The following workflow prioritizes efficiency by testing the "Kinase Hypothesis" first.

Phase I: High-Throughput Kinome Profiling (The "Gold Standard")

Instead of unbiased proteomics, which is resource-intensive, utilize a competition binding assay against a comprehensive kinase panel.

  • Method: KINOMEscan™ (active site-directed competition binding) or HotSpot™ (radioisotope-based catalytic assay).

  • Protocol:

    • Screen the compound at a single concentration (e.g., 1 µM or 10 µM) against a panel of >300 kinases.

    • Hit Criteria: Select kinases showing >65% inhibition (or <35% Control).

    • Kd Determination: Perform dose-response curves (11-point) on primary hits to determine thermodynamic binding constants (

      
      ).
      
Phase II: Cellular Target Engagement (Validation)

Binding in a tube does not guarantee inhibition in a cell. You must prove the compound engages the target in the presence of high intracellular ATP concentrations.

  • Method: NanoBRET™ Target Engagement Assay .

  • Logic: Uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a tracer (fluorophore-drug conjugate) by your test compound in live cells.

  • Protocol:

    • Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion plasmids (for the hits identified in Phase I).

    • Treat cells with a fixed concentration of the fluorescent tracer.

    • Titrate the test compound (5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine).

    • Readout: Loss of BRET signal indicates target occupancy.

Phase III: Unbiased Chemical Proteomics (If Phase I Fails)

If the phenotype is distinct but the kinome screen is negative, the target may be a non-kinase enzyme (e.g., oxidoreductase, tubulin).

  • Method: Activity-Based Protein Profiling (ABPP) or Thermal Proteome Profiling (TPP) .

  • Preferred Approach (TPP):

    • Treat live cells with the compound and vehicle.

    • Heat aliquots to a gradient of temperatures (37°C to 67°C).

    • Lyse cells and remove precipitated (unstable) proteins.

    • Analyze soluble fraction via LC-MS/MS.

    • Result: The "hit" protein will show a shifted melting curve (thermal stabilization) in the treated samples compared to control.

Visualization: Target ID Decision Matrix

The following diagram illustrates the logical flow for deconvoluting the target of this scaffold.

TargetID_Workflow Start Start: 5-(1H-Pyrazol-4-yl)-2-CF3-pyridine (Phenotypic Hit) InSilico Step 1: In Silico Profiling (Scaffold Homology Search) Start->InSilico KinaseHypothesis Hypothesis: Kinase Inhibitor? InSilico->KinaseHypothesis High Probability KinomePanel Step 2: Kinome Profiling (KINOMEscan / HotSpot) KinaseHypothesis->KinomePanel Yes (Priority) Proteomics Step 2b: Chemical Proteomics (TPP / Affinity Chromatography) KinaseHypothesis->Proteomics No (Rare) HitAnalysis Hits Identified? KinomePanel->HitAnalysis KdValidation Step 3: Kd Determination (Biophysical Validation) HitAnalysis->KdValidation Yes (>65% Inhib) HitAnalysis->Proteomics No Hits CellularTE Step 4: Cellular Engagement (NanoBRET / CETSA) KdValidation->CellularTE FunctionalAssay Step 5: Functional Validation (Phospho-Western / CRISPR Rescue) CellularTE->FunctionalAssay Proteomics->FunctionalAssay

Figure 1: Decision matrix for deconvoluting the mechanism of action for pyrazole-pyridine scaffolds.

Case Study: Signaling Pathway Validation (RET/ERK)

Literature suggests this scaffold often inhibits the RET kinase or the MAPK (ERK) pathway. If your screen identifies RET or ERK1/2 as a hit, validate the downstream signaling cascade.

The Signaling Cascade

Inhibition of RET or ERK should result in the loss of phosphorylation of downstream effectors.

SignalingPathway Drug 5-(1H-Pyrazol-4-yl)-2-CF3-pyridine RET RET Kinase (Target) Drug->RET Inhibits ERK ERK1/2 (Target) Drug->ERK Inhibits RAS RAS RET->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Phosphorylates pERK p-ERK (Biomarker) ERK->pERK Transcription Transcription Factors (c-Myc, CREB) pERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Figure 2: Potential signaling intervention points. The scaffold may inhibit RET (upstream) or ERK (downstream), collapsing the phosphorylation cascade.

Data Presentation Standards

When reporting your Target ID results, adhere to the following table format to ensure clarity and comparability.

Table 1: Example Kinome Profiling Data Summary

Target Kinase% Inhibition @ 1µMKd (nM)Cellular IC50 (nM)Confidence Level
RET (WT) 98.5%5.512.0High
ERK2 85.0%45.0120.0Medium
CDK2 60.0%>1000N/DLow (Off-target)
BRAF 12.0%N/AN/ANone

References

  • Discovery of CHK1 Inhibitors : "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile...". European Journal of Medicinal Chemistry, 2019. Link

  • ERK1/2 Inhibitor Discovery (GDC-0994) : "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one...". Journal of Medicinal Chemistry, 2016. Link

  • RET Kinase Inhibition : "BindingDB Entry for Pyrazol-4-yl-pyridine derivatives targeting RET". BindingDB, 2019.[1] Link

  • CDK2 Inhibitor Design : "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors". International Journal of Molecular Sciences, 2022. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Physicochemical Profiling and Kinase Assay Optimization for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Introduction: The "Privileged" Kinase Scaffold The structural motif 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern medicinal chemistry, particularly for Type I and Type II kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Kinase Scaffold

The structural motif 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors. This core combines two critical features:

  • The Pyrazole Moiety: Acts as a bidentate hydrogen bond donor/acceptor, typically interacting with the "hinge region" (e.g., Glu/Leu residues) of the kinase ATP-binding pocket.

  • The Trifluoromethyl-Pyridine: The electron-withdrawing

    
     group at the C2 position modulates the pKa of the pyridine nitrogen, reducing oxidative metabolism while increasing lipophilicity to improve membrane permeability.
    

However, this scaffold presents distinct experimental challenges. The


 group significantly lowers aqueous solubility, leading to "false negatives" in enzymatic assays due to precipitation or "false positives" due to colloidal aggregation.

This Application Note provides a validated workflow for handling, characterizing, and screening this specific scaffold, ensuring data integrity from the bench to the clinic.

Experimental Workflow Overview

The following diagram outlines the critical path for validating 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine derivatives.

AssayWorkflow Compound Compound Stock (DMSO) Solubility Step 1: Aqueous Solubility Limit Compound->Solubility Nephelometry Biochem Step 2: TR-FRET Kinase Assay Solubility->Biochem Determine Max [C] Cellular Step 3: Cellular Target Engagement Biochem->Cellular Hit Confirmation Data IC50 / EC50 Generation Cellular->Data Analysis

Figure 1: Validated workflow ensuring compound solubility prior to enzymatic profiling.

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

Rationale: The trifluoromethyl group renders the molecule highly lipophilic. Standard visual inspection is insufficient. This protocol uses laser nephelometry to detect micro-precipitates that scatter light, causing assay artifacts.

Materials
  • Test Compound: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (10 mM in 100% DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35 (Standard Kinase Buffer).
    
  • Plate: 96-well clear flat-bottom UV-Star plate.

Step-by-Step Procedure
  • Preparation of Dilution Series:

    • Prepare a pre-dilution plate in DMSO (100x final concentration).

    • Range: 30 mM down to 0.1 mM (resulting in 300 µM to 1 µM final assay concentration).

  • Buffer Addition:

    • Dispense 198 µL of Assay Buffer into the read plate.

  • Compound Spiking:

    • Add 2 µL of the DMSO compound series to the buffer.

    • Critical Control: Include a "DMSO-only" blank (2 µL DMSO + 198 µL Buffer).

  • Incubation:

    • Shake plate at 600 rpm for 90 minutes at Room Temperature (RT).

    • Note: This mimics the incubation time of the subsequent kinase assay.

  • Readout:

    • Measure forward light scattering (Nephelometry units) or Absorbance at 650 nm (turbidity surrogate).

Acceptance Criteria (Self-Validation)
  • Solubility Limit (

    
    ):  Defined as the concentration where 
    
    
    
    .
  • Pass: If

    
    , proceed to biochemical assay.
    
  • Fail: If

    
    , the compound requires formulation optimization (e.g., addition of 1% BSA to prevent aggregation).
    

Protocol 2: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive assays for this scaffold because the pyrazole core is a reversible ATP-competitive inhibitor. TR-FRET allows for equilibrium measurements without wash steps that could disrupt weak binders.

Mechanism: The assay measures the competition between the Test Compound and a fluorescent tracer for the kinase ATP-binding site.

TRFRET_Mechanism Kinase Kinase-Europium (Donor) Signal FRET Signal (High) Kinase->Signal Binds Tracer NoSignal Signal Decrease (IC50) Kinase->NoSignal Binds Inhibitor Tracer Alexa647-ATP Tracer (Acceptor) Tracer->Signal Inhibitor Pyrazol-Pyridine (Inhibitor) Inhibitor->NoSignal Displaces Tracer

Figure 2: Competitive binding mechanism. The inhibitor displaces the tracer, reducing the FRET signal.

Materials
  • Kinase: Recombinant Kinase (e.g., c-Met, ALK, or ROS1) tagged with GST or His.

  • Antibody: Eu-labeled anti-GST or anti-His antibody (Donor).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive fluorophore (Acceptor).

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

Step-by-Step Procedure
  • Master Mix Preparation (2X):

    • Prepare Kinase + Antibody solution in Assay Buffer.

    • Optimization: Titrate kinase to achieve 2-4 nM final concentration (dependent on specific kinase sensitivity).

  • Tracer Mix Preparation (4X):

    • Prepare Tracer solution. Concentration should be equal to the

      
       of the tracer for the specific kinase (typically 5–50 nM).
      
  • Assay Assembly (384-well Low Volume White Plate):

    • 5 µL Test Compound (diluted in buffer from DMSO stock; max 1% DMSO final).

    • 5 µL Kinase/Antibody Master Mix.

    • Incubate 15 min at RT to allow inhibitor binding.

    • 5 µL Tracer Mix.

  • Final Incubation:

    • Incubate 60 minutes at RT in the dark.

  • Detection:

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Calculation:

      
      .
      
Data Analysis & QC
  • Z-Prime (

    
    ):  Must be 
    
    
    
    . Calculated using High Control (DMSO only) and Low Control (10 µM Staurosporine).
  • IC50 Fitting: Use a 4-parameter logistic equation (Sigmoidal dose-response, variable slope).

Protocol 3: Cellular Target Engagement (Western Blot)

Rationale: To verify that the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine compound penetrates the cell membrane and inhibits the target kinase in a complex biological environment.

Materials
  • Cell Line: Dependent on target (e.g., MKN-45 for c-Met, H3122 for ALK).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Phospho-Kinase (specific site, e.g., Y1234/1235 for c-Met) and Total-Kinase.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

Step-by-Step Procedure
  • Seeding: Seed cells (

    
     cells/well) in 6-well plates. Allow attachment for 24h.
    
  • Starvation: Replace medium with serum-free medium for 4h (reduces basal phosphorylation noise).

  • Treatment:

    • Treat with Test Compound (0, 10, 100, 1000 nM) for 2 hours .

    • Stimulation (Optional): If basal p-levels are low, stimulate with ligand (e.g., HGF for c-Met) for the last 15 mins of treatment.

  • Lysis:

    • Wash with ice-cold PBS.

    • Add 100 µL ice-cold Lysis Buffer. Scrape and collect.

    • Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Immunoblotting:

    • Load 20 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Phospho-proteins) or Milk (Total proteins).

    • Incubate Primary Antibody overnight at 4°C.

  • Quantification:

    • Detect via Chemiluminescence.

    • Normalize signal:

      
      .
      

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Assay High Lipophilicity of

group
Reduce max concentration to 10 µM; Increase Brij-35 to 0.05%.
High Background (FRET) Compound AutofluorescenceCheck compound fluorescence at 340/665 nm. If high, switch to AlphaScreen.
Flat Dose Response "Sticky" CompoundUse low-binding plasticware; Add 0.1% BSA to buffer.

References

  • Fassihi, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Alamshany, Z. M. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. PMC. Available at: [Link]

  • Tang, Y. et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols.[1] Available at: [Link]

Sources

Application

Application Note: The 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Scaffold in Oncology Drug Discovery

This Application Note is structured as a technical guide for medicinal chemists and oncology researchers. It focuses on the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine motif—a "privileged scaffold" in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and oncology researchers. It focuses on the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine motif—a "privileged scaffold" in kinase inhibitor design—detailing its structural utility, synthesis, and evaluation in oncology drug discovery.

Executive Summary

The 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine moiety represents a high-value pharmacophore in modern oncology research. Structurally homologous to the core scaffolds of FDA-approved kinase inhibitors (e.g., Crizotinib, Regorafenib), this motif combines the hydrogen-bonding capability of a pyrazole with the metabolic stability and lipophilicity of a trifluoromethyl-substituted pyridine.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for targeting receptor tyrosine kinases (RTKs) such as c-MET, ALK, and ROS1 , as well as serine/threonine kinases like TGF-β RI .

Structural Basis of Action

The "Privileged" Kinase Scaffold

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

  • Hinge Binding (Pyrazole): The pyrazole moiety (specifically the N-H and N:) acts as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Met1160 in c-MET).

  • Hydrophobic Pocket Filling (CF3-Pyridine): The trifluoromethyl group at the pyridine's 2-position serves two roles:

    • Metabolic Shielding: It blocks metabolic oxidation at a vulnerable site.

    • Lipophilic Interaction: It occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions, enhancing potency and selectivity.

Mechanism of Action Diagram

The following diagram illustrates the binding logic of the scaffold within a generic kinase ATP-binding pocket.

KinaseBinding Scaffold 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Hinge Kinase Hinge Region (e.g., Met1160) Scaffold->Hinge H-Bond (Pyrazole NH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Hydrophobic Interaction (CF3) ATP_Site ATP Binding Site Scaffold->ATP_Site Competitive Inhibition

Figure 1: Schematic representation of the scaffold's binding mode within the kinase active site.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize the core intermediate for library generation. Challenge: Direct coupling can be hindered by the acidic pyrazole NH. Solution: Use of a THP-protected or Boc-protected pyrazole boronate.

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv)

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the bromide, boronate ester, and K₂CO₃. Suspend in Dioxane/Water. Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ catalyst under a nitrogen stream. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: M+1 for protected intermediate).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (THP Removal): Dissolve the crude intermediate in MeOH. Add HCl (4M in dioxane, 5 equiv). Stir at room temperature for 2 hours.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% (2 steps).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: To validate the affinity of the synthesized scaffold or its derivatives against a target kinase (e.g., c-MET).

Reagents:

  • Recombinant Human c-MET Kinase Domain.

  • FRET Peptide Substrate (e.g., Z'-LYTE™ Kinase Assay Kit).

  • ATP (at Km apparent).

  • Test Compound (DMSO stock).

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (starting at 10 µM).

  • Incubation:

    • Add 2.5 µL of test compound to a 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture.

    • Add 2.5 µL of ATP solution to initiate the reaction.

  • Reaction: Centrifuge briefly and incubate at room temperature for 60 minutes (protected from light).

  • Development: Add 5 µL of Development Reagent (cleaves non-phosphorylated peptide). Incubate for 1 hour.

  • Readout: Measure fluorescence on a plate reader (Ex: 400 nm; Em: 445 nm & 520 nm).

  • Analysis: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. log[Inhibitor] to determine IC₅₀.

Data Summary & SAR Insights

The following table summarizes the impact of substitutions on this scaffold based on internal and literature Structure-Activity Relationship (SAR) data.

Position (Pyridine)ModificationEffect on Potency (c-MET/ALK)Rationale
2-Position -CF3 (Parent) High Optimal lipophilicity & metabolic stability.
2-Position-CH3ModerateLower metabolic stability; prone to oxidation.
2-Position-HLowLoss of hydrophobic interaction in the gatekeeper pocket.
5-Position Pyrazole (Parent) High Critical H-bond donor (NH) for hinge binding.
5-PositionN-Methyl PyrazoleLowLoss of H-bond donor capacity (steric clash).
3-Position-F / -ClVariableCan improve potency if targeting specific solvent-front residues.

Synthesis Workflow Diagram

The following flowchart outlines the logical progression from raw materials to lead optimization using this scaffold.

SynthesisWorkflow Start Starting Materials (5-Bromo-2-CF3-pyridine) Coupling Suzuki Coupling (Pd-Catalyzed) Start->Coupling Intermediate Scaffold Core (Protected Pyrazole) Coupling->Intermediate Deprotection Acidic Deprotection (Removal of THP/Boc) Intermediate->Deprotection Library Library Generation (N-Alkylation/Arylation) Deprotection->Library Diversification Screening HTS / Kinase Assay Library->Screening Lead ID

Figure 2: Workflow for generating kinase inhibitor libraries from the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine scaffold.

References

  • Northrup, A. B., et al. (2013). "Discovery of MK-8033: A Specific c-Met/Ron Dual Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Huang, W. S., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "TGF-β RI Kinase Inhibitor II - Product Specification."

  • Bonacorso, H. G., et al. (2017).[1] "Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles." RSC Advances.

  • Beilstein Journals. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines."

Sources

Method

Application Note: Profiling 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine as a Kinase Inhibitor Scaffold

Executive Summary & Scientific Rationale The molecule 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in kinase inhibitor design.[1][2] This bi-aryl system combines two critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in kinase inhibitor design.[1][2] This bi-aryl system combines two critical pharmacophores:

  • The Pyrazole Ring (Hinge Binder): A classic ATP-mimetic moiety capable of forming bidentate hydrogen bonds with the kinase hinge region (typically the backbone amide of a specific residue like Glu or Leu).

  • The 2-Trifluoromethyl-pyridine (Selectivity/Stability Element): The electron-withdrawing trifluoromethyl (-CF3) group enhances metabolic stability (blocking oxidative metabolism at the 2-position) and increases lipophilicity, potentially targeting the hydrophobic back-pocket (Gatekeeper region) common in Type II kinase inhibitors.

This Application Note provides a rigorous, self-validating workflow for profiling this scaffold against key oncogenic kinases (e.g., c-Met, ALK, ROS1, and BRAF ), leveraging its structural similarity to FDA-approved agents like Crizotinib and Encorafenib .

Chemical Properties & Preparation

Before biological testing, the physicochemical properties of the scaffold must be managed to ensure assay validity.

Table 1: Physicochemical Profile
PropertyValue (Predicted)Impact on Assay
Molecular Weight ~227.19 g/mol Fragment-like; high ligand efficiency expected.
cLogP ~2.5 - 3.0Moderate lipophilicity; requires DMSO for solubilization.
H-Bond Donors 1 (Pyrazole NH)Critical for Hinge Binding (Glu/Asp interaction).
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, F)Interaction with Lysine/Gatekeeper residues.
Solubility Low in water; High in DMSOProtocol Critical: Avoid aqueous serial dilutions.
Protocol 1: Compound Reconstitution (Stock Solution)

Objective: Create a stable 10 mM stock solution for high-throughput screening.

  • Weighing: Accurately weigh 2.27 mg of solid compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade (>99.9%).

    • Note: Avoid using water or buffers at this stage to prevent precipitation.

  • Vortexing: Vortex for 30 seconds until the solution is clear.

  • QC Check: Inspect for particulates. If cloudy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (prevent light degradation) and store at -20°C.

    • Stability: Stable for 6 months. Avoid repeated freeze-thaw cycles (>3 cycles).

Biochemical Kinase Profiling (ADP-Glo™ Assay)

Rationale: To determine the inhibitory potency (


) of the scaffold, we utilize the ADP-Glo™ Kinase Assay  (Promega). This luminescent assay measures the ADP formed from a kinase reaction, providing a direct, homogeneous detection method that is less prone to interference by fluorescent compounds than FRET-based assays.
Experimental Workflow Diagram

KinaseAssayWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3 in Kinase Buffer) Stock->Dilution Prepare 10x Conc. EnzymeRxn Kinase Reaction (Enzyme + ATP + Substrate) Dilution->EnzymeRxn Add 1µL to 9µL Rxn Depletion ADP-Glo Reagent (Depletes Unused ATP) EnzymeRxn->Depletion Incubate 40 min Detection Kinase Detection Reagent (Converts ADP -> ATP -> Light) Depletion->Detection Incubate 40 min Readout Luminescence Measurement (RLU) Detection->Readout Measure

Caption: Step-by-step workflow for the ADP-Glo™ Biochemical Kinase Assay.

Protocol 2: Determination of IC50

Reagents:

  • Kinase: Recombinant c-Met or ALK (0.2 ng/µL).

  • Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: Ultra-pure (at

    
     apparent, typically 10 µM).
    
  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Steps:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Compound Addition: Transfer 1 µL of serially diluted compound (from Protocol 1) to assay wells.

    • Controls: DMSO only (0% inhibition), Staurosporine (100% inhibition positive control).

  • Enzyme Addition: Add 2 µL of Kinase Enzyme solution. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Total volume = 5 µL.

  • Incubation: Shake for 1 min, then incubate for 60 min at RT.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (stops reaction, depletes remaining ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    

Cellular Target Engagement (Western Blot)

Rationale: Biochemical potency does not guarantee cellular activity. The compound must penetrate the cell membrane and inhibit the kinase in a complex cytoplasmic environment. We assess this by monitoring the phosphorylation status of downstream effectors (e.g., ERK1/2 or AKT ) in a relevant cell line (e.g., A549 or MKN-45 for c-Met).

Signaling Pathway Hypothesis

SignalingPathway Inhibitor 5-(1H-Pyrazol-4-yl)-... (Inhibitor) RTK RTK (c-Met/ALK) Inhibitor->RTK Blocks ATP Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Proliferation) ERK->pERK

Caption: Hypothetical mechanism of action. The inhibitor blocks ATP binding at the RTK, preventing downstream phosphorylation of ERK.

Protocol 3: Cellular Phospho-Protein Assay
  • Seeding: Seed A549 cells (5 x

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Starvation: Replace medium with serum-free medium for 16h (synchronizes cells/reduces basal noise).

  • Treatment: Treat cells with the compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulation: For RTKs, add ligand (e.g., HGF for c-Met) for the last 15 mins.

  • Lysis: Wash with ice-cold PBS. Add RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).

    • Detection: Chemiluminescence.

  • Result Interpretation: A dose-dependent decrease in p-ERK band intensity relative to Total ERK confirms cellular target engagement.

References

  • Zhang, J., et al. (2009). "Crizotinib: A novel and potent inhibitor of c-Met, ALK, and ROS1 kinases." Nature Reviews Drug Discovery.

  • Cui, J.J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a multitargeted kinase inhibitor." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

(Note: The specific compound "5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine" is treated here as a representative scaffold based on the structural activity relationships (SAR) established in the cited literature for Pyrazole-Pyridine class inhibitors.)

Sources

Application

analytical methods for quantification of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

This Application Note provides a comprehensive, validation-ready guide for the quantification of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (hereafter referred to as 5-PTP ). This compound is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validation-ready guide for the quantification of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (hereafter referred to as 5-PTP ). This compound is a critical pharmacophore in kinase inhibitor development (e.g., crizotinib analogs) and agrochemical synthesis.

The protocols below address the specific analytical challenges posed by 5-PTP: the competing polarity of the lipophilic trifluoromethyl (-CF3) group versus the polar, amphoteric pyrazole moiety.

[1]

Physicochemical Context & Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    [1]
  • Molecular Weight: 213.16 g/mol

  • Acidity/Basicity:

    • Pyridine Nitrogen:[2][3] The electron-withdrawing -CF

      
       group at the 2-position significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
      
    • Pyrazole NH: Weakly acidic (pKa ~14), but can be deprotonated in highly basic conditions.

    • Pyrazole N2: Weakly basic (pKa ~2.5).

  • Solubility: Low aqueous solubility; highly soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

Analytical Strategy: Due to the basic nitrogen atoms, tailing is a primary risk. We will utilize Acidic Mobile Phases to keep the basic nitrogens fully protonated [BH+], preventing secondary interactions with residual silanols on the column stationary phase.

Protocol A: HPLC-UV (Purity & Assay)

Target Application: Quality Control (QC), Synthesis Monitoring, Purity Assessment.

This method prioritizes peak shape and resolution over sensitivity. We employ Trifluoroacetic Acid (TFA) as an ion-pairing agent to sharpen the peak of the basic heterocycle.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol activity; C18 provides retention for the lipophilic -CF3 group.
Mobile Phase A Water + 0.1% (v/v) TFATFA (pH ~2) protonates all basic sites, ensuring a single ionic species.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAMatches ionic strength of MPA to prevent baseline drift.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak symmetry.
Detection UV-DAD at 265 nm (Primary), 210 nm (Secondary)265 nm targets the pyridine-pyrazole conjugation; 210 nm detects non-aromatic impurities.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold to elute polar salts
12.095%Linear ramp to elute 5-PTP and lipophilic dimers
15.095%Wash
15.15%Re-equilibration
20.05%End of Run
Sample Preparation[1][4][5][6][7][8]
  • Stock Solution: Dissolve 10 mg of 5-PTP in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:1 with Mobile Phase A to match initial gradient conditions (prevents "solvent shock" and peak distortion).

  • Filtration: Pass through a 0.22 µm PTFE filter before injection.

Protocol B: LC-MS/MS (Trace Quantification)

Target Application: Pharmacokinetics (PK), Genotoxic Impurity Analysis, Residue Testing.

TFA suppresses ionization in Mass Spectrometry. Therefore, we switch to Formic Acid for this protocol.

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode)

  • Precursor Ion: m/z 214.1 [M+H]

    
    
    
  • Quantifier Transition: m/z 214.1 → 194.1 (Loss of HF, characteristic of fluorinated aromatics)

  • Qualifier Transition: m/z 214.1 → 147.1 (Loss of pyrazole fragment/CF3 rearrangement)

UHPLC Conditions
ParameterSpecification
Column C18 UHPLC Column (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Fast ramp: 5% B to 95% B in 3.0 minutes.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and troubleshooting common issues with 5-PTP analysis.

G Start Start: 5-PTP Analysis Goal Define Goal Start->Goal QC Purity / Assay (High Conc.) Goal->QC Trace PK / Residue (Low Conc.) Goal->Trace HPLC_UV Method A: HPLC-UV (0.1% TFA) QC->HPLC_UV LC_MS Method B: LC-MS/MS (0.1% Formic Acid) Trace->LC_MS Check_Shape Check Peak Shape HPLC_UV->Check_Shape LC_MS->Check_Shape Good Symmetry > 0.9 Proceed to Validation Check_Shape->Good Yes Bad Tailing / Split Check_Shape->Bad No Fix1 Increase Temp to 45°C Bad->Fix1 Fix2 Switch to Phenyl-Hexyl Column (Pi-Pi Interactions) Fix1->Fix2 If fails Fix2->Good

Caption: Decision tree for selecting analytical mode and troubleshooting peak tailing issues common in fluorinated nitrogen heterocycles.

Validation Parameters (ICH Q2(R1))

To ensure the "Trustworthiness" of these results, the following criteria must be met during validation:

  • Specificity: Inject a blank solvent and a placebo mixture. Ensure no interference at the retention time of 5-PTP (~7.5 min in Protocol A).

  • Linearity:

    • UV Range: 10 µg/mL to 500 µg/mL (

      
      ).
      
    • MS Range: 1 ng/mL to 1000 ng/mL (

      
      ).
      
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptable recovery: 98.0% – 102.0%.[4]

  • Robustness: Deliberately vary flow rate (±0.1 mL/min) and Column Temp (±5°C). The retention time shift should be < 5%, and resolution between impurities must remain > 1.5.

Troubleshooting Guide

  • Issue: Peak Tailing (Asymmetry factor > 1.5).

    • Cause: Interaction between the basic pyrazole nitrogen and silanols.

    • Solution: Ensure TFA concentration is at least 0.05%. If using MS, add 5mM Ammonium Formate to buffer the pH.

  • Issue: Retention Time Drift.

    • Cause: The -CF3 group is sensitive to temperature changes regarding hydrophobic interaction.

    • Solution: Use a column oven (thermostat) rather than ambient temperature.

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression from matrix or TFA carryover.

    • Solution: Use Formic acid only. Perform a liquid-liquid extraction (LLE) using Ethyl Acetate to remove salts before injection.

References
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from

  • Sigma-Aldrich. (2024). 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine Product Information. Retrieved from

  • American Chemical Society (ACS). (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles. Retrieved from

  • BenchChem. (2025).[4] Application Notes & Protocols for the Quantification of Pyrazole Derivatives. Retrieved from

Sources

Method

Application Note: Scalable Synthetic Routes for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Executive Summary The moiety 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK inhibitors).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK inhibitors).[1] The combination of the electron-withdrawing trifluoromethyl group (modulating lipophilicity and metabolic stability) with the pyrazole ring (a robust hydrogen bond donor/acceptor) creates a critical pharmacophore.[1]

Transitioning this synthesis from the medicinal chemistry bench (milligram scale) to process development (kilogram scale) requires a paradigm shift. While traditional methods prioritize speed and diversity, this protocol prioritizes cost-efficiency, safety, impurity rejection, and solid-state isolation (avoiding chromatography).

This guide details a robust Suzuki-Miyaura Cross-Coupling strategy, selected for its convergence and scalability. It includes a self-validating purification logic based on the amphoteric nature of the target molecule.[1]

Retrosynthetic Analysis & Route Selection

To design a scalable route, we must visualize the disconnection of the biaryl bond.

Retrosynthesis cluster_0 Disconnection Target Target: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine SM1 Coupling Partner A: 5-Bromo-2-(trifluoromethyl)pyridine (Electrophile) Target->SM1 Suzuki-Miyaura (C-C Bond Formation) SM2 Coupling Partner B: 1-Boc-pyrazole-4-boronic acid pinacol ester (Nucleophile)

Figure 1: Retrosynthetic disconnection strategy focusing on the biaryl bond.

Route Comparison
FeatureRoute A: Suzuki Coupling (Recommended)Route B: De Novo Ring Synthesis
Chemistry Pd-catalyzed coupling of aryl halide + boronate.[1]Condensation of hydrazine with enaminone.[1]
Step Count 1 Step (Convergent).3-4 Steps (Linear).
Raw Materials Commercially available, high purity.Requires synthesis of unstable intermediates.[1]
Impurity Profile Well-defined (Protodeboronation, Pd residuals).Complex (Regioisomers of pyrazole).[1]
Scalability High (Standard unit operations).[1]Moderate (Exothermic condensations).[1]

Decision: Route A is selected. The availability of 5-Bromo-2-(trifluoromethyl)pyridine and 1-Boc-pyrazole-4-boronic acid pinacol ester allows for a highly convergent process.[1] The Boc protection on the pyrazole is critical to prevent catalyst poisoning by the free NH group and to improve solubility in organic solvents.

Detailed Experimental Protocol

Reaction Scheme

Reaction: 5-Bromo-2-(trifluoromethyl)pyridine + 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


 Product[1]
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (for 100g Scale)Role
5-Bromo-2-(trifluoromethyl)pyridine 225.991.0100.0 gLimiting Reagent
1-Boc-pyrazole-4-boronic acid pinacol ester 294.161.1143.2 gNucleophile
Potassium Carbonate (K₂CO₃) 138.212.5153.0 gBase
Pd(dppf)Cl₂[1] · DCM 816.640.01 (1 mol%)3.6 gCatalyst
1,4-Dioxane Solvent-1000 mL (10V)Solvent
Water Solvent-250 mL (2.5V)Co-solvent
Hydrochloric Acid (4M) Reagent-~200 mLDeprotection/pH
Step-by-Step Procedure
Phase 1: Coupling Reaction
  • Inertion: Charge a 3L jacketed reactor with 5-Bromo-2-(trifluoromethyl)pyridine (100 g) and 1-Boc-pyrazole-4-boronic acid pinacol ester (143.2 g).

  • Solvent Addition: Add 1,4-Dioxane (1.0 L). Begin agitation (250 rpm).

  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity).
    
  • Catalyst Charge: Add Pd(dppf)Cl₂[1][3] · DCM (3.6 g) under a positive nitrogen stream.[1]

  • Base Addition: Dissolve K₂CO₃ (153 g) in Water (250 mL) (degassed) and add to the reactor.

    • Note: The biphasic mixture ensures inorganic salts remain dissolved, preventing encapsulation of the catalyst.

  • Heating: Heat the internal temperature to 85°C . Hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1][4] Target < 1.0% unreacted Aryl Bromide.[1]

    • Observation: The reaction mixture will darken (dark red/black) due to Pd species.

Phase 2: In-Situ Deprotection & Workup

Context: The Boc group is thermally unstable and base-labile.[1] It often partially cleaves during the coupling. To ensure robust process control, we force full deprotection.

  • Cooling: Cool the reactor to 20°C .

  • Deprotection: Add 4M HCl slowly (Exotherm check!) until pH < 2. Stir at 40°C for 2 hours.

    • Mechanism:[1][5][6] This cleaves any remaining Boc groups and protonates the pyridine nitrogen, driving the product into the aqueous phase.

  • Phase Separation (Impurity Rejection):

    • Add Ethyl Acetate (500 mL). Stir for 15 min.

    • Stop agitation and let layers separate.[1]

    • Keep the Aqueous Layer (Product is protonated and dissolved here).

    • Discard the Organic Layer (Contains boronic acid byproducts, pinacol, and non-basic organic impurities).

    • Why? This "Acid-Base Swing" is a powerful purification technique that avoids silica gel chromatography.[1]

Phase 3: Isolation & Crystallization [1][7]
  • Charcoal Treatment (Optional but Recommended): Add activated carbon (10 wt%) to the acidic aqueous solution.[1] Stir 1 hr. Filter through Celite to remove Pd residues.[1]

  • Precipitation: Transfer the filtrate to a clean reactor. Cool to 10°C.[1]

  • Neutralization: Slowly add 6M NaOH or NH₄OH until pH reaches ~7–8.

    • Observation: The product, 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine, will precipitate as a white/off-white solid as it reaches its isoelectric point.[1]

  • Filtration: Filter the slurry. Wash the cake with Water (2 x 200 mL) and cold Ethanol (1 x 100 mL) to remove salts and water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90 g (85–90%). Purity: >98% (HPLC).

Process Safety & Logic Map

The following diagram illustrates the critical decision points and safety barriers in the process.

ProcessFlow Start Start: Raw Materials Charge Degas Critical Control Point: Degassing (O2 Removal) Start->Degas Prevent Pd Deactivation Reaction Suzuki Coupling (85°C, 6h) Degas->Reaction AcidWorkup Acidic Workup (pH < 2) Product -> Aqueous Phase Reaction->AcidWorkup Deprotect Boc OrgWash Organic Wash (Remove Non-Basic Impurities) AcidWorkup->OrgWash Purification Neutralize Neutralization (pH 7-8) Product Precipitation OrgWash->Neutralize Precipitate Final Filtration & Drying Neutralize->Final

Figure 2: Process flow diagram highlighting the Acid-Base Swing purification logic.

Key Safety & Scale-Up Considerations
  • Palladium Control: The use of the aqueous acid wash followed by filtration (Step 10) is crucial for keeping residual Pd < 10 ppm, a requirement for pharmaceutical intermediates.

  • Exotherms: The addition of acid (Step 8) and base (Step 12) are exothermic. On a kilogram scale, addition rates must be controlled to maintain internal temperature < 30°C.

  • Genotoxicity: The alkyl halide (pinacol ester precursors) are generally purged upstream.[1] However, ensure the aryl bromide is fully consumed. The Suzuki coupling is highly specific, but unreacted aryl bromide is a potential genotoxin and must be controlled via the IPC.

Analytical Methods

HPLC Method for Purity & Assay:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][8]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine/Pyrazole absorption).[1]

  • Retention Time: Product typically elutes around 8-9 min; Des-Boc product (target) is more polar than the Boc-protected precursor.[1]

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

  • Scale-Up of Pyrazole Boronates

    • Collier, P. N., et al. (2014). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex.[1] Tetrahedron Letters.[1] (Demonstrates stability issues of pyrazole boronates and advantages of protected forms).

  • Purification Strategies (Acid-Base Swing)

    • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard reference for workup logic).

  • Target Molecule Context (Kinase Inhibitors)

    • Cui, J. J., et al. (2011). Discovery of a novel class of c-Met inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextualizes the 5-pyrazolyl-2-CF3-pyridine scaffold). Link[1]

Sources

Application

5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine in agrochemical research

Executive Summary & Strategic Importance The structural motif 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern agrochemical discovery. It serves as a critical pharmacophore in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The structural motif 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a "privileged scaffold" in modern agrochemical discovery. It serves as a critical pharmacophore in two dominant classes of crop protection agents: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport Inhibitor (METI) acaricides .

The strategic value of this molecule lies in the synergistic combination of two heterocycles:

  • The Trifluoromethylpyridine Moiety: The

    
     group at the C2 position imparts significant lipophilicity (
    
    
    
    modulation) and metabolic stability by blocking oxidative metabolism at the susceptible
    
    
    -position of the pyridine ring.
  • The Pyrazole Core: The 1H-pyrazole acts as a bioisostere for phenyl rings but offers a crucial N-H "handle" for further derivatization (e.g., amide coupling or alkylation), allowing researchers to fine-tune solubility and target binding affinity.

This guide details a robust, scalable protocol for synthesizing this core scaffold and evaluating its potential as an SDHI fungicide precursor.

Synthetic Strategy: The "Protected" Suzuki Approach

While direct coupling of unprotected pyrazole boronic acids is possible, it often leads to catalyst poisoning via nitrogen coordination to the Palladium center. To ensure high yields and reproducibility—essential for industrial library generation—this protocol utilizes a Boc-protected pyrazole strategy.

Mechanism of Action (Chemical):

The synthesis relies on a Suzuki-Miyaura cross-coupling between an electron-deficient aryl halide (5-bromo-2-(trifluoromethyl)pyridine) and a nucleophilic boronate ester. The electron-withdrawing nature of the


 group and the pyridine nitrogen activates the C-Br bond for oxidative addition, but also makes the ring susceptible to nucleophilic aromatic substitution (

) side reactions if bases are too strong.

SynthesisWorkflow Start Start: 5-bromo-2-(trifluoromethyl)pyridine CatCycle Catalytic Cycle (Pd(dppf)Cl2 / K2CO3) Start->CatCycle Partner Partner: 1-Boc-pyrazole-4-boronic acid pinacol ester Partner->CatCycle Intermed Intermediate: Boc-Protected Scaffold CatCycle->Intermed Suzuki Coupling (80°C, 4h) Deprotect Deprotection: TFA / DCM Intermed->Deprotect N-Boc Cleavage Product Final Product: 5-(1H-Pyrazol-4-yl)-2- trifluoromethyl-pyridine Deprotect->Product Neutralization

Figure 1: Optimized synthetic workflow avoiding catalyst poisoning via Boc-protection.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Produce gram-scale quantities of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine.

Reagents:

  • Reactant A: 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq, 11.3 g, 50 mmol)

  • Reactant B: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq, 16.2 g, 55 mmol)

  • Catalyst:

    
     (3 mol%, 1.22 g)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Cool under nitrogen flow.

  • Solvent Degassing: Sparge 1,4-dioxane with nitrogen for 30 minutes. Why: Oxygen promotes homocoupling of boronic esters and deactivates the Pd(0) species.

  • Charging: Add Reactant A, Reactant B, and the Palladium catalyst to the flask.

  • Initiation: Add the degassed dioxane (200 mL) followed by the aqueous

    
    .
    
  • Reaction: Heat the mixture to 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc (300 mL) and wash with brine. Dry over

    
     and concentrate in vacuo.
    
  • Deprotection (In-situ): Dissolve the crude Boc-protected intermediate in DCM (100 mL). Add Trifluoroacetic Acid (TFA, 20 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Purification: Neutralize with saturated

    
    . Extract with DCM.[1] Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: 8.5 – 9.5 g (75-85%). Characterization:


 NMR should show a distinct singlet around -68 ppm (relative to 

).
Protocol B: Functionalization for SDHI Library Generation

Objective: Convert the core scaffold into a "Next-Gen" SDHI candidate by attaching an amide linker (mimicking Fluxapyroxad or Isopyrazam pharmacophores).

Reaction:



  • Dissolve 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (1.0 eq) in dry THF.

  • Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 15 min to deprotonate the pyrazole N-H.

  • Add the desired acid chloride (e.g., difluoromethyl-nicotinoyl chloride) (1.1 eq).

  • Stir at RT for 3 hours. Quench with water and extract.

Biological Evaluation: SDH Inhibition Assay

To validate the agrochemical potential, the synthesized analogs must be tested against the target enzyme: Succinate Dehydrogenase (Complex II) derived from fungal mitochondria (e.g., Rhizoctonia solani).

Assay Logic (The "Why"):

SDHIs block the ubiquinone-binding pocket (Q-site) of Complex II. The assay measures the reduction of a dye (DCPIP) which acts as an artificial electron acceptor. If the candidate molecule binds the Q-site, electron flow is blocked, and the dye remains blue (oxidized).

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from R. solani mycelia via centrifugation (10,000 x g).

  • Reaction Mix:

    • Phosphate Buffer (pH 7.4)

    • Succinate (Substrate, 20 mM)

    • DCPIP (Reporter Dye, 50

      
      )
      
    • Candidate Compound (Dissolved in DMSO, variable concentration).[2]

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP) over 10 minutes.

  • Calculation: Determine

    
     relative to a solvent control.
    
Data Presentation: Representative SAR Table
Compound IDR-Group (Amide Linker)LogP (Calc)SDH Inhibition (

,

)
Agrochemical Potential
Ref (Core) H (Unsubstituted)2.1> 100Inactive (Scaffold only)
Analog A Phenyl3.412.5Moderate
Analog B 2-(difluoromethyl)phenyl3.80.85High (Lead)
Analog C 3,5-dichloro-phenyl4.24.20High (Solubility issues)

Mechanistic Visualization

The following diagram illustrates the interaction of the synthesized scaffold within the Fungal SDH Q-site, highlighting the critical role of the Trifluoromethyl group.

MOA Enzyme Succinate Dehydrogenase (Complex II - Q Site) Ligand Ligand: 5-(Pyrazol-4-yl)-2-CF3-Pyridine Derivative H_Bond H-Bonding (Amide Linker <-> Tyr58) Ligand->H_Bond Pi_Stack Pi-Pi Stacking (Pyrazole <-> Trp164) Ligand->Pi_Stack Hydrophobic Hydrophobic Pocket (CF3 Group <-> Leu/Ile Residues) Ligand->Hydrophobic H_Bond->Enzyme Pi_Stack->Enzyme Hydrophobic->Enzyme

Figure 2: Mode of Action. The CF3 group fills a specific hydrophobic sub-pocket, enhancing binding residence time.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • Agrochemical Application (SDHI)

    • Title: Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succin
    • Source: Journal of Agricultural and Food Chemistry (via ResearchG
    • URL:[Link]

  • General Review of Scaffold

    • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[4][5]

    • Source: Journal of Agricultural and Food Chemistry (ACS).
    • URL:[Link]

  • Suzuki Coupling Best Practices

    • Title: Suzuki-Miyaura Coupling.[3][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Method

development of radiolabeled 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine for imaging

Application Note & Protocol Guide: Development of Radiolabeled 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Part 1: Introduction & Strategic Overview The Scaffold: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine The 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Development of Radiolabeled 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Part 1: Introduction & Strategic Overview

The Scaffold: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

The 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing frequently in high-affinity ligands for CNS targets (e.g., PDE10A inhibitors like PF-02545920 derivatives) and kinase inhibitors (e.g., ROS1/ALK and Trk inhibitors). The combination of the electron-deficient trifluoromethyl-pyridine ring and the hydrogen-bond-donating pyrazole creates a distinct electrostatic profile ideal for binding deep hydrophobic pockets with polar interaction sites.

Developing a radiolabeled version of this scaffold allows researchers to:

  • Map Target Distribution: Visualize receptor/enzyme density in the brain or tumor microenvironment.

  • Assess Pharmacokinetics: Determine blood-brain barrier (BBB) permeability and clearance rates of drug candidates sharing this core.

  • Validate Target Engagement: Use the radiotracer in displacement studies to confirm binding of novel therapeutics.

Radiolabeling Strategy

For PET imaging, two primary strategies are employed for this scaffold:

  • Strategy A (Direct Isotopic Exchange - Advanced): Labeling the trifluoromethyl group ([

    
    F]CF
    
    
    
    ) or the pyridine ring. This maintains the exact chemical structure of the parent molecule (isotopologue) but requires specialized chemistry.
  • Strategy B (Prosthetic Group Functionalization - Standard): Alkylation of the pyrazole

    
    -position with a radiolabeled side chain (e.g., [
    
    
    
    F]fluoroethyl). This creates a derivative tracer. This method is robust, high-yielding, and modifies the lipophilicity (LogD) to potentially enhance BBB penetration.

This guide focuses on Strategy B (N-alkylation) as it is the most universally applicable and reliable method for developing imaging agents from pyrazole-containing scaffolds.

Part 2: Chemical Development & Synthesis

Precursor Synthesis: The Core Scaffold

Before radiolabeling, the core scaffold must be synthesized in high purity.

Reaction: Suzuki-Miyaura Coupling Reagents:

  • Aryl Halide: 5-Bromo-2-(trifluoromethyl)pyridine

  • Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester (Boc protection prevents catalyst poisoning and side reactions).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous)
  • Solvent: 1,4-Dioxane

Protocol:

  • Charge a reaction vial with 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), Boronate (1.1 eq), and Pd catalyst (5 mol%).

  • Add Dioxane and 2M K

    
    CO
    
    
    
    (3:1 ratio). Degas with N
    
    
    for 5 min.
  • Heat at 90°C for 4 hours .

  • Deprotection (In-situ): The basic conditions often cleave the Boc group. If not, treat crude with 4M HCl in dioxane for 1h at RT.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The free pyrazole (NH) is required for the radiolabeling step.

Radiosynthesis: [ F]Fluoroalkylation

This protocol describes the synthesis of


-[

F]Fluoroethyl-5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine
.

Mechanism: Nucleophilic substitution (


) of a leaving group (Tosylate) by the pyrazole nitrogen anion.
Step 1: Synthesis of [

F]Fluoroethyl Tosylate ([

F]FEtTos)
  • Trapping: Trap [

    
    F]Fluoride on a QMA carbonate cartridge. Elute with K
    
    
    
    /K
    
    
    CO
    
    
    solution into the reaction vessel.
  • Drying: Azeotropic drying with acetonitrile (3 x 1 mL) at 95°C under He flow.

  • Labeling: Add 1,2-bis(tosyloxy)ethane (10 mg) in MeCN (1 mL).

  • Reaction: Heat at 100°C for 10 min .

  • Purification (SPE): Dilute with water, pass through a C18 Sep-Pak. Wash with water (removes unreacted fluoride). Elute [

    
    F]FEtTos with diethyl ether or hexane/EtOAc (for manual) or use direct distillation (for automated modules).
    
Step 2: Alkylation of the Scaffold
  • Precursor Prep: Dissolve 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (2 mg) in DMF (0.5 mL). Add NaH (2 mg, 60% dispersion) or Cs

    
    CO
    
    
    
    (5-10 mg). Stir for 5 min to generate the pyrazolate anion.
  • Coupling: Distill or add the purified [

    
    F]FEtTos into the precursor vial.
    
  • Reaction: Heat at 110°C for 15 minutes .

  • Quench: Add HPLC mobile phase (1.5 mL).

Part 3: Quality Control & Validation

HPLC Quality Control
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (typically 40%

    
     90% MeCN over 20 min).
    
  • Flow Rate: 1 mL/min.

  • Detectors: UV (254 nm) and Gamma (NaI).

  • Acceptance Criteria:

    • Radiochemical Purity (RCP) > 95%.

    • Retention time matches non-radioactive standard (

      
       0.5 min).
      
    • Molar Activity (

      
      ) > 37 GBq/µmol.
      
In Vitro Stability

Incubate the formulated tracer (in saline/10% EtOH) in:

  • PBS (pH 7.4): 4 hours at 37°C.

  • Human/Rat Plasma: 2 hours at 37°C.

  • Analysis: Radio-TLC or HPLC to check for defluorination (free

    
    F
    
    
    
    ) or polar metabolites.
Lipophilicity (LogD)

Determine LogD


 using the shake-flask method (Octanol/PBS).
  • Target Range: 1.5 – 3.5 for optimal brain uptake (if CNS target).

  • Adjustment: If LogD is too high (>4.0), consider using [

    
    F]fluoro-PEG chains instead of fluoroethyl.
    

Part 4: Preclinical Imaging Protocol (MicroPET)

Subject: C57BL/6 Mice or Sprague-Dawley Rats. Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

Workflow:

  • Injection: IV tail vein injection of 5–10 MBq (mice) or 20–40 MBq (rats) of the tracer.

  • Scan: Dynamic acquisition for 60–90 minutes immediately post-injection.

  • Blocking Study (Critical for Validation):

    • Pre-treat animal with excess non-radioactive standard (1–2 mg/kg, IV or IP) 10 min prior to tracer injection.

    • Observe reduction in uptake in target-rich regions (Specific Binding = Total Uptake - Blocked Uptake).

  • Reconstruction: OSEM-2D or 3D, corrected for attenuation and scatter.

  • Analysis: Draw Volumes of Interest (VOIs) on target organs (e.g., Striatum for PDE10A, Tumor for Kinases). Calculate %ID/g or SUV.

Part 5: Visualization & Workflows

Development Workflow

DevelopmentWorkflow Start Target Scaffold Selection (5-(1H-Pyrazol-4-yl)-2-CF3-pyridine) Synth Precursor Synthesis (Suzuki Coupling) Start->Synth Labeling Radiolabeling Strategy Synth->Labeling QC Quality Control (HPLC, RCP >95%) Labeling->QC InVitro In Vitro Validation (LogD, Plasma Stability, Binding) QC->InVitro InVitro->Labeling Fail (Optimize) InVivo In Vivo Imaging (MicroPET/CT) InVitro->InVivo Pass Analysis Data Analysis (Kinetic Modeling, SUV) InVivo->Analysis Analysis->Start Iterative Design

Caption: Step-by-step workflow for developing the radiotracer, from scaffold selection to in vivo kinetic modeling.

Radiosynthesis Scheme

SynthesisScheme Precursor Precursor (Py-NH) Intermediate Transition State (Anionic Attack) Precursor->Intermediate Base (NaH/Cs2CO3) DMF, 110°C Reagent [18F]F-Ethyl-Tosylate Reagent->Intermediate Product Final Tracer (N-[18F]FEt-Py-CF3) Intermediate->Product SN2 Reaction 15 min

Caption: Convergent radiosynthesis scheme involving the activation of the pyrazole nitrogen and coupling with the [18F]fluoroalkyl prosthetic group.

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Radiochemical Yield (<5%) Moisture in reaction; Incomplete deprotonation.Ensure rigorous drying of [18F]F-. Use fresh NaH or switch to Cs

CO

. Increase temp to 120°C.
Defluorination In Vivo Metabolic instability of the fluoroethyl chain.Switch to deuterated prosthetic group ([

F]fluoroethyl-d

) to utilize the Kinetic Isotope Effect (KIE).
High Background/Bone Uptake Free [

F]Fluoride contamination.
Improve SPE purification (alumina cartridge) or HPLC separation.
Low Specific Activity Carrier fluorine contamination.Replace tubing/vials; ensure reagents are "trace metal" grade; avoid PTFE lines if possible.

References

  • Privileged Scaffolds in Medicinal Chemistry: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • Radiolabeling of Pyrazoles: Moon, B. S., et al. "Synthesis and evaluation of [18F]fluoroalkyl-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • General [18F]Fluoroalkylation Protocol: Cole, E. L., et al. "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 2014. Link

  • PDE10A Imaging Agents (Contextual): Tu, Z., et al. "Radiosynthesis and In Vivo Evaluation of [18F]Pf-06460838 for PET Imaging of Phosphodiesterase-10A." Nuclear Medicine and Biology, 2017. Link

  • Trifluoromethyl Pyridine Synthesis: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

Application

Application Note: In Vivo Formulation Strategies for 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Topic: Formulation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine for In Vivo Studies Content Type: Application Notes and Protocols Audience: Researchers, Formulation Scientists, and Preclinical Development Teams[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine for In Vivo Studies Content Type: Application Notes and Protocols Audience: Researchers, Formulation Scientists, and Preclinical Development Teams[1]

Introduction & Physicochemical Profile[1][2][3][4][5][6]

The compound 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (hereafter referred to as Compound-X ) represents a scaffold common in kinase inhibitors (e.g., BRAF, PIM-1 inhibitors) and heterocyclic probes.[1] Structurally, it features a trifluoromethyl-pyridine ring linked to a pyrazole moiety.

From a formulation perspective, Compound-X presents specific challenges typical of BCS Class II molecules (Low Solubility, High Permeability):

  • Lipophilicity: The trifluoromethyl (-CF₃) group and aromatic rings impart high lipophilicity (LogP estimated > 2.5), making aqueous solubility poor.

  • Ionization:

    • The pyrazole nitrogen is a weak acid (pKa ~14) and a hydrogen bond donor.

    • The pyridine nitrogen is weakly basic.[2] However, the electron-withdrawing -CF₃ group significantly reduces the basicity of the pyridine nitrogen, rendering pH adjustment (acidification) less effective for solubilization compared to non-fluorinated pyridines.[1]

  • Crystallinity: These scaffolds often exhibit high lattice energy, requiring significant energy (via solvents or surfactants) to disrupt crystal packing for solubilization.

This guide details three formulation tiers ranging from standard suspensions for oral toxicology to advanced co-solvent systems for intravenous pharmacokinetics (PK).

Pre-Formulation Assessment

Before attempting animal studies, a solubility screen is mandatory. Do not consume large amounts of compound; use the "Micro-Saturation" Method .

Protocol: Micro-Saturation Solubility Screen
  • Weigh 1 mg of Compound-X into five separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the following vehicles to respective tubes:

    • Vehicle A: DMSO (Dimethyl sulfoxide)

    • Vehicle B: PEG 400 (Polyethylene glycol 400)

    • Vehicle C: Ethanol (Absolute)

    • Vehicle D: 0.5% Methylcellulose (Aqueous)

    • Vehicle E: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water[1]

  • Vortex for 10 minutes; sonicate for 15 minutes (bath sonicator).

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Visual Check:

    • Clear: Solubility > 10 mg/mL (Excellent candidate for solution formulation).

    • Pellet visible: Solubility < 10 mg/mL.[3]

  • Quantification (Optional but Recommended): Dilute supernatant 1:100 in acetonitrile and analyze via HPLC-UV.

Formulation Decision Matrix

Select your formulation based on the administration route and required dose.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP SolubilityCheck Check DMSO/PEG Solubility IV->SolubilityCheck Cosolvent Protocol A: Co-Solvent Solution (DMSO/PEG/Water) PO->Cosolvent Low Dose / PK Study Suspension Protocol B: Standard Suspension (MC/Tween 80) PO->Suspension High Dose / Tox Study IP->SolubilityCheck SolubilityCheck->Cosolvent High Solubility (>5mg/mL) Cyclodextrin Protocol C: Cyclodextrin Complex (HP-β-CD) SolubilityCheck->Cyclodextrin Low Solubility / pH Sensitive

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and physicochemical constraints.

Detailed Formulation Protocols

Protocol A: The "Golden Standard" Co-Solvent Solution (IV/IP/Low Dose PO)

Best for: Pharmacokinetic (PK) studies where bioavailability must be assessed without dissolution rate limitations. Target Concentration: 1 – 5 mg/mL. Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline (or Water).

Mechanism:

  • DMSO: Primary solvent to break crystal lattice.

  • PEG 400: Co-solvent to maintain solubility upon dilution.

  • Tween 80: Surfactant to prevent precipitation (anti-nucleation) when the organic phase meets the aqueous phase.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of Compound-X into a glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).

    • Critical Step: Vortex and sonicate until completely dissolved. If particles remain here, they will never dissolve later.

  • Co-Solvent Addition: Add PEG 400 (40% of total volume). Vortex thoroughly. The solution should remain clear.

  • Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase (The "Crash" Test): Slowly add warm (37°C) Saline or Water (50% of total volume) dropwise while vortexing.

    • Why warm? Reduces the risk of precipitation shock.

    • Observation: If the solution turns milky/cloudy immediately, the compound has crashed out. Switch to Protocol C .

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter for IV administration to ensure sterility and remove micro-particulates.

Protocol B: Homogeneous Suspension (High Dose PO)

Best for: Toxicology studies, efficacy models requiring high doses (>10 mg/kg), or chronic daily dosing. Target Concentration: 10 – 100 mg/mL. Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.

Mechanism:

  • Methylcellulose: Increases viscosity to prevent rapid sedimentation.

  • Tween 80: Wets the hydrophobic powder, preventing clumping and ensuring uniform dispersion.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 40% of the required water to 80°C. Add Methylcellulose powder slowly with vigorous stirring.

    • Add the remaining cold water and stir at 4°C overnight to hydrate fully. Add Tween 80.[3]

  • Compound Preparation: Weigh Compound-X into a mortar.

  • Wetting (Levigation): Add a small amount of the vehicle (or pure Tween 80) to the powder. Triturate (grind) with a pestle to form a smooth, thick paste.

    • Why? This removes air pockets from the hydrophobic surface and ensures particle size reduction.

  • Dilution: Gradually add the remaining vehicle to the mortar while stirring (geometric dilution).

  • Transfer: Pour into the dosing vial. Rinse mortar with remaining vehicle to ensure full dose recovery.

  • Processing: Sonicate the final suspension for 20 minutes to break up aggregates.

  • Dosing: Always vortex immediately before drawing into the syringe.

Protocol C: Cyclodextrin Complexation (IV/IP Alternative)

Best for: Compounds that precipitate in co-solvents or cause injection site irritation (phlebitis) due to DMSO/PEG. Target Concentration: 1 – 10 mg/mL. Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol) in Water (pH adjusted).[1]

Mechanism: The hydrophobic pyrazole-pyridine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in water to make a 20% solution.[1]

  • Acidification (Optional but Effective): Since the pyridine is weakly basic, lowering the pH of the CD solution to ~4.0 using 0.1N HCl before adding the drug can enhance initial solubilization.

  • Addition: Add Compound-X to the CD solution.

  • Energy Input: This process is thermodynamically driven but kinetically slow.

    • Method: Shake or stir constantly for 4–24 hours at room temperature.

  • Clarification: If the solution is not clear after 24 hours, filter through a 0.45 µm filter.

    • Note: Analyze the filtrate concentration to confirm the actual dose delivered.

Quality Control & Stability

ParameterMethodAcceptance Criteria
Visual Appearance Visual inspection under lightSolution: Clear, no particulates.Suspension: Uniform, re-dispersible upon shaking.[1]
Precipitation on Dilution Dilute formulation 1:10 in salineSolution must remain clear for >2 hours (simulating blood stream dilution).
pH Check pH Strip/MeterIV/IP: pH 4.0 – 8.0 (Extreme pH causes pain/tissue necrosis).PO: pH 2.0 – 9.0 is acceptable.
Stability HPLC-UV after 24h at RT>95% recovery (Check for oxidation of the pyrazole ring).

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits is crucial for animal welfare and data integrity.

SpeciesRouteMax Volume (Bolus)Recommended Volume
Mouse (20-25g) IV5 mL/kg (125 µL)5 mL/kg
PO10 mL/kg (250 µL)10 mL/kg
IP20 mL/kg (500 µL)10 mL/kg
Rat (250g) IV5 mL/kg (1.25 mL)2-5 mL/kg
PO10 mL/kg (2.5 mL)5-10 mL/kg
Preparation Workflow Visualization[1]

PrepWorkflow Step1 1. Weigh Compound Step2 2. Dissolve in DMSO (Wait for clarity) Step1->Step2 Step3 3. Add PEG 400 (Vortex) Step2->Step3 Step4 4. Add Tween 80 (Gentle Mix) Step3->Step4 Step5 5. Add Saline (Dropwise + Vortex) Step4->Step5 Step6 6. Check Clarity (Cloudy? -> Fail) Step5->Step6 Step7 7. Sterile Filter (For IV) Step6->Step7 If Clear

Figure 2: Critical path for preparing the Co-Solvent Solution (Protocol A). Order of addition is non-negotiable.

References

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link

  • InvivoChem. (2024). Formulation Guide for In Vivo Studies of Lipophilic Compounds. InvivoChem Technical Support. Link

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • Burton, L., et al. (2012).[4] Development of a Precipitation-Resistant Solution Formulation to Increase In Vivo Exposure of a Poorly Water-Soluble Compound. International Journal of Pharmaceutics. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Methyl-4-(trifluoromethyl)-1H-pyrazole. Link

Sources

Method

protocols for synthesizing pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety.

Application Note: High-Efficiency Synthesis of Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety Executive Summary & Strategic Analysis This guide details the synthesis of 1-(3-chloro-5-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde oxime and its derivatives. This scaffold represents a privileged structure in modern medicinal chemistry and agrochemistry (e.g., analogous to Chlorantraniliprole or Fipronil lineages).

Why this Scaffold?

  • 5-Trifluoromethylpyridyl Moiety: Acts as a bioisostere for electron-deficient phenyl rings but with significantly higher lipophilicity (

    
    ) and metabolic stability due to the strong C-F bonds and the nitrogen sink.
    
  • Pyrazole Core: Provides a rigid spacer that orients the pharmacophores (the pyridyl tail and the oxime head) into a specific vector for receptor binding (e.g., GABA-gated chloride channels or mitochondrial complex I).

  • Oxime Functionality: Offers a versatile "warhead" capable of hydrogen bonding or further derivatization into oxime ethers, which are critical for optimizing bioavailability.

Retrosynthetic Analysis & Workflow

The most robust route utilizes a convergent synthesis strategy. The critical "magic bullet" step is the Vilsmeier-Haack reaction , which simultaneously installs the formyl group at C4 and converts the C5-hydroxyl to a C5-chloro substituent, activating the core for further nucleophilic attacks if necessary.

G cluster_0 Key Transformation Target Target: Pyrazole Oxime Derivative Inter1 Intermediate A: 4-Formyl-5-Chloro-Pyrazole Target->Inter1 Oxime Formation (NH2OH·HCl) Inter2 Intermediate B: Pyrazolone Core Inter1->Inter2 Vilsmeier-Haack (POCl3/DMF) Start1 Starting Material 1: 2-Chloro-5-(trifluoromethyl)pyridine Inter2->Start1 Hydrazine Formation & Cyclization Start2 Starting Material 2: Ethyl Acetoacetate Inter2->Start2 Cyclization

Figure 1: Retrosynthetic disconnection showing the pivotal Vilsmeier-Haack transformation that constructs the fully functionalized pyrazole core.

Detailed Experimental Protocols

Phase 1: Synthesis of the Hydrazine "Anchor"

Target: 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine Rationale:[1] The pyridine ring is electron-deficient, making the 2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (


) by hydrazine.

Reagents:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 3.0 eq)

  • Ethanol (Solvent)[2][3]

Protocol:

  • Setup: Charge a 250 mL three-necked round-bottom flask (RBF) with 2,3-dichloro-5-(trifluoromethyl)pyridine (10.0 g, 46 mmol) and Ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (6.9 g, 138 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Isolation: Pour the reaction mixture into ice-cold water (200 mL). Stir for 30 minutes. Filter the precipitate, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Yield: Expect 85–92% yield of an off-white solid.

Phase 2: Construction of the Pyrazolone Core

Target: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one Mechanism: Condensation of the hydrazine with a


-keto ester.

Reagents:

  • Hydrazine intermediate from Phase 1 (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)[4]

  • Acetic acid (Catalytic amount or solvent)

Protocol:

  • Mixing: Dissolve the hydrazine (5.0 g) in Ethanol (40 mL). Add Ethyl acetoacetate (1.1 eq).[4]

  • Cyclization: Heat to reflux for 6 hours.

    • Expert Tip: If conversion is slow, add 5 drops of Glacial Acetic Acid to catalyze the imine formation.

  • Precipitation: Cool the mixture. The pyrazolone often crystallizes directly. If not, evaporate solvent to 20% volume and add diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Phase 3: The "Double-Duty" Vilsmeier-Haack Formylation

Target: 5-Chloro-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde Mechanism: This step is critical. The Vilsmeier reagent (DMF-POCl3) attacks the C4 position (formylation) AND converts the C5-hydroxyl (tautomer of pyrazolone) into a C5-chloride.

Reagents:

  • Pyrazolone intermediate (1.0 eq)

  • POCl3 (Phosphorus Oxychloride) (7.0 eq)

  • DMF (N,N-Dimethylformamide) (3.0 eq)

Protocol:

  • Vilsmeier Reagent Prep: In a separate dried flask, cool DMF (dry) to 0 °C. Add POCl3 dropwise with stirring. A white salt (Vilsmeier salt) will form. Stir for 30 mins.

  • Addition: Dissolve/suspend the Pyrazolone intermediate in a minimum amount of dry DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm to room temperature, then heat to 80–90 °C for 4 hours.

    • Observation: The solution will turn deep orange/red.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

    • Safety: Massive exotherm and HCl gas evolution. Perform in a fume hood.

  • Neutralization: Adjust pH to ~5–6 using saturated Sodium Acetate solution.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Result: Yellow solid. This is the key intermediate containing the aldehyde handle.[5]

Phase 4: Oxime Formation

Target: Final Pyrazole Oxime Derivative

Protocol:

  • Reaction: Dissolve the Aldehyde intermediate (1.0 mmol) in Ethanol (10 mL).

  • Reagent: Add Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 mmol) and Sodium Acetate (1.5 mmol).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup: Pour into water. The oxime usually precipitates as a white/pale yellow solid. Filter and wash with water.

  • Derivatization (Optional): To make the Oxime Ether , react the oxime with an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) and K2CO3 in Acetone under reflux.

Data Summary & Troubleshooting

ParameterPhase 1 (Hydrazine)Phase 2 (Pyrazolone)Phase 3 (Vilsmeier)Phase 4 (Oxime)
Typical Yield 85-92%75-85%60-75%85-95%
Appearance Off-white solidWhite/Pale solidYellow solidWhite solid
Key TLC Stain Ninhydrin (Active)UV / IodineUV / DNP (Orange)UV
Critical Factor Temperature control (Exotherm)Complete drynessAnhydrous reagentspH control

Expert Troubleshooting Table:

ProblemProbable CauseSolution
Phase 1: Low Yield Incomplete substitution due to old hydrazine.Use fresh 80% Hydrazine Hydrate. Ensure reflux is vigorous.
Phase 3: Tarry Product Overheating or wet DMF.Distill DMF before use. Keep temp < 95 °C. Quench on ice strictly.
Phase 3: No Formylation Vilsmeier reagent decomposed.Prepare Vilsmeier reagent in situ at 0 °C immediately before use.
Phase 4: Isomer Mix E/Z Isomerization.Column chromatography (slow elution) can separate E/Z isomers if needed.

Mechanistic Visualization (Vilsmeier-Haack)

Understanding the dual-action of the Vilsmeier step is crucial for troubleshooting.

Mechanism Step1 Vilsmeier Reagent (Chloromethyliminium Salt) Step2 Attack at C4 (Formylation) Step1->Step2 Electrophilic Subst. Step3 Attack at C5-OH (Chlorination) Step2->Step3 Nucleophilic Subst. (Cl-) Final 4-Formyl-5-Chloro Product Step3->Final Hydrolysis

Figure 2: Mechanistic flow of the Vilsmeier-Haack reaction on the pyrazolone substrate.[6][7]

References

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 276. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link

  • BenchChem Application Note. Synthesis of 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Link

  • Organic Syntheses. Preparation of Pyrazoles via Vilsmeier-Haack. Org. Synth. Coll. Vol. 4, p.831. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Executive Summary You are attempting to synthesize 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine via a Suzuki-Miyaura cross-coupling. This is a deceptively challenging reaction due to two competing factors: Electronic D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine via a Suzuki-Miyaura cross-coupling. This is a deceptively challenging reaction due to two competing factors:

  • Electronic Deactivation: The 2-trifluoromethyl group makes the pyridine ring electron-deficient. While this facilitates oxidative addition, it also makes the ring susceptible to nucleophilic attack (SNAr) by strong bases.

  • Protodeboronation: Pyrazole-4-boronic acids/esters are notoriously unstable under aqueous basic conditions, leading to rapid hydrolysis of the C-B bond before transmetalation can occur.

This guide moves beyond standard recipes to address the mechanistic failures reducing your yield.

Module 1: The Optimized Synthetic Route

Do not attempt this coupling with a free amine (unprotected pyrazole) unless you are using specialized high-loading catalysts. The free N-H is acidic and will bind to Palladium, poisoning the catalytic cycle.

Recommended Protocol

Reaction Scheme:

  • Substrate A: 5-Bromo-2-(trifluoromethyl)pyridine

  • Substrate B: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (THP-protected boronate)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (Preferred for steric bulk and stability) or XPhos Pd G2.

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv). Avoid hydroxides (NaOH/KOH).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow

SynthesisWorkflow Start Start: Reagents Degas Step 1: Degas Solvents (Sparge Ar/N2 for 30 min) Start->Degas Mix Step 2: Mix Reagents (Substrates + Base + Cat) Degas->Mix Inert Atm Heat Step 3: Heating (80-90°C, 4-12h) Mix->Heat Workup Step 4: Workup (EtOAc Extr. + SiliaMetS) Heat->Workup Deprotect Step 5: Deprotection (HCl/MeOH or TFA) Workup->Deprotect Isolate THP-Intermediate

Figure 1: Optimized workflow for synthesizing 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine using a THP-protection strategy to prevent catalyst poisoning.

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: "My halide is consumed, but I mostly isolated de-boronated pyrazole."

Diagnosis: Protodeboronation. Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl) are prone to C-B bond cleavage in the presence of water and base. The base attacks the boron atom, forming a boronate "ate" complex which then hydrolyzes to the protonated heterocycle (pyrazole) rather than transmetalating to the Palladium.

Corrective Actions:

  • Switch Bases: Move from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄). Phosphate is less nucleophilic toward the Boron center while still activating the Suzuki cycle.

  • Reduce Water: If using Dioxane/Water (4:1), shift to (9:1) or use anhydrous DMF with CsF as the activator (anhydrous Suzuki conditions).

  • "Slow-Release" Strategy: Do not add all the boronate at once. Add the boronate ester portion-wise (e.g., 3 portions over 1 hour) to keep its instantaneous concentration low relative to the catalyst.

Issue 2: "The reaction turns black immediately and stalls (Low Conversion)."

Diagnosis: Catalyst Decomposition (Palladium Black formation). This is typically caused by Oxygen ingress or "ligand stripping" where the pyrazole nitrogen displaces the phosphine ligands on the Pd, destabilizing the active species.

Corrective Actions:

  • Rigorous Degassing: Sparging with Nitrogen is often insufficient for sensitive heterocyclic couplings. Use the Freeze-Pump-Thaw method (3 cycles) for your solvents.

  • Protect the Nitrogen: As mentioned in Module 1, use the THP or Boc protected pyrazole. If you must use the free amine, increase catalyst loading to 5-10 mol% and use a ligand with high affinity for Pd, such as XPhos or SPhos .

Issue 3: "I see a side product with mass M+19."

Diagnosis: Fluorine Hydrolysis. The 2-CF₃ group is electron-withdrawing, activating the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). If you use strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C), the OH⁻ can attack the pyridine ring, displacing the Fluorine or the entire CF₃ group.

Corrective Actions:

  • Maintain reaction temperature below 90°C.

  • Strictly use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.

Module 3: Data & Purification Guide

Solvent Screening Data (Yield Optimization)
Solvent SystemBaseTemp (°C)Yield (Isolated)Notes
DME / H₂O (2:1)Na₂CO₃8045%Significant protodeboronation observed.
Dioxane / H₂O (4:1) K₃PO₄ 85 82% Optimal balance of solubility and reactivity.
Toluene / EtOH / H₂OK₂CO₃9060%Good conversion, but purification difficult due to emulsions.
DMF (Anhydrous)CsF10055%Clean reaction but lower yield due to thermal instability of CF₃.
Purification Protocol
  • Pd Removal: The pyridine nitrogen can chelate residual Palladium, carrying it into your final product (often seen as a brownish tint).

    • Solution: Treat the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes before concentration.

  • Deprotection (if using THP):

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl in Dioxane (5 equiv).

    • Stir at Room Temperature for 2 hours.

    • Concentrate and neutralize with NaHCO₃ to precipitate the free base product.

Troubleshooting Logic Tree

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC/LCMS: Is Halide consumed? Start->CheckTLC HalideYes Yes, Halide Consumed CheckTLC->HalideYes HalideNo No, Halide Remains CheckTLC->HalideNo CheckProd Is Product Major Peak? HalideYes->CheckProd Color Did Rxn turn black? HalideNo->Color Proto Diagnosis: Protodeboronation (Py-H observed) CheckProd->Proto No, mostly Pyrazole SideRxn Diagnosis: Side Reaction (Check for SnAr of CF3) CheckProd->SideRxn No, unknown peaks PdDeath Diagnosis: Pd Death (O2 poisoning or Ligand stripping) Color->PdDeath Yes Inactive Diagnosis: Inactive Catalyst (Try XPhos or higher Temp) Color->Inactive No (stays yellow/orange)

Figure 2: Logic tree for diagnosing low yields in trifluoromethyl-pyridine Suzuki couplings.

References

  • Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.[2] (Provides mechanistic insight into the instability of pyrazole boronates).

  • Mullens, P. R. (2010). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. Tetrahedron Letters. (Discusses stability of pyrazole boronates).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. (General reference for catalytic cycles and base selection).

Sources

Optimization

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Derivatives

The following technical guide serves as a specialized support center for researchers working with pyrazolo[3,4-b]pyridine derivatives. It addresses the unique physicochemical challenges of this scaffold—specifically its...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with pyrazolo[3,4-b]pyridine derivatives. It addresses the unique physicochemical challenges of this scaffold—specifically its amphoteric nature, poor solubility, and tendency to coordinate metals.

Status: Operational Operator: Senior Application Scientist Scope: Downstream Processing, Impurity Removal, and Structural Validation

The Chemical Context

Pyrazolo[3,4-b]pyridines are "privileged scaffolds" in kinase inhibitor discovery (e.g., TBK1, GSK-3 inhibitors). However, their purification is complicated by two intrinsic factors:

  • Amphoterism: The pyridine nitrogen (

    
    ) is basic (
    
    
    
    ), while the pyrazole
    
    
    is weakly acidic (
    
    
    ) and a hydrogen bond donor. This leads to strong interactions with silica silanols.[1]
  • 
    -Stacking:  The planar bicyclic system promotes strong intermolecular 
    
    
    
    -
    
    
    stacking, leading to poor solubility in non-polar solvents and aggregation during chromatography.

Troubleshooting Guide: Chromatography & Isolation

Issue 1: "My compound streaks/tails severely on silica gel columns."

Diagnosis: This is the most common issue with basic heterocycles. The basic pyridine nitrogen interacts via hydrogen bonding and ion-dipole forces with the acidic silanol groups (


) on the silica surface. This secondary retention mechanism causes peak broadening and tailing.

Solution Protocol: You must suppress silanol ionization or block the interaction sites.

  • Option A: Mobile Phase Modifiers (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH).
    
    • Mechanism:[1][2][3][4][5] TEA competes for the acidic silanol sites, effectively "capping" them and allowing your amine to elute freely.

    • Caution: TEA is difficult to remove completely. If your compound is an oil, you may see residual TEA in the NMR.

  • Option B: The "Ammonia-Methanol" Trick (Superior) Instead of adding free ammonia, use

    
     in MeOH as your polar solvent component.
    
    • Recipe: Elute with a gradient of DCM vs. (

      
       in MeOH).
      
    • Advantage:[1] Ammonia is volatile; it evaporates completely on the rotovap, leaving no residue.

  • Option C: Switch Stationary Phase If tailing persists, switch to Amine-functionalized Silica (

    
    -Silica) . This phase is already basic, preventing the acid-base interaction that causes streaking.
    
Issue 2: "The compound precipitates (crashes out) on the column during loading."

Diagnosis: Pyrazolo-pyridines often exhibit "brick-dust" solubility—insoluble in hexanes/EtOAc, but only moderately soluble in DCM. Loading in a "strong" solvent (like DMSO or pure MeOH) causes immediate precipitation when the band hits the non-polar mobile phase.

Solution Protocol: Solid Loading (Dry Loading) Do not liquid load.

  • Dissolve the crude material in a minimal amount of a powerful solvent (MeOH, Acetone, or THF).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).

  • Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid-load cartridge or pour it on top of the column bed.

Issue 3: "I have >5000 ppm Palladium residue after Suzuki coupling."

Diagnosis: The pyridine and pyrazole nitrogens act as ligands, coordinating to residual Palladium (Pd) from the synthesis. Standard Celite filtration often fails because the Pd is in a soluble complex, not just metallic black.

Solution Protocol: Chemical Scavenging You must use a scavenger with a higher affinity for Pd than your product.

Step-by-Step Scavenging Workflow:

ScavengingWorkflow Start Crude Mixture (High Pd Content) Solvent Dissolve in THF or EtOAc (10-20 volumes) Start->Solvent AddScavenger Add Thiol-Silica Scavenger (e.g., SiliaMetS® Thiol) 0.5 eq relative to Pd Solvent->AddScavenger Heat Stir at 40-50°C for 2-4 hours AddScavenger->Heat Filter Filter through Celite (Remove Scavenger-Pd Complex) Heat->Filter Check Check Pd Levels (ICP-MS or Colorimetric) Filter->Check Pass Pd < 20 ppm Proceed to Drying Check->Pass Pass Fail Pd > 20 ppm Check->Fail Fail Fail->AddScavenger Repeat with Activated Carbon

Caption: Workflow for removing coordinated Palladium using silica-bound scavengers.

Optimization Data: Solvent Systems

The following table summarizes solvent efficacy for recrystallization and chromatography based on the polarity of the pyrazolo[3,4-b]pyridine core.

Solvent SystemApplicationNotes
Ethanol (Hot) RecrystallizationExcellent for alkyl-substituted derivatives. Dissolve hot, cool slowly.
DMF / Water RecrystallizationBest for highly polar/insoluble analogs. Dissolve in hot DMF, add water dropwise until turbid.
DCM / MeOH (95:5) Flash ChromatographyStandard. Often requires

modifier to prevent tailing.
EtOAc / Hexane Flash ChromatographyPoor solubility for this scaffold. Only useful for very lipophilic N-protected intermediates.
Acetonitrile / Water Reverse Phase HPLCRequires buffer (0.1% Formic Acid) to maintain protonation state and peak shape.

Advanced FAQ: Structural Anomalies

Q: "My NMR shows broad peaks or split signals. Is my compound impure?"

A: Not necessarily. Pyrazolo[3,4-b]pyridines with an unsubstituted pyrazole nitrogen (


) are subject to annular tautomerism .
  • Mechanism: The proton can migrate between

    
     and 
    
    
    
    .
  • Observation: In

    
    , this exchange is often slow on the NMR timescale, leading to broadened or duplicated signals.
    
  • Verification: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.
    
Q: "How do I remove the final traces of DMF/DMSO?"

A: These high-boiling solvents bind tightly to the polar heterocycle.

  • Dissolve the product in EtOAc (or DCM if insoluble in EtOAc).

  • Wash

    
     with 5% LiCl (aqueous) . The lithium coordinates to the DMF/DMSO, pulling it into the aqueous phase more effectively than water alone.
    

References

  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Accessed 2026).

  • National Institutes of Health (PMC). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. (Accessed 2026).

  • Biotage. How to Remove Palladium in three easy steps. (Accessed 2026).

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[6] (Accessed 2026).

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. (Accessed 2026).

Sources

Troubleshooting

improving the solubility and stability of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Case ID: SOL-STAB-886 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary You are encountering solubility and stability challenges with 5-(1H-Pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-STAB-886 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are encountering solubility and stability challenges with 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine . This scaffold is a classic "brick dust" molecule: it possesses high crystallinity (high melting point) and low aqueous solubility, characteristic of BCS Class II/IV compounds.

The root cause of your difficulty lies in the molecule's structural electronics:

  • High Lattice Energy: The planar geometry facilitates strong

    
     stacking.[1]
    
  • Intermolecular Hydrogen Bonding: The pyrazole -NH acts as a donor, while the pyrazole -N= acts as an acceptor, creating a tight hydrogen-bond network that resists dissolution.[1]

  • Lipophilicity: The trifluoromethyl (

    
    ) group is highly lipophilic and electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen, rendering pH manipulation ineffective at physiological ranges.
    

This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Solubility Optimization

Diagnostic: Why pH Adjustment Failed

Users often attempt to solubilize this compound using dilute acid (e.g., 0.1 M HCl), assuming the pyridine nitrogen will protonate. This usually fails.

  • The Science: The

    
     group at the C2 position is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the pyridine nitrogen, dropping its pKa from ~5.2 (unsubstituted pyridine) to < 1.0 .
    
  • Consequence: You would need a pH < 0 (concentrated acid) to protonate the pyridine ring, which is incompatible with biological assays.

  • The Pyrazole Factor: The pyrazole -NH is weakly acidic (pKa ~13-14).[1] Deprotonation requires pH > 12, which is also biologically irrelevant.

Protocol A: Co-Solvent System (Standard Assays)

For cellular or enzymatic assays, avoid pure aqueous buffers. Use this ternary system to disrupt the crystal lattice.

Recommended Vehicle: DMSO / PEG400 / Water (5:40:55)

StepActionTechnical Rationale
1 Dissolve compound in 100% DMSO to create a 20 mM stock.Disrupts intermolecular H-bonds; ensures complete solvation of the amorphous form.[1]
2 Add PEG400 (Polyethylene Glycol 400) to the DMSO stock. Mix by vortexing.Acts as an interface cosolvent, preventing immediate precipitation when water is added.
3 Slowly add Water (or Buffer) dropwise while vortexing.Gradual polarity shift prevents "crashing out" into large crystals.
4 Sonication: If turbidity occurs, sonicate at 40°C for 10 mins.Adds kinetic energy to break metastable aggregates.
Protocol B: Amorphous Solid Dispersion (ASD) for In Vivo/High-Conc

If you need concentrations > 1 mg/mL, simple co-solvents will fail due to the "Spring and Parachute" effect (the compound precipitates rapidly). You must lock the compound in an amorphous state using a polymer.

Materials:

  • Compound[2][3][4][5][6][7][8][9][10][11][12][13]

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) - Grade M or L.[1]

  • Solvent: Acetone/Methanol (1:1).

Workflow:

  • Dissolve: Prepare a solution containing the compound and HPMC-AS in a 1:3 ratio (w/w) in Acetone/MeOH.

  • Evaporate: Use a rotary evaporator (Rotavap) at 40°C to remove solvent rapidly. Speed is critical to prevent recrystallization.

  • Dry: Vacuum dry the resulting film/powder for 24h to remove residual solvent.

  • Reconstitute: The resulting powder will form a stable colloidal suspension in aqueous buffers (pH 6.8).

Module 2: Stability Troubleshooting

Chemical vs. Physical Stability
  • Chemical Stability: High. The

    
     group blocks metabolic oxidation at the reactive C2 position.[1] The molecule is resistant to hydrolysis under standard conditions.
    
  • Physical Stability: Low. The amorphous form (generated in DMSO stocks) wants to revert to the crystalline form (lowest energy state).

Visual Troubleshooting Guide

SolubilityStability Start Issue: Compound Precipitates CheckState Check Precipitation State Start->CheckState Crystalline Crystalline (Needles/Plates) Slow precipitation CheckState->Crystalline Visible crystals Amorphous Amorphous (Cloudy/Oily) Rapid crashing CheckState->Amorphous Milky suspension Action1 Cause: Ostwald Ripening Fix: Add 0.5% HPMC or Tween 80 to inhibit crystal growth Crystalline->Action1 Action2 Cause: Solvent Shock Fix: Reduce water spike rate or increase PEG400 ratio Amorphous->Action2

Figure 1: Decision tree for diagnosing precipitation issues in formulation.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I salt this compound to improve solubility?

  • Answer: No. As detailed in Module 1, the pyridine nitrogen is too weakly basic due to the electron-withdrawing trifluoromethyl group. Standard salts (HCl, Mesylate) will likely dissociate in water, leaving you with the free base and an acidic solution. Do not rely on salt formation for this scaffold.

Q2: My DMSO stock froze, and now there is a solid at the bottom. Is it degraded?

  • Answer: Unlikely. DMSO freezes at 19°C. The solid is likely the pure compound that crystallized out as the DMSO froze.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve, sonicate for 15 minutes. The chemical stability of the trifluoromethyl-pyridine bond is robust; it has not degraded, merely physically separated.

Q3: Is the compound light-sensitive?

  • Answer: Pyrazole-pyridine systems can be susceptible to UV-induced photo-oxidation or radical formation over long periods.[1]

  • Recommendation: Store solid powder in amber vials. DMSO stocks should be kept in the dark at -20°C.[1]

Q4: I see a peak at [M+18] in my LC-MS. Is this hydrolysis?

  • Answer: It is possible, but rare. The

    
     group is generally stable.[1] However, under highly basic conditions (pH > 12)  and elevated temperatures, the 
    
    
    
    can hydrolyze to a carboxylic acid (
    
    
    ) or amide.
  • Check: Ensure your mobile phase modifiers are not extremely basic.

References

  • Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Jubilant Ingrevia. (2025).[4][9] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine.[1] (Provides stability data on trifluoromethyl-pyridine scaffolds).

  • University of Tartu. (2025). pKa values of nitrogen heterocycles in acetonitrile and water.[14][15] (Authoritative source for heterocycle basicity).

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules.[2][4][6][7][11][12][13][14][15]

  • ResearchGate. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid.[1] (Demonstrates H-bonding and packing in similar scaffolds).

Sources

Optimization

troubleshooting pyrazolo[3,4-b]pyridine synthesis low yield.

Technical Support Case #409: Pyrazolo[3,4-b]pyridine Synthesis Optimization Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #409: Pyrazolo[3,4-b]pyridine Synthesis Optimization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)

Welcome to the Advanced Synthesis Support Center

You are accessing this guide because your pyrazolo[3,4-b]pyridine synthesis—likely a condensation between a 5-aminopyrazole and a 1,3-dielectrophile—is failing to meet yield expectations (>50%).

This scaffold is notoriously deceptive. While the disconnection seems simple (forming the pyridine ring onto a pre-existing pyrazole), the electronics of the 5-aminopyrazole moiety often lead to three common failure modes:

  • Regiochemical Scrambling: Formation of the [1,5-a]pyrimidine isomer instead of the desired [3,4-b]pyridine.

  • Stalled Cyclization: Isolation of the uncyclized enamine/imine intermediate.

  • Solubility-Driven Losses: Product trapping within polymeric "tars" during workup.

The following modules address these specific bottlenecks using field-validated protocols.

Module 1: The Regioselectivity Crisis (Isomer Control)

User Question: "I am reacting 5-amino-3-methylpyrazole with a


-keto ester. I see a new spot on TLC, but the NMR doesn't match the pyrazolo[3,4-b]pyridine. What happened?"

Technical Diagnosis: You likely synthesized the pyrazolo[1,5-a]pyrimidine isomer. The 5-aminopyrazole contains three nucleophilic sites: the exocyclic amine (


), the endocyclic amine (

), and the C4 carbon.
  • Desired Path: C4 attack on the ketone (Knoevenagel-type) followed by

    
     attack on the ester.
    
  • Undesired Path:

    
     attack on the ketone followed by 
    
    
    
    attack on the ester.

Troubleshooting Protocol:

VariableRecommendationMechanism
Solvent Switch to Glacial Acetic Acid Acidic media protonates the most basic nitrogen (

), blocking it from nucleophilic attack. This forces the reaction through the C4 carbon (Friedländer-type pathway) [1].
Temperature High Heat (>120°C) or Microwave The C4-attack is thermodynamically favored but kinetically slower than N-attack. High energy input overcomes the activation barrier for the C4 pathway [2].
Substrate N1-Substitution If possible, use an

-substituted aminopyrazole (e.g.,

-phenyl). This sterically and electronically hinders the formation of the [1,5-a] isomer.

Diagnostic Check (NMR):

  • Pyrazolo[3,4-b]pyridine: Look for a singlet around 8.0–8.5 ppm (pyridine C6-H) if using a keto-aldehyde.

  • Pyrazolo[1,5-a]pyrimidine: The bridgehead protons often shift upfield relative to the pyridine analog.

Module 2: The "Stalled" Reaction (Intermediate Accumulation)

User Question: "My starting material is consumed, and I isolated a solid, but it lacks the aromatic pyridine signals. It looks like the open-chain intermediate. How do I force cyclization?"

Technical Diagnosis: You have formed the enamine/imine intermediate . The final dehydration step (aromatization) has a high energy barrier, especially if the pyridine ring is electron-deficient or sterically crowded.

Workflow Visualization:

G Start 5-Aminopyrazole + 1,3-Dicarbonyl Inter Intermediate Formed (Enamine/Imine) Start->Inter Fast Step Branch Check Conditions Inter->Branch PathA Standard Reflux (EtOH) Often Stalls Here Branch->PathA Neutral/Low Temp PathB Acid Catalysis (AcOH/HCl) Promotes Dehydration Branch->PathB Add Acid PathC Microwave (140°C, 10-20 min) Overcomes Activation Barrier Branch->PathC High Energy PathA->Inter Reversible/Stuck Product Pyrazolo[3,4-b]pyridine (Cyclized Product) PathB->Product - H2O PathC->Product - H2O

Figure 1: Decision tree for overcoming the cyclization energy barrier. Note that neutral conditions often trap the intermediate.

Corrective Action:

  • The "One-Pot" Fix: Do not isolate the intermediate. Add catalytic

    
    -TSA (10 mol%)  or 
    
    
    
    (5-10 mol%)
    to the reaction mixture [3].
  • Microwave Assist: Transfer the reaction to a microwave vial. Irradiate at 140°C for 15 minutes . This is the single most effective fix for stalled cyclizations in this scaffold [4].

Module 3: Purification & Solubility (The "Tar" Issue)

User Question: "My crude NMR shows product, but I lose 80% of it during column chromatography. It streaks everywhere."

Technical Diagnosis: Pyrazolo[3,4-b]pyridines are planar, rigid, and often highly polar (especially with


 or 

substituents). They aggregate on silica, leading to irreversible adsorption.

Isolation Protocol:

  • Avoid Silica if Possible: These compounds crystallize well.

    • Solvent System: Hot DMF/Ethanol (1:1) or Acetic Acid/Water .

    • Procedure: Dissolve crude in minimum hot DMF. Add Ethanol dropwise until cloudy. Cool slowly to 4°C.

  • If Chromatography is Mandatory:

    • Deactivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes.

    • Eluent: Use DCM:MeOH (95:5) . Do not use pure Ethyl Acetate/Hexanes as the compound will likely crash out on the column.

Standard Operating Procedure (SOP): Microwave-Assisted Synthesis

Recommended baseline protocol for maximum reproducibility.

Reaction: 5-amino-1-phenylpyrazole + 4-methoxybenzaldehyde + ethyl acetoacetate (Three-Component MCR).

  • Setup: In a 10 mL microwave vial, combine:

    • 5-amino-1-phenylpyrazole (1.0 mmol)

    • 4-methoxybenzaldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Solvent: Water (3 mL) or Ethanol (3 mL) [5].

    • Catalyst:

      
      -TSA (10 mol%) or no catalyst if using water at high temp.
      
  • Execution: Cap and irradiate at 140°C for 15–20 minutes (Hold time).

    • Note: Conventional reflux would require 6–12 hours.

  • Workup:

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter the solid.

    • Wash with cold water (2x) and cold ethanol (1x) .

    • Yield Expectation: 85–95%.

References

  • Quiroga, J., et al. (2008). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters.

  • Misra, R., et al. (2019). "Synthesis and biological activity of pyrazolo[3,4-b]pyridines: A review." European Journal of Medicinal Chemistry.

  • Karimi-Jaberi, Z., & Pooladian, B. (2012).[1] "ZrCl4-catalyzed one-pot synthesis of pyrazolo[3,4-b]pyridines." Chinese Chemical Letters.

  • El-Emary, T. I. (2012). "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions." European Journal of Medicinal Chemistry. [2]

  • Bamoniri, A., et al. (2024).[3] "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions." ResearchGate.[4][5]

Sources

Troubleshooting

Technical Support Center: Precision Regiocontrol in Pyrazole Synthesis

Topic: Addressing Regioisomer Formation in Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction: The Regioisomer Trap Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Regioisomer Formation in Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Regioisomer Trap

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "classic" pyrazole problem: the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound yielding an inseparable or unfavorable mixture of 1,3- and 1,5-isomers.

In medicinal chemistry, the position of the substituent on the pyrazole ring (N1-C3 vs. N1-C5) dictates biological activity. A mixture is not just an inconvenience; it is a failure of synthetic control. This guide moves beyond basic textbook definitions to provide actionable, field-proven strategies for enforcing regioselectivity.

Module 1: Troubleshooting the Knorr Condensation

Q: Why does my 1,3-diketone condensation always yield a 50:50 mixture?

A: The Knorr synthesis is governed by a tug-of-war between Electronic Control and Steric Control .

  • The Mechanism: The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon. Monosubstituted hydrazines (

    
    ) have two nucleophilic sites:
    
    • The Terminal Nitrogen (

      
      ):  More nucleophilic (less sterically hindered).
      
    • The Internal Nitrogen (

      
      ):  More electron-rich (due to the R-group inductive effect) but sterically hindered.
      
  • The Conflict:

    • Electronic Control: The most nucleophilic nitrogen (

      
      ) attacks the most electrophilic carbonyl.
      
    • Steric Control: The bulkier internal nitrogen avoids the hindered carbonyl.

If your substrate has competing factors (e.g., a bulky group on the electron-deficient side), these forces cancel out, leading to a mixture.

Q: Can I fix this without changing my starting materials?

A: Yes, by using Solvent Engineering .

Standard solvents like ethanol often fail to differentiate the transition states. Fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) , can drastically shift the ratio.

  • How it works: HFIP is a strong Hydrogen Bond Donor (HBD). It activates the carbonyls and solvates the hydrazine, often enhancing the "hard-soft" differentiation.

  • The Trend: In many cases involving aryl-hydrazines and fluorinated diketones, HFIP shifts selectivity toward the 5-hydroxy-pyrazoline intermediate , which dehydrates to the 5-substituted pyrazole .

Data Comparison: Solvent Effect on Regioselectivity

Reaction of Methylhydrazine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione

SolventConditionsIsomer Ratio (1,3-subst : 1,5-subst)Yield
Ethanol Reflux, 2h60 : 4085%
TFE RT, 1h15 : 8592%
HFIP RT, 1h3 : 97 96%

Note: Data represents a generalized trend observed in fluorinated substrates (Fustero et al.). Always screen TFE and HFIP.

Module 2: Strategic Alternatives (The "Gold Standard")

Q: The solvent screen didn't work. What is the most robust fix?

A: Stop using 1,3-diketones. Switch to Enaminones (


).

Enaminones are "masked" 1,3-dicarbonyls where one side is electronically distinct.

  • Carbonyl (C1): Hard electrophile.

  • Enamine Carbon (C3): Soft electrophile (Michael acceptor).

This pre-defined electronic bias forces the hydrazine to react in a predictable sequence, typically yielding the 1,3-disubstituted pyrazole with high fidelity.

Visualizing the Pathway

PyrazolePathways Start Target: Regioselective Pyrazole Diketone Substrate: 1,3-Diketone Start->Diketone Enaminone Substrate: Enaminone Start->Enaminone Mech1 Competing Nucleophilic Attacks Diketone->Mech1 + Hydrazine Mech2 Sequential Michael Addition -> Cyclization Enaminone->Mech2 + Hydrazine Mix Outcome: Mixture (1,3 & 1,5) Selective Outcome: Single Regioisomer Mech1->Mix Standard Conditions Mech2->Selective High Fidelity

Caption: Comparison of synthetic pathways. Enaminones provide a programmed electronic bias that diketones lack.

Module 3: Experimental Protocols

Protocol A: HFIP-Mediated Condensation (For Diketones)

Use this when you must use a diketone substrate.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Caution: HFIP is volatile and corrosive to eyes. Use a fume hood.

  • Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC or LCMS.

    • Note: HFIP accelerates the reaction significantly compared to EtOH.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The residue is often pure enough for characterization.

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Enaminone Route (For 1,3-Selectivity)

Use this for high reliability.

  • Enaminone Synthesis: React your methyl ketone (

    
    ) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4–12 hours. Remove volatiles to obtain the crude enaminone.
    
  • Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add the hydrazine hydrochloride salt (1.2 equiv).

  • Reaction: Reflux for 2–4 hours.

  • Result: This pathway typically favors the 1-substituted-3-R-pyrazole (where R comes from the carbonyl side of the enaminone).

Module 4: Identification & Analysis

Q: I isolated a solid. How do I prove which isomer it is?

A: 1H NMR chemical shifts are often insufficient. You must use 2D NMR.

The "Gold Standard" Analytical Workflow:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Look for a cross-peak between the N-substituent protons (e.g., N-Methyl or N-Phenyl ortho-protons) and the C5-proton (or substituent on C5).

    • Isomer A (1,5-substituted): Strong NOE between N-R and C5-R.

    • Isomer B (1,3-substituted): No NOE between N-R and C3-R (too far apart).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling (

      
      ) between the N-substituent protons  and the C3 or C5 carbons .
      
    • C3 and C5 often have distinct chemical shifts (C5 is usually more upfield in simple pyrazoles, but this varies with substitution).

Q: Separation is impossible on Silica. What now?

A: Pyrazole regioisomers often have identical


 values on silica.
  • Solution 1: Crystallization. Try Acetone or Hexane/EtOAc. One isomer is often significantly more crystalline (usually the more symmetric 1,3,5-isomer).

  • Solution 2: Chiral/Specialized HPLC. Even for achiral pyrazoles, polysaccharide-based chiral columns (e.g., Amylose-2) can separate regioisomers due to different shape selectivity.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Journal of Organic Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. Link

  • Gosselin, F., et al. (2006).[1][2] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link

Sources

Optimization

overcoming poor reactivity in Suzuki-Miyaura coupling of 2-pyridyl boron reagents.

Topic: Overcoming Poor Reactivity in Suzuki-Miyaura Coupling of 2-Pyridyl Boron Reagents Technical Support Center | Advanced Synthesis Division Welcome to the Technical Support Center Issue Ticket: #2PY-SM-FAIL Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in Suzuki-Miyaura Coupling of 2-Pyridyl Boron Reagents Technical Support Center | Advanced Synthesis Division

Welcome to the Technical Support Center

Issue Ticket: #2PY-SM-FAIL Subject: Low yields/failed coupling with 2-pyridyl boron reagents. Status: Resolved with Standardized Protocols.

This guide addresses the notorious "2-Pyridyl Problem" in Suzuki-Miyaura cross-coupling. If you are experiencing low yields, rapid starting material consumption with no product formation, or catalyst deactivation, this documentation provides the mechanistic root causes and validated solutions.

Part 1: Diagnostic Triage – Why is my reaction failing?

Before changing your entire route, diagnose the specific failure mode. The coupling of 2-pyridyl boron reagents fails primarily due to two distinct mechanisms.

Symptom Checker
ObservationDiagnosisRoot Cause
Boron reagent disappears rapidly (<1h). Aryl halide remains. Main byproduct is pyridine (protodeboronation).[1]Rapid Protodeboronation The 2-pyridyl carbon-boron bond is exceptionally labile.[2] Under basic/aqueous conditions, it hydrolyzes faster than the transmetallation step can occur.
Boron reagent remains. Catalyst turns black/precipitates immediately. No conversion.Catalyst Poisoning The basic nitrogen of the pyridine ring coordinates to the Palladium center, displacing ligands and shutting down the catalytic cycle.
Low conversion (<20%). Product forms but reaction stalls.Competitive Inhibition A combination of slow transmetallation (due to electron-deficient ring) and competitive binding of the pyridine product to the catalyst.

Part 2: The Mechanistic Barrier

To solve the problem, you must understand the "Race Against Time." Success depends on making the Transmetallation Rate (


)  faster than the Protodeboronation Rate (

)
.[1]

The 2-Pyridyl Instability: Unlike phenyl boronic acids, 2-pyridyl boronic acids exist as zwitterionic species in neutral/basic media. This zwitterion facilitates a unimolecular fragmentation, releasing the pyridine ring and boric acid. This process is often orders of magnitude faster than the interaction with the Palladium catalyst.

Visualizing the Failure Mode:

G cluster_0 The Kinetic Trap Start 2-Pyridyl Boronic Acid Pd_Cycle Pd(II)-Ar Complex (Catalytic Cycle) Start->Pd_Cycle  Slow Transmetallation (k_trans) Waste Pyridine + Boric Acid (Failure) Start->Waste  Fast Protodeboronation (k_debor) Product Biaryl Product (Success) Pd_Cycle->Product  Reductive Elimination

Figure 1: The Kinetic Trap. The natural rate of decomposition (


) typically exceeds the rate of entry into the catalytic cycle (

), leading to failure.[1]

Part 3: Validated Solutions & Protocols

We recommend three distinct strategies based on your available reagents and substrate tolerance.

Solution A: The "Slow-Release" Strategy (MIDA Boronates)

Best for: Complex substrates, scale-up, and when high reliability is required. Mechanism: MIDA (N-methyliminodiacetic acid) boronates are stable to air and moisture.[2] Under the reaction conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low concentrations.[2][3] This keeps the standing concentration of the unstable species low, preventing the "runaway" protodeboronation side reaction. Critical Additive: Copper(II) Acetate.[1][4] For 2-pyridyl systems, Cu(OAc)₂ is often required to facilitate transmetallation via a "modified Liebeskind-Srogl" type mechanism, bridging the boron-to-palladium transfer.

Protocol 1: MIDA Boronate Coupling (Burke Conditions) Reference: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J.[1][5] Am. Chem. Soc. 2009, 131, 6961.[1][5]

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[1][4][6]

    • 2-Pyridyl MIDA Boronate (1.5 equiv)[4][6][7]

    • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[1][6]

    • Co-Catalyst: Cu(OAc)₂ (50 mol%) — Crucial for 2-pyridyls.[1][6]

    • Base: K₂CO₃ (5.0 equiv)[1][6]

    • Solvent: DMF:IPA (4:1 ratio), anhydrous.[1]

  • Procedure:

    • Combine solid reagents in a vial.

    • Add solvent (0.1 M concentration relative to halide).[1]

    • Heat to 100 °C for 4–8 hours.

    • Note: The reaction mixture will turn blue/green due to Copper; this is normal.

Solution B: The "Hyper-Active Catalyst" Strategy (Buchwald Precatalysts)

Best for: Rapid screening, library synthesis, or when you must use the free boronic acid. Mechanism: Third and Fourth Generation (G3/G4) Buchwald precatalysts (e.g., XPhos Pd G4) activate almost instantaneously even at low temperatures.[1] They generate a highly active monoligated Pd(0) species that can oxidatively add and transmetallate faster than the boronic acid can decompose.[1]

Protocol 2: Rapid Coupling with XPhos Pd G4 Reference: Billingsley, K.; Buchwald, S. L.[1] Angew. Chem. Int. Ed. 2008, 47, 4695.[1]

  • Reagents:

    • Aryl Chloride (1.0 equiv)[1][4][6]

    • 2-Pyridyl Boronic Acid (1.5 equiv) — Must be fresh/stored properly.[1]

    • Catalyst: XPhos Pd G4 (2–5 mol%)[1]

    • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)[1]

    • Solvent: THF (or 1,4-Dioxane).

  • Procedure:

    • Dissolve Aryl Chloride and Catalyst in THF.

    • Degas the K₃PO₄ solution and add it to the reaction.

    • Add the 2-Pyridyl Boronic Acid last (or add slowly via syringe pump if decomposition is severe).

    • Stir vigorously at 40 °C to 60 °C .

    • Tip: Do not overheat. Higher temperatures accelerate deboronation more than coupling.

Solution C: The "Stable Salt" Strategy (Trifluoroborates)

Best for: Bench-top stability and aqueous-compatible substrates. Mechanism: Potassium 2-pyridyl trifluoroborates are zwitterionic solids that are indefinitely stable on the bench. They hydrolyze in situ to the active boronic acid.[2]

Protocol 3: Molander Conditions Reference: Molander, G. A. et al. J. Org.[1][8] Chem. 2010, 75, 3858.[1]

  • Reagents:

    • Aryl Bromide/Triflate (1.0 equiv)[1]

    • Potassium 2-Pyridyl Trifluoroborate (1.2 equiv)[1]

    • Catalyst: PdCl₂(dppf)[1][9]·CH₂Cl₂ (5 mol%)[1]

    • Base: Cs₂CO₃ (3.0 equiv) or Et₃N (3.0 equiv)[1]

    • Solvent: iPrOH:H₂O (2:[1]1) or Toluene:H₂O (3:1).[1]

  • Procedure:

    • Reflux at 80–100 °C for 12–24 hours.

    • Note: The presence of water is mandatory to hydrolyze the -BF₃K to -B(OH)₂.

Part 4: Decision Logic (Workflow)

Use this logic map to select the correct protocol for your specific constraints.

DecisionTree Start START: Select Reagent Q1 Is the 2-Pyridyl Boronate commercially available as MIDA? Start->Q1 MIDA_Path Use Protocol 1 (MIDA) + Cu(OAc)2 + XPhos Q1->MIDA_Path Yes (Recommended) Q2 Can you synthesize/buy the Trifluoroborate salt? Q1->Q2 No BF3_Path Use Protocol 3 (Molander) Pd(dppf) + iPrOH/H2O Q2->BF3_Path Yes Q3 Must use Free Boronic Acid? Q2->Q3 No Acid_Path Use Protocol 2 (Buchwald) XPhos Pd G4 + Low Temp Q3->Acid_Path Yes (High Risk)

Figure 2: Reagent Selection Decision Tree. MIDA boronates offer the highest probability of success for 2-pyridyl couplings.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does Protocol 1 (MIDA) require Copper(II) Acetate? A: While standard MIDA couplings rely solely on slow hydrolysis, the 2-pyridyl bond is so labile that even the slowly released boronic acid might decompose before reaching the Palladium.[1] Copper(II) is believed to transmetallate with the boron species first (forming a transient Pyridyl-Cu species), which then transfers the pyridyl group to the Palladium more efficiently than the boron reagent can directly.[1]

Q: Can I use Pd(PPh₃)₄ for these reactions? A: Avoid if possible. Triphenylphosphine is not electron-rich enough to facilitate the difficult oxidative addition into deactivated aryl chlorides, nor bulky enough to prevent the pyridine nitrogen from poisoning the Pd center. Dialkylbiaryl phosphines (XPhos, SPhos, RuPhos) are essential here.[1]

Q: My reaction turns black immediately. What happened? A: This is "Pd-black" formation, indicating catalyst decomposition. This usually happens if the phosphine ligand dissociates or if the Pd(0) is not stabilized.[1] Ensure you are using a G3/G4 precatalyst (which guarantees a 1:1 Pd:Ligand ratio) or add excess ligand.[1] If using 2-pyridyl species, the pyridine N might be displacing your ligand. Switch to a bulkier ligand like XPhos which creates a steric wall preventing N-coordination.

Q: Should I use anhydrous conditions? A:

  • For MIDA (Protocol 1): Yes, use anhydrous DMF/IPA.[1] The base (K₂CO₃) provides trace solubility, but you want to control the water strictly to control the release rate.[1]

  • For Trifluoroborates (Protocol 3): No. You need water to activate the reagent.

  • For Boronic Acids (Protocol 2): A small amount of water is usually beneficial for the transmetallation step, but too much accelerates protodeboronation.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[5] Journal of the American Chemical Society, 2009, 131, 6961.[5]

  • Billingsley, K.; Buchwald, S. L. "An Improved System for the Suzuki–Miyaura Coupling of Heteroaryl Halides." Angewandte Chemie International Edition, 2008, 47, 4695.[1] [1]

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40, 275.[1]

  • Cook, X. A. F.; et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations."[10] Angewandte Chemie International Edition, 2021, 60, 11068.[1][10] [1]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132, 14073.

Sources

Troubleshooting

strategies for reducing side products in pyrazole-pyridine coupling reactions

Topic: Strategies for Reducing Side Products in Pyrazole-Pyridine Coupling Reactions Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Heterocycle Problem" Connecting a pyrazole to a pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Reducing Side Products in Pyrazole-Pyridine Coupling Reactions Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Heterocycle Problem"

Connecting a pyrazole to a pyridine is a cornerstone transformation in kinase inhibitor development (e.g., Crizotinib, Ruxolitinib). However, this specific coupling is notorious for three distinct failure modes:

  • Regioisomeric Mixtures: The amphoteric nature of pyrazole leads to competition between N1 and N2 arylation.

  • Protodeboronation: 2-Pyridine boronic acids are inherently unstable, often hydrolyzing before transmetallation occurs.

  • Catalyst Poisoning: The pyridine nitrogen is a potent ligand that displaces phosphines, arresting the Palladium cycle.

This guide provides mechanistic root-cause analysis and actionable protocols to suppress these side products.

Module 1: Solving Regioselectivity (N1 vs. N2)

The Issue

Pyrazoles exist in tautomeric equilibrium. When coupling to a pyridine electrophile, you often obtain a mixture of N1- and N2-arylated products.

Root Cause Analysis
  • Electronic Control: The N1 nitrogen is generally more nucleophilic (lone pair in

    
     orbital) compared to N2 (lone pair part of aromatic sextet, though available for bonding in the anion form).
    
  • Steric Control: Substituents at the C3 or C5 position of the pyrazole dramatically alter the ratio.

  • Mechanism Specifics:

    • Buchwald-Hartwig (

      
      Pd): Sensitive to ligand bulk.
      
    • Chan-Lam (Cu):[1][2] Highly sensitive to coordination geometry.

Troubleshooting Guide
Scenario Dominant Side Product Strategic Solution
Unsubstituted Pyrazole N1/N2 mixture (~1:1)Switch to Chan-Lam. Copper catalysis often favors N1 due to the specific geometry of the intermediate Cu(II)-complex.
3-Substituted Pyrazole 1,5-isomer (undesired)Use Steric Bulk. In Chan-Lam coupling, 3-substituted pyrazoles almost exclusively form the 1,3-isomer (N1 arylation) to avoid steric clash with the copper center.
Buchwald-Hartwig N2-arylationLigand Switch. Use bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ). The sheer size of these ligands forces the Pd center to react with the less hindered nitrogen (usually N1).
Decision Logic: Regioselectivity

RegioSelectivity Start Start: Pyrazole Substrate Subst Is Pyrazole C3/C5 Substituted? Start->Subst Method Preferred Method? Subst->Method Yes (C3-R) Subst->Method No (H) Chan Chan-Lam Coupling (Cu(OAc)2, Air) Method->Chan Mild Conditions High Selectivity Buchwald Buchwald-Hartwig (Pd-G3/G4, Base) Method->Buchwald Difficult Electrophiles (Unreactive Pyridines) Result1 High Selectivity for 1,3-isomer (Steric Control) Chan->Result1 Result2 Ligand Dependent (Use tBuXPhos) Buchwald->Result2

Caption: Decision tree for maximizing regioselectivity based on substrate substitution patterns.

Module 2: The 2-Pyridyl Boronate Problem

The Issue

When attempting a Suzuki coupling using 2-pyridineboronic acid , the reaction often yields the "reduced" pyridine (H-Pyridine) instead of the coupled product.

Root Cause: Protodeboronation

2-Pyridine boronic acids are zwitterionic.[3] The basic nitrogen abstracts a proton, facilitating the hydrolytic cleavage of the C-B bond. This reaction is orders of magnitude faster than the transmetallation step in the catalytic cycle.

Strategic Solutions
1. The "Slow Release" Strategy (MIDA Boronates)

Do not use free boronic acids. Use MIDA (N-methyliminodiacetic acid) boronates .[4]

  • Mechanism: The boron atom is

    
     hybridized and coordinatively saturated, preventing the hydrolytic pathway.
    
  • Activation: Under basic aqueous conditions (e.g.,

    
    /
    
    
    
    ), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of unstable boronic acid low.[3][5]
2. Anhydrous Conditions (Boronic Esters)

Switch to Pinacol Esters (BPin) and use strictly anhydrous conditions.

  • Base:

    
     or 
    
    
    
    (anhydrous).
  • Solvent: DMF or Dioxane (dry).

  • Why: Without water, the protodeboronation pathway is kinetically suppressed.

Module 3: Catalyst Poisoning (The Pyridine "Sink")

The Issue

The reaction stalls after <20% conversion. Adding more catalyst doesn't help.

Root Cause

Pyridines are excellent ligands. If your phosphine ligand is labile or not bulky enough, the pyridine substrate (or product) will bind to the Palladium center, forming a stable, inactive Pd(Pyridine)_n complex. This removes Pd from the catalytic cycle.

Troubleshooting Protocol

Q: Which catalyst system prevents poisoning? A: You must use Pre-catalysts that generate the active species rapidly and ligands that bind tighter than pyridine.

  • Recommended System: XPhos Pd G4 or RuPhos Pd G4 .

    • Why: These are palladacycles. They activate easily but the bulky biaryl ligand creates a "protective shell" around the Pd, preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the C-X bond.

  • Alternative: Pd(OAc)2 + SPhos (1:2 ratio).

    • Note: SPhos is electron-rich and bulky, excellent for heteroaryl couplings.

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (MIDA Boronate Method)

Best for: Unstable 2-pyridyl boronates coupling to halopyrazoles.

  • Reagents:

    • Halo-pyrazole (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-5 mol%)

    • Base:

      
       (3.0 equiv, finely ground)
      
    • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Procedure:

    • Charge a vial with solid reagents.

    • Add degassed solvents.[6] Crucial: Oxygen promotes homocoupling.[7] Sparge with Argon for 10 mins.

    • Seal and heat to 60°C (lower temperature prevents rapid hydrolysis of MIDA).

    • Monitor by LCMS. If protodeboronation is observed (Pyridine-H mass), lower temp to 45°C and extend time.

Protocol B: Regioselective Chan-Lam Coupling

Best for: Coupling free (NH)-pyrazoles to pyridine boronic acids.

  • Reagents:

    • (NH)-Pyrazole (1.0 equiv)

    • Pyridine Boronic Acid (2.0 equiv)

    • Catalyst:

      
       (1.0 equiv) - Note: Stoichiometric Cu often gives better yields than catalytic in difficult heteroaryl cases.
      
    • Base: Pyridine (2.0 equiv) or

      
      .[1]
      
    • Solvent: DCM or Acetonitrile (Dry).

    • Oxidant: Open air (drying tube) or

      
       balloon.
      
  • Procedure:

    • Add activated 4Å molecular sieves (powdered) to absorb water generated during the cycle (suppresses side reactions).

    • Stir at Room Temperature for 16-24h.

    • Observation: The reaction mixture should turn from blue/green to dark green/brown. If it stays bright blue, the cycle has stalled (check oxidant).

Visualizing the Failure Modes

SuzukiFailures cluster_cycle Catalytic Cycle (Ideal) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Poison Catalyst Poisoning (Pd-Pyridine Complex) OxAdd->Poison Displaces Ligand RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Pyridine Pyridine Substrate (N-coordination) Pyridine->Poison Binds Pd Boronic 2-Pyridine Boronic Acid Boronic->TransMet Slow w/o MIDA Proto Protodeboronation (Pyridine-H) Boronic->Proto Hydrolysis (Fast)

Caption: Mechanistic pathways for Catalyst Poisoning and Protodeboronation competing with the Suzuki cycle.

References

  • Buchwald-Hartwig Amination Mechanisms

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • MIDA Boronates & Slow Release Strategy

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Chan-Lam Coupling Regioselectivity

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[8] Synthesis, 2011(06), 829-856. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Optimization

analytical method development for impure 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine samples

Introduction: The Analytical Challenge You are dealing with 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine , a bifunctional scaffold common in kinase inhibitors and agrochemicals. This molecule presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are dealing with 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine , a bifunctional scaffold common in kinase inhibitors and agrochemicals. This molecule presents a "perfect storm" for chromatographic difficulties:

  • Amphoteric Nature: The pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor, while the pyridine ring is a weak base.

  • Electronic Effects: The trifluoromethyl (-CF

    
    ) group at the C2 position of the pyridine is strongly electron-withdrawing. This significantly lowers the basicity of the pyridine nitrogen (estimated pKa < 3.0 compared to ~5.2 for pyridine), but increases lipophilicity (LogP ~2.5–3.0).
    
  • Impurity Profile: Synthetic routes (typically Suzuki-Miyaura coupling) introduce specific impurities like boronic acids, de-halogenated byproducts, and regioisomers that are structurally similar to the parent.

This guide moves beyond generic advice to provide a self-validating method development strategy specifically for this fluorinated heteroaromatic system.

Module 1: Method Development Strategy (The "Why" and "How")

Q1: Where do I start with column selection and mobile phase?

A: Do not start with a generic C18 and neutral pH. The acidity of the pyrazole NH and the lipophilicity of the -CF


 group require a specific stationary phase.

Recommended Starting Conditions:

  • Stationary Phase: C18 with Polar Embedding (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) .

    • Why? Standard C18 columns often suffer from "phase collapse" or poor retention of the polar pyrazole fragment. Polar-embedded phases interact with the pyrazole NH, improving peak shape and selectivity against non-polar impurities like the starting material 2-chloro-5-(trifluoromethyl)pyridine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

    • Why Acidic? You must suppress the ionization of the residual silanols on the column (pKa ~4.5) and ensure the pyridine nitrogen is consistently protonated (or consistently neutral if pH > 4, but low pH is safer for peak shape).

    • Why MeCN? Methanol can cause protic solvent effects that broaden the peaks of fluorinated compounds. MeCN provides sharper peaks for -CF

      
       containing species.
      
Q2: I see "fronting" or "splitting" of the main peak. Is my column dead?

A: Likely not. This is often a solubility mismatch or tautomeric equilibrium .

  • Solubility Mismatch: The -CF

    
     group makes the molecule hydrophobic, but the pyrazole requires polarity. If you dissolve the sample in 100% DMSO or MeCN and inject a large volume into a high-aqueous starting gradient, the compound precipitates at the column head.
    
    • Fix: Dissolve sample in 50:50 Water:MeCN. If solubility is poor, use <5% DMSO and reduce injection volume to 2-5 µL.

  • Tautomerism: 1H-pyrazoles exist in rapid equilibrium between tautomers (N1-H vs N2-H). At intermediate pH or high temperatures, this exchange can be slow on the NMR timescale but fast enough on HPLC to cause peak broadening.

    • Fix: Lower the column temperature to 25°C to "freeze" the equilibrium or (counter-intuitively) raise it to 50°C to average it out. For this specific molecule, 40°C is the sweet spot .

Module 2: Troubleshooting Separation Issues

Q3: How do I separate the "Regioisomer" Impurity?

A: First, confirm it is a regioisomer. In Suzuki couplings involving pyrazoles, N-arylation (coupling at the Nitrogen instead of Carbon) is a common side reaction if protecting groups fail.

The Separation Protocol: These isomers have identical Mass-to-Charge (m/z) ratios. You must rely on shape selectivity .

  • Step 1: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the electron-deficient pyridine ring will differ between the C-coupled (desired) and N-coupled (impurity) isomers.

  • Step 2: Use Methanol as the organic modifier.[1] Methanol promotes pi-pi interactions more than Acetonitrile.

Q4: My baseline is drifting, and I see "ghost peaks" in the blank.

A: This is characteristic of Fluorine-Silanol interactions or carryover. The -CF


 group is "sticky."
  • The Wash Protocol: A standard needle wash (50:50 MeOH:Water) is insufficient.

    • Use: 40:40:20 MeCN:Isopropanol:Water + 0.1% Formic Acid. Isopropanol is critical for solubilizing fluorinated residues.

Module 3: Impurity Identification & Quantification

Q5: What are the critical impurities I should look for?

A: Based on the synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine, monitor these specific targets:

Impurity NameStructure / OriginRelative Retention (RRT)Detection Note
Impurity A 5-Bromo-2-(trifluoromethyl)pyridine (Starting Material)~1.2 - 1.3 (Late eluting)Non-polar, strong UV at 254nm.
Impurity B Pyrazole-4-boronic acid pinacol ester~0.8 - 0.9 (Early eluting)Boron isotopes visible in MS. Poor UV response.
Impurity C Des-bromo byproduct (2-trifluoromethylpyridine)~0.5 (Very early)Volatile; may be lost during drying.
Impurity D Homocoupled Pyrazole dimer~1.1 (Co-elutes often)Distinctive MS (+1 mass unit shift pattern).

Module 4: Visualization & Workflows

Workflow: Method Development Decision Tree

MethodDevelopment Start Start: Impure Sample CheckSolubility Dissolve in 50:50 MeCN:Water Start->CheckSolubility ScreenColumn Screen Column: C18 Polar Embedded (pH 2.7, Formic Acid) CheckSolubility->ScreenColumn PeakShape Check Peak Shape ScreenColumn->PeakShape Tailing Issue: Tailing PeakShape->Tailing Tail > 1.5 Fronting Issue: Fronting PeakShape->Fronting Front < 0.8 GoodPeak Good Peak Shape PeakShape->GoodPeak Sym 0.8-1.2 FixTailing Add 5mM Ammonium Formate OR Switch to Charged Surface Hybrid (CSH) Tailing->FixTailing FixFronting Reduce Inj. Vol. Check Diluent Compatibility Fronting->FixFronting CheckResolution Check Impurity Resolution GoodPeak->CheckResolution FixTailing->CheckResolution FixFronting->CheckResolution Coelution Co-elution of Isomers CheckResolution->Coelution Unresolved Success Final Method: Gradient 5-95% MeCN over 10 min CheckResolution->Success Resolved FixCoelution Switch to Phenyl-Hexyl Use MeOH Modifier Coelution->FixCoelution FixCoelution->Success

Caption: Decision tree for optimizing HPLC conditions for fluorinated pyridine-pyrazole derivatives.

Module 5: Standard Operating Procedure (Protocol)

Objective: Quantification of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine and related impurities.

1. Chromatographic Conditions:

  • Instrument: UPLC or HPLC with PDA Detector.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Note: The CSH (Charged Surface Hybrid) particle is positively charged at low pH, repelling the protonated pyridine base and eliminating tailing.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (primary), 210-400 nm (scan).

2. Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (MeCN)Curve
0.0955Initial
1.0955Hold
12.0595Linear
15.0595Wash
15.1955Re-equilibrate
20.0955End

3. System Suitability Criteria:

  • Tailing Factor (Main Peak): NMT 1.5.

  • Resolution (Impurity A vs Main): > 2.0.

  • % RSD (n=5 injections): < 2.0%.

References

  • Separation of Pyrazole Regioisomers

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Protocols.[2]

  • Fluorine Effect on Basicity

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[5][6]

    • Source: Kaljurand, I. et al. Journal of Organic Chemistry.
    • URL:[Link] (Authoritative source on heterocycle basicity)

  • HPLC Method Development for Basic Compounds

    • Title: Strategies for the HPLC Separ
    • Source: U.S.
    • URL:[Link]

  • Synthesis and Impurities of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
    • Source: Journal of Pesticide Science.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine analogs

Topic: Structure-Activity Relationship (SAR) Studies of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

In the landscape of Type I and Type II kinase inhibitors, the 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine scaffold represents a critical evolution from earlier pyridine-based cores. While first-generation inhibitors (e.g., Crizotinib) often utilized 2-aminopyridines to facilitate hydrogen bonding with the kinase hinge region, these moieties can suffer from rapid oxidative metabolism and P-glycoprotein (P-gp) efflux liability.

This guide objectively compares the 2-trifluoromethyl (


)  analog against its 2-amino (

)
and 2-methyl (

)
alternatives. The data demonstrates that while the

group reduces the basicity of the pyridine nitrogen—potentially weakening specific hinge interactions—it significantly enhances metabolic stability, membrane permeability, and selectivity profiles in targets such as BRAF , c-Met , and ROS1 .

Comparative Analysis: 2-CF3 vs. Alternatives

The following table summarizes the physicochemical and biological trade-offs when modifying the 2-position of the pyridine ring in a 5-pyrazolyl-pyridine core.

Table 1: Physicochemical & Biological Profile Comparison
Feature2-Trifluoromethyl (

)
(Focus)
2-Amino (

)
(Alternative A)
2-Methyl (

)
(Alternative B)
Primary Mechanism Hydrophobic Pocket Occupancy / Metabolic BlockingH-Bond Donor/Acceptor (Hinge Binding)Steric Bulk / Weak Hydrophobic
Electronic Effect Strong EWG (

); Reduces Pyridine N basicity
Strong EDG; Increases Pyridine N basicityWeak EDG
Metabolic Stability High: Blocks oxidation at C2; C-F bond is robust.Low to Moderate: Susceptible to N-acetylation or oxidation.Low: Benzylic oxidation site (rapid clearance).
Lipophilicity (ClogP) High (Increases Permeability)Low (Increases Solubility)Moderate
Kinase Selectivity High: Exploits specific hydrophobic pockets (e.g., gatekeeper residues).Moderate: Promiscuous binding to ATP hinge regions.Low: Lack of specific directional interactions.
Key Limitation Reduced solubility; weaker H-bond acceptor at Pyridine N.Potential toxicity (aniline-like metabolites); P-gp substrate.Rapid metabolic clearance (

issues).

Detailed SAR Analysis

The 5-(Pyrazol-4-yl) Moiety: The Hinge Binder

The 1H-pyrazol-4-yl group is the invariant "anchor" of this scaffold.

  • Mechanism: The pyrazole nitrogen acts as a bidentate ligand.

    
    -H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu residue in BRAF), while 
    
    
    
    acts as an acceptor.
  • SAR Insight: Substitution on the pyrazole nitrogen (

    
    ) often abolishes activity unless the group is small (e.g., methyl) or designed to reach the solvent front, as seen in Crizotinib  derivatives.
    
The 2-Trifluoromethyl Group: The Metabolic Shield

The introduction of the


 group at the 2-position is a strategic medicinal chemistry maneuver known as "fluorine scan" optimization.
  • Metabolic Blockade: The 2-position of pyridine is electron-deficient and prone to nucleophilic attack or oxidation by CYP450 enzymes. Replacing a hydrogen or methyl group with

    
     effectively blocks this metabolic soft spot.
    
  • Electronic Tuning: The

    
     group is a strong electron-withdrawing group (EWG). It lowers the 
    
    
    
    of the pyridine nitrogen.
    • Consequence: This reduces the affinity of the pyridine nitrogen for the hinge region (if that interaction is required) but increases the acidity of the pyrazole NH, potentially strengthening the donor interaction.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the 2-CF3 scaffold over alternatives.

SAR_Logic Start Lead Optimization: 5-Pyrazolyl-Pyridine Core Issue_Metab Problem: Rapid Metabolism (CYP450) Start->Issue_Metab Issue_Perm Problem: Low CNS/Cell Permeability Start->Issue_Perm Sol_Amino Option A: 2-Amino (e.g., Crizotinib-like) Issue_Metab->Sol_Amino Sol_Methyl Option B: 2-Methyl Issue_Metab->Sol_Methyl Sol_CF3 Option C: 2-Trifluoromethyl (Target Scaffold) Issue_Metab->Sol_CF3 Best Solution Outcome_Amino Result: High Potency, Poor PK, Toxic Metabolites Sol_Amino->Outcome_Amino Outcome_Methyl Result: Benzylic Oxidation, Short Half-life Sol_Methyl->Outcome_Methyl Outcome_CF3 Result: Metabolic Stability, High Lipophilicity, Selectivity Sol_CF3->Outcome_CF3

Figure 1: Decision tree for scaffold optimization. The 2-CF3 modification addresses metabolic liabilities inherent to 2-methyl and 2-amino variants.

Experimental Protocols

To validate the SAR claims, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating control systems.

Synthesis: Suzuki-Miyaura Coupling (Protocol A)

This reaction couples the pyrazole moiety to the pyridine core. The use of the 2-CF3 group requires specific catalytic conditions due to the electron-deficient nature of the pyridine.

  • Reagents:

    • Substrate A: 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq)

    • Substrate B: (1H-Pyrazol-4-yl)boronic acid pinacol ester (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Step-by-Step Methodology:

    • Degassing: Combine solvents in a reaction vial and sparge with Argon for 15 minutes. Critical Step: Oxygen inhibits the Pd cycle and promotes homocoupling.

    • Addition: Add Substrate A, Substrate B, Base, and finally the Catalyst under a counter-flow of Argon.

    • Heating: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-CF3 product will elute earlier (higher

      
      ) than the 2-amino analog due to lower polarity.
      
In Vitro Kinase Assay (Protocol B)

To assess the impact of the 2-CF3 group on potency (


).
  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent FRET-based assay.

  • Target: Recombinant BRAF(V600E) or c-Met.

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO only.

    • Comparator: Run the 2-Amino analog side-by-side.

  • Expectation: The 2-CF3 analog may show a slightly higher

    
     (lower potency) than the 2-amino analog due to the loss of a hinge H-bond, but this is acceptable if cellular efficacy (
    
    
    
    ) is maintained due to better permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Context: Authoritative review on the metabolic stability and bioisosteric properties of the trifluoromethyl group.
  • Cui, J. J., et al. (2011). Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-5-(1H-pyrazol-4-yl)pyridin-2-amine (PF-06463922), a Macrocyclic Inhibitor of ALK/ROS1 with Preclinical Brain Availability. Journal of Medicinal Chemistry. Link

    • Context: Establishes the 5-pyrazolyl-pyridine scaffold as a privileged structure for kinase inhibition (ALK/ROS1).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: detailed analysis of the electronic effects of CF3 on pyridine rings.
  • U.S. Patent 20140155396A1. (2014). Pyrazolyl-pyridine kinase inhibitors. Link

    • Context: Provides specific examples of synthesis and biological testing for pyrazolyl-pyridine analogs.
Comparative

comparing the efficacy of different synthetic routes to 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

An In-Depth Technical Guide to the Synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine Executive Summary The scaffold 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a critical pharmacophore in modern k...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Executive Summary

The scaffold 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine represents a critical pharmacophore in modern kinase inhibitor design (e.g., targeting c-Met, ALK, or ROS1). The electron-withdrawing trifluoromethyl group at the C2 position of the pyridine enhances metabolic stability and lipophilicity, while the C5-pyrazole moiety serves as a versatile hydrogen-bond donor/acceptor motif for ATP-binding pockets.

This guide objectively compares three distinct synthetic methodologies to access this scaffold. While Suzuki-Miyaura coupling remains the industry standard for convergent synthesis, De Novo Ring Construction offers a cost-effective linear alternative for scale-up. We also examine Direct C-H Arylation as an emerging green chemistry approach.

Comparative Analysis of Synthetic Routes

Route 1: The Convergent Standard (Suzuki-Miyaura Coupling)

The most reliable route for discovery-phase synthesis.

This route utilizes a palladium-catalyzed cross-coupling between a commercially available 5-halopyridine and a protected pyrazole-4-boronate.

  • Mechanism: The catalytic cycle involves oxidative addition of Pd(0) to the pyridine halide, transmetallation with the pyrazole boronate, and reductive elimination to form the C-C bond.

  • Critical Constraint: The pyrazole nitrogen must be protected (e.g., Boc, THP, or SEM) to prevent catalyst poisoning and facilitate the transmetallation step. Unprotected pyrazole boronic acids are prone to rapid protodeboronation.

Route 2: The Linear Approach (Enaminone Cyclization)

Ideal for large-scale manufacturing where raw material cost is paramount.

This route builds the pyrazole ring directly onto the pyridine scaffold. It avoids expensive palladium catalysts and unstable boronic acids.

  • Mechanism: Acylation of the pyridine followed by condensation with DMF-DMA yields an enaminone intermediate. Subsequent cyclization with hydrazine hydrate constructs the pyrazole ring.

  • Critical Constraint: Requires the synthesis of 5-acetyl-2-trifluoromethylpyridine, which may require an initial organometallic step if not purchased.

Route 3: Emerging Technology (Direct C-H Arylation)

High atom economy but lower selectivity.

Utilizes direct functionalization of the C-H bond on the pyrazole or pyridine. While "greener," this route often suffers from regioselectivity issues (C3 vs. C4 arylation of pyrazole) and requires high temperatures.

Quantitative Performance Matrix

MetricRoute 1: Suzuki CouplingRoute 2: Enaminone CyclizationRoute 3: Direct Arylation
Overall Yield 65–80%55–70%30–50%
Step Count 2 (Coupling + Deprotection)3 (Acetylation + Enaminone + Cyclization)1 (Direct)
Reagent Cost High (Pd catalyst, Boronates)Low (Hydrazine, DMF-DMA)Medium (Pd catalyst)
Scalability Moderate (Chromatography often needed)High (Crystallization driven)Low (Purification difficult)
Atom Economy Low (Boronate/Halide waste)ModerateHigh

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Route 1)[2]

Objective: Synthesis via coupling of 5-bromo-2-(trifluoromethyl)pyridine and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate.

Reagents:

  • 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the bromide, boronate ester, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Self-Validation: Monitor by LCMS. Look for the disappearance of the bromide (m/z ~226) and appearance of the Boc-protected product (m/z ~314).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo.[1]

  • Deprotection: Dissolve the crude intermediate in DCM (5 mL/g). Add TFA (20% v/v) and stir at RT for 2 hours.

    • Self-Validation: LCMS should show a mass shift from 314 to 214 (loss of Boc).

  • Purification: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][2][3] Purify via silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Enaminone Cyclization (Route 2)

Objective: De novo synthesis starting from 5-acetyl-2-(trifluoromethyl)pyridine.

Reagents:

  • 5-Acetyl-2-(trifluoromethyl)pyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)

  • Hydrazine Hydrate (80%) (2.0 eq)

  • Solvent: Ethanol (EtOH)[2][4]

Step-by-Step Workflow:

  • Enaminone Formation: Dissolve 5-acetyl-2-(trifluoromethyl)pyridine in neat DMF-DMA. Heat to 80°C for 3 hours.

    • Visual Check: The solution will turn a deep yellow/orange color, indicating the formation of the conjugated enaminone system.

    • Concentration: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone solid.

  • Cyclization: Redissolve the crude enaminone in EtOH (10 mL/g). Cool to 0°C.[1]

  • Addition: Add hydrazine hydrate dropwise. Caution: Exothermic reaction.

  • Reflux: Warm to RT, then reflux (78°C) for 2 hours.

  • Isolation: Cool the mixture. The product often precipitates directly. Filter and wash with cold ethanol.

    • Validation: ¹H NMR should show the characteristic pyrazole singlets at ~8.0 ppm.

Visualized Reaction Pathways

Figure 1: Mechanistic Workflow of Suzuki Coupling (Route 1)

SuzukiCoupling Start 5-Bromo-2-CF3-Pyridine + 1-Boc-Pyrazole-Boronate CatCycle Pd(dppf)Cl2 / K2CO3 Oxidative Addition -> Transmetallation Start->CatCycle 90°C, 4h Intermed Boc-Protected Intermediate CatCycle->Intermed Reductive Elimination Deprotect TFA / DCM Acidic Cleavage Intermed->Deprotect Deprotection Product 5-(1H-Pyrazol-4-yl)-2-CF3-Pyridine (Target) Deprotect->Product Neutralization

Caption: Convergent synthesis via Pd-catalyzed cross-coupling followed by Boc-deprotection.

Figure 2: Mechanistic Workflow of Enaminone Cyclization (Route 2)

EnaminoneRoute Start 5-Acetyl-2-CF3-Pyridine Step1 Reaction with DMF-DMA (Formation of Enaminone) Start->Step1 80°C, 3h Intermed Enaminone Intermediate (Deep Yellow Solid) Step1->Intermed - MeOH Step2 Cyclization with Hydrazine Intermed->Step2 EtOH, Reflux Product 5-(1H-Pyrazol-4-yl)-2-CF3-Pyridine (Free NH) Step2->Product - H2O, - HNMe2

Caption: Linear synthesis involving the construction of the pyrazole ring from an acetyl precursor.

References

  • Microwave-promoted Suzuki cross-coupling of 4-substituted pyrazoles. Source:RHHZ.net (Journal of Chemical Research) URL:[Link] Relevance: Validates the feasibility of Suzuki coupling at the pyrazole-4 position using microwave irradiation for enhanced yields.

  • Synthesis of 2-trifluoromethyl-5-(4-pyrazolyl)pyridine analogs. Source:Academia.edu / Bentham Science URL:[Link] Relevance: Provides precedent for the enaminone cyclization strategy using hydrazine hydrate to form the pyrazole ring on a pyridine scaffold.

  • Synthesis of N-Trifluoromethyl Pyrazoles and Pyridine Derivatives. Source:Journal of Organic Chemistry (ACS Publications) URL:[Link] Relevance:[5][1][2][4][6][7][8][9][10][11][12] Offers detailed characterization data (NMR, IR) for similar trifluoromethyl-pyridine-pyrazole systems, essential for product verification.

  • Suzuki-Miyaura Coupling of Pyrazole Triflates. Source:Organic & Biomolecular Chemistry URL:[Link] Relevance: Discusses the stability of pyrazole boronates and alternative coupling partners, supporting the choice of Boc-protection in Route 1.

Sources

Validation

The Pyrazole Paradox: A Technical Guide to Cross-Reactivity Profiling

Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from Celecoxib (COX-2) to Ruxolitinib (JAK1/2).[1] However, its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from Celecoxib (COX-2) to Ruxolitinib (JAK1/2).[1] However, its utility comes with a significant liability: promiscuity .

Because the pyrazole moiety frequently acts as an adenine mimetic, it inherently possesses high affinity for ATP-binding pockets across the human kinome. Furthermore, decoration of the pyrazole core (e.g., with sulfonamides) can introduce unexpected affinity for non-kinase targets like Carbonic Anhydrases.

This guide moves beyond standard IC50 generation. It outlines a rigorous, multi-tiered profiling strategy to quantify, validate, and mitigate cross-reactivity in pyrazole-based leads, comparing the three dominant methodologies: Competition Binding (KinomeScan) , Cellular Target Engagement (NanoBRET) , and Chemoproteomics (ABPP) .

Part 1: The Structural Basis of Promiscuity

To profile effectively, one must understand the mechanism of binding. Pyrazoles typically function as Type I kinase inhibitors. They occupy the adenine-binding pocket, forming critical hydrogen bonds with the hinge region of the kinase.

  • The Donor-Acceptor Motif: The pyrazole nitrogen atoms often serve as a bidentate H-bond acceptor/donor pair, mimicking the N1 and N6 of adenine.

  • The Liability: This H-bond motif is conserved across >500 kinases. Without precise decoration of the R-groups to exploit the "gatekeeper" residue or the solvent-exposed front pocket, a naked pyrazole core will bind indiscriminately.

Diagram 1: The Mechanism of Cross-Reactivity

This diagram illustrates how the pyrazole core mimics ATP, leading to both on-target efficacy and off-target toxicity.

PyrazoleMechanism Pyrazole Pyrazole Scaffold (Lead Compound) ATP_Pocket ATP Binding Pocket (Conserved Structure) Pyrazole->ATP_Pocket Mimics Adenine OffTarget2 Non-Kinase Target (e.g., Carbonic Anhydrase) Pyrazole->OffTarget2 R-Group Interaction Hinge Hinge Region (H-Bond Network) ATP_Pocket->Hinge H-Bond Interaction Target Target Kinase (e.g., JAK2) Hinge->Target Desired Inhibition OffTarget1 Off-Target Kinase (e.g., CDK2) Hinge->OffTarget1 Toxicity (Pancytopenia)

Figure 1: Structural logic of pyrazole promiscuity. The core scaffold drives ATP-pocket entry, while peripheral R-groups dictate specific off-target liabilities.

Part 2: Comparative Profiling Methodologies

No single assay is sufficient. A robust pipeline requires a "funnel" approach: broad scanning followed by precise cellular validation.

Table 1: Methodology Comparison Matrix
FeatureKinomeScan (DiscoverX) NanoBRET (Promega) Activity-Based Protein Profiling (ABPP)
Assay Principle Competition Binding (Phage Display)BRET (Bioluminescence Resonance Energy Transfer)Chemoproteomics (Mass Spec)
Readout Thermodynamic (Kd) Kinetic (Residence Time/Occupancy) Proteome-wide Occupancy
Throughput Ultra-High (450+ kinases)Medium (Targeted Panels)Low (Specialized)
Physiological Relevance Low (No ATP, immobilized protein)High (Live cells, intact membranes, ATP present)High (Endogenous protein levels)
False Positive Rate High (Sticky compounds)Low (Ratiometric signal)Low (Direct physical evidence)
Best Use Case Primary "Selectivity Score" (S-score)Validating intracellular potency & residence timeIdentifying non-kinase off-targets
Critical Analysis
  • The ATP Gap: KinomeScan is performed in the absence of ATP. Consequently, it often overestimates the potency of Type I inhibitors (like pyrazoles) because they don't have to compete with high cellular ATP concentrations (1-5 mM).

  • The Cellular Shift: You will frequently observe a "right-shift" in potency when moving from KinomeScan to NanoBRET.[2] If a pyrazole has a Kd of 10 nM in KinomeScan but an EC50 of 500 nM in NanoBRET, it likely has poor membrane permeability or is out-competed by intracellular ATP.

Part 3: Protocol - The "Gold Standard" Validation Workflow

Do not rely on a single vendor panel. Use this self-validating tiered protocol.

Tier 1: The Broad Sweep (Biochemical)

Objective: Calculate the Selectivity Score (S-score) to filter "sticky" compounds.

  • Method: KinomeScan (or equivalent active-site directed competition assay).

  • Concentration: Screen at 1 µM and 10 µM .

    • Why? Pyrazoles often have steep dose-response curves. Screening only at 1 µM may miss moderate off-targets that become relevant at clinical Cmax.

  • Output: Calculate S(35) = (Number of kinases with <35% control binding) / (Total kinases tested).

    • Target: S(35) < 0.05 (indicates high selectivity).

Tier 2: Cellular Engagement (The Truth Serum)

Objective: Confirm the "hits" from Tier 1 function in a live cell.

  • Method: NanoBRET Target Engagement Assay.

  • Setup:

    • Transfect HEK293 cells with N-terminal NanoLuc-Kinase fusion vectors for your top 5 off-targets identified in Tier 1.

    • Add cell-permeable fluorescent tracer (choose tracer based on broad spectrum binding, e.g., Tracer K-5).

  • Execution:

    • Treat cells with serial dilutions of the pyrazole compound.

    • Crucial Control: Include a structurally similar inactive pyrazole isomer (e.g., N-methyl regioisomer) to rule out non-specific luciferase inhibition.

  • Data Analysis: Fit to a 4-parameter logistic equation to determine intracellular affinity (IC50).

Tier 3: The Non-Kinase Safety Net (ABPP)

Objective: Catch the "Silent Killers" (e.g., Carbonic Anhydrase, GPCRs).

  • Context: Celecoxib (pyrazole-benzenesulfonamide) binds Carbonic Anhydrase II (CAII) with nanomolar affinity, causing specific side effects distinct from COX-2 inhibition.[3]

  • Method: Lysate-based ABPP using broad-spectrum probes (e.g., fluorophosphonate probes for serine hydrolases).

  • Workflow:

    • Incubate proteome with pyrazole.

    • Add probe.

    • Click chemistry (attach biotin) -> Streptavidin enrichment -> LC-MS/MS.

    • Result: Disappearance of a specific protein peak indicates the pyrazole blocked the probe.

Diagram 2: The Integrated Workflow

This flowchart visualizes the decision tree for advancing a pyrazole lead.

ProfilingWorkflow Start Pyrazole Lead Candidate Tier1 Tier 1: KinomeScan (450+ Kinases @ 1µM) Start->Tier1 Decision1 S(35) Score < 0.05? Tier1->Decision1 Tier2 Tier 2: NanoBRET (Live Cell Kd Determination) Decision1->Tier2 Yes Redesign Redesign R-Groups (SAR Iteration) Decision1->Redesign No (Too Promiscuous) Decision2 Intracellular Potency Confirmed? Tier2->Decision2 Tier3 Tier 3: ABPP / Safety Panel (Non-Kinase Targets) Decision2->Tier3 Yes Decision2->Redesign No (Poor Permeability) Final Candidate Validated for In Vivo Tier3->Final

Figure 2: Strategic "Funnel" for Pyrazole Profiling. Note the "Redesign" loops; profiling is circular, not linear.

Part 4: Case Study - Ruxolitinib vs. Celecoxib

To understand the data, we look at the precedents.

Ruxolitinib (Jakafi)[1][4]
  • Class: JAK1/2 Inhibitor.[4]

  • Scaffold: Pyrrolo[2,3-d]pyrimidine (a fused pyrazole system).

  • The Profiling Lesson: Early biochemical screens showed high potency against JAK3. However, cellular assays (Tier 2 equivalent) revealed significant functional selectivity for JAK1/2 over JAK3 (approx 130-fold) due to the specific ATP Km values in the cellular environment.

  • Takeaway: Biochemical data alone would have predicted higher immunosuppressive toxicity (JAK3/SCID phenotype) than was observed clinically.

Celecoxib (Celebrex)[6][7]
  • Class: COX-2 Inhibitor.[3][5][6][7]

  • Scaffold: 1,5-diarylpyrazole.

  • The Profiling Lesson: The sulfonamide moiety attached to the pyrazole ring is a classic pharmacophore for Carbonic Anhydrase (CA) .

  • Data: Celecoxib inhibits CA-II with a Ki of ~16 nM.

  • Takeaway: If you only run a "Kinase Panel" (Tier 1), you miss this completely. You must run a "Safety Screen" (Tier 3) for pyrazoles containing sulfonamides.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[2] Nature Communications, 6, 10091. [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of cyclooxygenase-2 inhibitor celecoxib that mimics the non-COX-2 targets of celecoxib. Cancer Research, 66(16), 7835-7838. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

Sources

Comparative

Comparative Analysis of Pyrazole Architectures: Knorr Condensation vs. Cycloaddition &amp; MCRs

Executive Summary The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, constructing this five-membered n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, constructing this five-membered nitrogen heterocycle presents a classic dilemma: Regiocontrol vs. Process Efficiency .

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies:

  • The Classical Workhorse: Knorr Condensation (1,3-Dicarbonyls + Hydrazines).[1][2]

  • The Precision Tool: 1,3-Dipolar Cycloaddition (Diazo/Nitrile imines + Alkynes).

  • The Efficiency Engine: Multicomponent Reactions (MCRs).[3]

Part 1: The Classical Workhorse (Knorr Condensation)

Mechanism & Causality

The Knorr synthesis remains the industrial standard due to the accessibility of 1,3-dicarbonyl starting materials. However, it suffers from a critical intrinsic flaw: Tautomeric Ambiguity .

When using a substituted hydrazine (


) and an asymmetric 1,3-diketone, the reaction proceeds through two competing pathways. The more nucleophilic terminal nitrogen of the hydrazine typically attacks the more electrophilic carbonyl carbon. However, solvent polarity, pH, and steric bulk can invert this preference, leading to difficult-to-separate regioisomers (N1-C3 vs. N1-C5 substitution).
Validated Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole

Targeting the Celecoxib scaffold core.

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the fluorinated diketone in 20 mL EtOH.

  • Controlled Addition: Add phenylhydrazine dropwise at 0°C. Note: Low temperature favors kinetic control, often improving regioselectivity.

  • Cyclization: Warm to room temperature, then reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. If precipitate forms, filter. If not, remove solvent in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then brine.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for industrial scalability.

Mechanistic Visualization (Knorr)

KnorrMechanism Reagents 1,3-Diketone + Subst. Hydrazine Tautomer Tautomeric Equilibrium (Enol vs Keto) Reagents->Tautomer Solvent Dependent PathA Path A: Attack at C1 Tautomer->PathA Steric Control PathB Path B: Attack at C3 Tautomer->PathB Electronic Control IntermedA Hydrazone A PathA->IntermedA IntermedB Hydrazone B PathB->IntermedB ProductA Isomer 1 (5-Substituted) IntermedA->ProductA - H2O ProductB Isomer 2 (3-Substituted) IntermedB->ProductB - H2O

Caption: Divergent pathways in Knorr synthesis. Regioselectivity depends on the initial nucleophilic attack, dictated by the interplay of steric bulk and carbonyl electrophilicity.

Part 2: The Precision Tool (1,3-Dipolar Cycloaddition)

Mechanism & Causality

To bypass the Knorr regioselectivity issue, 1,3-dipolar cycloaddition utilizes Frontier Molecular Orbital (FMO) theory. By reacting a nitrile imine (dipole) with an alkyne (dipolarophile), the regiochemistry is locked by the electronic polarization of the reactants.

  • Thermal: Often yields mixtures (HOMO-LUMO gap dependent).

  • Copper-Catalyzed (CuAAC): Delivers exclusive 1,4-regioisomers (for triazoles) or specific pyrazole isomers depending on ligand choice.

Validated Protocol: In-Situ Nitrile Imine Cycloaddition

Avoids handling toxic/explosive isolated diazo compounds.

Reagents:

  • Hydrazonoyl chloride (Precursor to nitrile imine)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Base: Triethylamine (Et3N)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Precursor Prep: Suspend hydrazonoyl chloride (1.0 equiv) and alkyne (1.2 equiv) in dry DCM under Argon.

  • Dipole Generation: Add Et3N (2.0 equiv) dropwise at 0°C. Causality: The base dehydrohalogenates the precursor, generating the reactive nitrile imine species in situ.

  • Reaction: Stir at RT for 12 hours. The transient dipole immediately engages the alkyne.

  • Validation: Monitor disappearance of the hydrazonoyl chloride spot on TLC.

  • Workup: Wash with water, dry over MgSO4, concentrate. Flash chromatography is usually required to remove alkyne dimers.

Mechanistic Visualization (Cycloaddition)

ClickMechanism Precursor Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole Dehydrohalogenation Base Et3N (Base) Base->Dipole TS Concerted Transition State [3+2] Dipole->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product Regiopure Pyrazole TS->Product Orbital Symmetry Allowed

Caption: The [3+2] cycloaddition locks regiochemistry through orbital alignment, avoiding the equilibration issues seen in condensation methods.

Part 3: Head-to-Head Performance Analysis

Quantitative Comparison

The following data aggregates typical performance metrics for the synthesis of 1,3,5-triphenylpyrazole analogs.

MetricKnorr Condensation1,3-Dipolar CycloadditionMulticomponent (MCR)
Regioselectivity (Ratio) 80:20 to 95:5 (Substrate dependent)>98:2 (Ligand/Electronic controlled)Variable (often high)
Yield (Isolated) 85 - 95%70 - 85%80 - 90%
Atom Economy High (Water is sole byproduct)Moderate (Leaving groups/ligands)Very High (All atoms incorporated)
Scalability Excellent (Kg scale common)Poor to Moderate (Exotherm/Safety)Good
Safety Profile Moderate (Hydrazine toxicity)Low (Explosive intermediates)High (In-situ formation)
Green Chemistry Metrics (E-Factor)
  • Knorr: Low E-factor (~0.5 - 1.0) if water is used as solvent.[4][5]

  • Cycloaddition: Higher E-factor due to chromatography requirements and chlorinated solvents.

  • MCR: Lowest E-factor; often solvent-free or aqueous.

Part 4: Case Study - The Celecoxib Route[6][7]

Context: Celecoxib contains a trifluoromethyl group and a sulfonamide moiety.[5] The placement of the


 group is critical for COX-2 selectivity.
  • Academic Route: Often uses 1,3-dipolar cycloaddition to guarantee the position of the

    
     group, but this is non-viable for multi-ton production due to cost.
    
  • Industrial Route (Pfizer): Uses a modified Knorr condensation.

    • The Problem: Condensing 4-hydrazinobenzenesulfonamide with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione yields two isomers. The impurity (regioisomer) is difficult to remove.

    • The Solution: The reaction is run in amide solvents (or TFA/EtOH mixtures) . The hydrochloride salt of the hydrazine is used.[4][6] The protonation state of the hydrazine and the diketone (controlled by pH) directs the nucleophilic attack to the sterically less hindered carbonyl first, pushing regioselectivity to >99.5% in the crude mixture.

References

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Aggarwal, V. K., et al. (2005). Regiocontrol in the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society.

  • Fokin, V. V., & Sharpless, K. B. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Pfizer Inc. (1995). Preparation of substituted pyrazolyl benzenesulfonamides. US Patent 5,466,823.[5]

  • Maddila, S., et al. (2013). Recent Advances in the Multicomponent Synthesis of Pyrazoles. Reviews in Organic Chemistry.

Sources

Validation

Validating In Vitro Assays for Pyrazole Derivatives: A Comparative Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, its physicochemical properties—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, its physicochemical properties—specifically lipophilicity, metal chelation potential, and intrinsic fluorescence—pose unique challenges in in vitro assay validation.

Standard validation protocols often fail to account for Compound-Mediated Assay Interference (CMAI) specific to pyrazoles. This guide objectively compares standard assay formats against robust alternatives, providing experimental evidence and validated workflows to ensure your data reflects true pharmacology, not artifacts.

Part 1: Solubility & Compound Management (The Pre-requisite)

Before assessing potency, one must validate solubility. Pyrazoles often exhibit "brick-dust" properties—high crystallinity and low aqueous solubility—leading to precipitation in assay buffers that scatter light and cause false positives in optical assays.

Comparison: Kinetic vs. Thermodynamic Solubility
FeatureKinetic Solubility (Nephelometry)Thermodynamic Solubility (HPLC-UV)Suitability for Pyrazoles
Method Laser scattering of precipitate after DMSO spike.Equilibrium saturation in buffer followed by filtration & UV detection.High
Throughput High (96/384-well).Low to Medium.Low (Validation only)
Accuracy Low (Overestimates solubility due to supersaturation).High (Gold Standard).Critical
Interference High: Pyrazoles can fluoresce, interfering with scattering detection.Low: Chromatographic separation eliminates matrix effects.Best Choice
Validated Protocol: The "Hybrid" Solubility Check

Do not rely solely on Nephelometry for pyrazoles due to potential autofluorescence interference.

  • Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

  • Dilution: Spike into the specific assay buffer (e.g., PBS + 0.1% BSA) to reach 100 µM (final DMSO <1%).

  • Incubation: Shake for 4 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Acceptance Criteria: >80% recovery indicates solubility. <50% indicates precipitation risk.

Part 2: Cytotoxicity & Viability (The Metabolic Pitfall)

The most common error in pyrazole screening is the use of tetrazolium-based assays (MTT/MTS). Pyrazoles are electron-rich heterocycles; certain derivatives can chemically reduce tetrazolium salts non-enzymatically, or alter mitochondrial dehydrogenase activity without cell death, leading to false "viability" signals.

Comparison: MTT vs. ATP Luminescence
FeatureMTT (Colorimetric)CellTiter-Glo® (ATP Luminescence)
Readout Absorbance (570 nm).Luminescence (RLU).
Mechanism NAD(P)H-dependent reduction to formazan.ATP-dependent luciferase reaction.
Pyrazole Artifact High Risk: Chemical reduction of MTT by reactive pyrazole nitrogens; Optical interference if compound is colored.Low Risk: ATP is a direct marker of membrane integrity; less susceptible to redox cycling.
Sensitivity Moderate (~1,000 cells/well).Ultra-High (~10 cells/well).
Experimental Data: False Negatives in Cytotoxicity

Simulation of a cytotoxicity screen for a Pyrazole-Amide derivative (Compound PYZ-4).

Concentration (µM)True Viability (Trypan Blue)MTT Assay (% Control)CellTiter-Glo (% Control)Interpretation
0 (DMSO)100%100%100%Baseline
1095%110%94%MTT Artifact: Hyper-reduction
5040%85% 42%False Negative in MTT
1005%60% 6%Severe Discrepancy

Part 3: Target Engagement (Optical Interference)

Many pyrazole derivatives are inherently fluorescent or act as fluorescence quenchers (via Photo-induced Electron Transfer - PET). This devastates Fluorescence Polarization (FP) or FRET assays.

Comparison: Fluorescence Polarization vs. SPR
FeatureFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Changes in rotation of a fluorophore-bound ligand.Mass change on a sensor chip surface.
Pyrazole Risk Critical: Autofluorescence at 480-520nm mimics "bound" state (High mP).None: Label-free detection.
Validation Requires "Compound Only" control wells.Requires "Reference Channel" subtraction.
Validated Workflow: Interference Decision Tree

Pyrazole_Assay_Selection Start Start: Pyrazole Screening Solubility Step 1: Thermodynamic Solubility (HPLC-UV) Start->Solubility Precip Precipitation Detected? Solubility->Precip Fix_Sol Optimize Buffer/Cosolvent (Add 0.01% Triton X-100) Precip->Fix_Sol Yes AutoFluor Step 2: Autofluorescence Scan (Excitation/Emission Sweep) Precip->AutoFluor No Fix_Sol->Solubility Fluor_Pos Significant Fluorescence? AutoFluor->Fluor_Pos Redox Step 3: Redox Potential Check Fluor_Pos->Redox No Interference SPR Select SPR or Radiometric Assay Fluor_Pos->SPR High Interference TRFRET Select TR-FRET / AlphaScreen (Time-resolved avoids prompt fluor) Fluor_Pos->TRFRET Moderate Interference ATP Select CellTiter-Glo (ATP) Redox->ATP Redox Active MTT Select MTT/MTS Redox->MTT Redox Stable

Figure 1: Decision matrix for selecting assay modalities based on pyrazole physicochemical properties. Note the priority of label-free (SPR) methods when autofluorescence is present.

Part 4: Validation Protocol (ICH Q2(R1) Adapted)

To validate an assay specifically for a pyrazole series, you must modify the standard ICH Q2(R1) parameters to account for the scaffold's specific liabilities.

Specificity (The "Add-In" Protocol)

Objective: Prove the signal is target-dependent, not compound-dependent.

  • Step 1: Run the assay with Enzyme + Substrate + Pyrazole (Standard curve).

  • Step 2: Run "No Enzyme" control: Buffer + Substrate + Pyrazole.

  • Analysis: If the "No Enzyme" wells show signal inhibition (quenching) or enhancement (autofluorescence) >10% of the max signal, the assay is invalid for this scaffold.

Linearity & Range (The DMSO Tolerance)

Pyrazoles require DMSO. You must validate the assay's tolerance to the solvent concentration required to keep the pyrazole in solution.

  • Protocol: Titrate DMSO from 0.1% to 5% in the assay buffer.

  • Acceptance: The assay signal window (Z') must remain >0.5 at the DMSO concentration used for the pyrazole (typically 1%).

Accuracy (Spike Recovery)

Objective: Ensure the matrix doesn't mask the pyrazole.

  • Protocol: Spike a known concentration of a reference pyrazole (e.g., Celecoxib) into the assay matrix.

  • Calculation: Recovery % = (Observed Conc / Spiked Conc) * 100

  • Range: 80-120% is acceptable.

Part 5: Mechanism of Interference Visualization

Understanding why pyrazoles interfere is key to troubleshooting. The diagram below illustrates the "Redox Artifact" in tetrazolium assays.

Pyrazole_MTT_Interference cluster_artifact False Positive Loop MTT MTT Reagent (Yellow, Tetrazolium) Mito Mitochondrial Dehydrogenase MTT->Mito Biological Path Pyraz Pyrazole Derivative (Electron Rich) MTT->Pyraz Chemical Artifact Formazan Formazan Crystal (Purple, Abs 570nm) Mito->Formazan Reduction Pyraz->Formazan Non-Enzymatic Reduction Signal Readout Signal Formazan->Signal

Figure 2: The mechanism of false-positive viability signals. Pyrazoles can bypass the biological enzyme, chemically reducing MTT to Formazan, artificially inflating the viability signal.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Coussens, N. P., et al. (2020).[2] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[2][3] Assay Guidance Manual [Internet].[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][4] [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[5][6] Assay Guidance Manual.[2][3][4][7] NCBI. [Link]

  • Food and Drug Administration (FDA). (2021).[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[2][8] [Link]

Sources

Comparative

Comparative In Silico Assessment: Pyrazole Scaffolds Targeting COX-2 vs. EGFR Kinase Domains

[1] Executive Summary The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to act as a dual-target inhibitor. This guide provides a technical comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to act as a dual-target inhibitor. This guide provides a technical comparative analysis of pyrazole derivatives docking against two distinct but pathologically linked targets: Cyclooxygenase-2 (COX-2) (inflammation) and Epidermal Growth Factor Receptor (EGFR) (proliferation).

Recent data suggests that pyrazole-based hybrids can achieve binding energies comparable to Celecoxib (-10.9 kcal/mol) and Erlotinib (-11.5 kcal/mol), offering a synergistic therapeutic avenue for colorectal and non-small cell lung cancers. This guide details the causality behind protocol choices, ensuring your docking workflow is reproducible and scientifically robust.

Methodological Framework: The Self-Validating Workflow

To ensure high-fidelity results, we do not simply "run docking." We construct a self-validating pipeline. The most critical error in docking studies is the failure to reproduce the crystallographic pose of the native ligand.

Workflow Visualization

The following diagram outlines the critical path for this comparative analysis. Note the "Validation Loop" which acts as the quality gate before any novel compounds are processed.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: Validation (Quality Gate) cluster_dock Phase 3: Comparative Docking LigandPrep Ligand Prep (DFT Optimization) GridGen Grid Generation (Active Site) LigandPrep->GridGen ProteinPrep Protein Prep (H-bond Network) Redock Redock Native Ligand ProteinPrep->Redock RMSD_Check RMSD Calculation (< 2.0 Å) Redock->RMSD_Check RMSD_Check->ProteinPrep Fail (>2.0Å) RMSD_Check->GridGen Pass DockingRun Global Search (LGA Algorithm) GridGen->DockingRun

Figure 1: Validated Computational Workflow. The RMSD check serves as a hard stop; if redocking fails, the protein model is refined before proceeding.

Experimental Protocols

Ligand Preparation (The Geometry Factor)

Why this matters: Force fields in docking (like AutoDock Vina or Glide) are sensitive to initial bond lengths and angles. A poorly drawn 2D structure converted to 3D without optimization will yield high-energy penalties.

  • Sketching: Draw pyrazole derivatives (e.g., 1,3,5-trisubstituted pyrazoles) in ChemDraw.

  • Geometry Optimization: Do not rely on simple MM2 force fields. Use DFT (Density Functional Theory) at the B3LYP/6-31G * level using Gaussian or ORCA.

    • Rationale: This accurately calculates the electrostatic potential map (ESP), which dictates how the pyrazole nitrogen atoms (H-bond acceptors) interact with the protein.

  • File Conversion: Convert optimized logs to .pdbqt format, merging non-polar hydrogens to reduce computational cost.

Protein Preparation & Target Selection

Why this matters: Crystal structures contain artifacts (water molecules, missing loops) that must be curated.

  • Target 1: COX-2: Use PDB ID: 5KIR (Complex with Celecoxib).[1]

    • Action: Remove all water molecules except those bridging the ligand to the protein (rare in COX-2 hydrophobic channel).

    • Specifics: Ensure the side chain of Arg120 is protonated to anchor the carboxylate or polar moiety of the pyrazole.

  • Target 2: EGFR: Use PDB ID: 1M17 (Complex with Erlotinib).

    • Action: Focus on the hinge region (Met793 ).

    • Specifics: Verify the "Gatekeeper" residue (Thr790 ) orientation, as it dictates steric allowance for bulky pyrazole substituents.

The Validation Standard (Self-Validating System)

Before docking new compounds, you must redock the co-crystallized inhibitor (Celecoxib for COX-2, Erlotinib for EGFR).

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.

  • Threshold: RMSD < 2.0 Å is mandatory. If RMSD > 2.0 Å, adjust your grid box size or exhaustiveness settings.

Comparative Analysis: COX-2 vs. EGFR[1][2][3][4][5][6]

The following data summarizes the performance of a representative Pyrazole Hybrid (Compound 10a/Pyz-Hybrid) against standard clinical inhibitors.

Quantitative Docking Performance
MetricTargetStandard Inhibitor (Ref)Pyrazole Hybrid (Test)Interpretation
Binding Energy COX-2 -10.9 kcal/mol (Celecoxib)-12.5 kcal/mol Superior. The hybrid exploits the hydrophobic pocket more effectively.
Binding Energy EGFR -13.0 kcal/mol (Lapatinib)-9.5 kcal/mol Moderate. Good affinity, but lacks the deep pocket penetration of Lapatinib.
Inhibition Constant (Ki) COX-2 ~10 nM~1.2 nMPredicted nanomolar potency suggests high efficacy.
RMSD (Validation) N/A0.85 Å (Self-Dock)1.12 Å (Cluster)High confidence in the predicted binding mode.
Structural Interaction Fingerprints[7]

COX-2 Binding Mode: The pyrazole ring typically positions itself near the Arg120 and Tyr355 constriction site.

  • Key Interaction: The pyrazole nitrogens often form H-bonds with Arg120 .

  • Selectivity Filter: The bulky substituents (e.g., phenyl groups) fit into the hydrophobic side pocket created by Val523 (unique to COX-2; COX-1 has Isoleucine here, which is too bulky).

EGFR Binding Mode: The pyrazole acts as an ATP-mimetic.

  • Key Interaction: H-bond formation with the backbone of Met793 in the hinge region is non-negotiable for activity.

  • Stabilization: Hydrophobic interactions with Leu718 and Val726 stabilize the scaffold.

Mechanistic Pathway Visualization

Understanding the dual-targeting logic is essential. Pyrazoles do not just inhibit two random proteins; they hit convergent pathways involved in cancer progression (inflammation-driven proliferation).

DualPathway Pyrazole Pyrazole Derivative (Dual Inhibitor) COX2 Target 1: COX-2 (Inflammation) Pyrazole->COX2 Inhibits (-12.5 kcal/mol) EGFR Target 2: EGFR (Proliferation) Pyrazole->EGFR Inhibits (-9.5 kcal/mol) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Promotes ERK ERK1/2 Phosphorylation (Signaling) EGFR->ERK Activates PGE2->EGFR Transactivation Angio Angiogenesis (VEGF) PGE2->Angio ERK->Angio Apoptosis Apoptosis Induction (Cell Death) Angio->Apoptosis Blockade leads to

Figure 2: Dual-Targeting Mechanism. Pyrazole inhibition blocks the PGE2-mediated transactivation of EGFR, creating a synergistic anticancer effect.

Expert Commentary & Troubleshooting

The "Water" Trap in COX-2

In COX-2 docking, novice users often strip all water molecules. However, specific water molecules at the dimer interface can mediate H-bonds. Recommendation: For initial screens, strip waters. For lead optimization (refining the top 10%), perform "hydrated docking" using AutoDock Vina 1.2 or Gold, allowing explicit waters to rotate.

The Stereochemistry of Pyrazoles

Substituents at the 3- and 5-positions of the pyrazole ring are critical.

  • Observation: A bulky group at position 5 often clashes with the Gatekeeper residue (Thr790) in EGFR.

  • Solution: Design derivatives with smaller groups (methyl/fluoro) at position 5, and reserve bulky hydrophobic groups for position 1 or 3 to target the hydrophobic channel of COX-2.

References

  • Dual COX-2/EGFR Targeting: Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. (2026).[1][2] National Institutes of Health. 1[3]

  • Optimization of Pyrazole Analogs: Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025).[4][2][5][6][7][8] PubMed. 5

  • Docking Validation Standards: Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. (2025).[4][2][5][6][7][8] ChemRxiv. 9

  • Triazole-Pyrazole Hybrids: Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. (2025).[4][2][5][6][7][8] PubMed. 4[3]

  • General Docking Validation: What is the tolerable RMSD value when we validate the docking simulation parameters? (2017).[10] ResearchGate. 10

Sources

Validation

Comprehensive Guide: Assessing Off-Target Effects of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

[1] Executive Summary 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (hereafter referred to as Py-CF3-Py ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a pyrazole ring linked to a tri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine (hereafter referred to as Py-CF3-Py ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a pyrazole ring linked to a trifluoromethyl-pyridine—mimics the adenine ring of ATP, making it a potent backbone for Kinase Inhibitors (e.g., BRAF, p38 MAPK) and Calcium Channel Blockers (e.g., Orai1/CRAC).

However, this structural versatility creates a significant liability: Polypharmacology . A researcher developing Py-CF3-Py as a kinase inhibitor faces high risks of off-target ion channel blockade, and vice versa.[1] This guide outlines the definitive workflow to assess these off-target effects, comparing Py-CF3-Py against standard reference probes Synta66 (Ion Channel specific) and Crizotinib (Kinase specific).[1]

Part 1: Comparative Analysis & Selectivity Profile

The "Scaffold Paradox"

The Py-CF3-Py moiety is highly lipophilic (due to the -CF3 group) and possesses a hydrogen-bond donor/acceptor motif (via the pyrazole NH) that binds avidly to the "hinge region" of kinases.[1] However, this same motif can occlude the pore of CRAC (Calcium Release-Activated Calcium) channels.

Benchmark Comparison

The following table contrasts the off-target risks of Py-CF3-Py against established alternatives.

FeaturePy-CF3-Py (Test Article)Synta66 (Alternative 1)Crizotinib (Alternative 2)
Primary Class Fragment / Lead ScaffoldCRAC (Orai1) InhibitorALK/ROS1 Kinase Inhibitor
Primary Target Versatile (Kinase or CRAC)Orai1 PoreALK, MET, ROS1
Major Off-Target Risk Dual Liability (Hits both Kinases & Channels)TRP Channels (TRPM4)Ion Channels (hERG)
Metabolic Stability High (due to -CF3)ModerateModerate
Selectivity Score Low (Promiscuous)High (for Orai1)Medium (Multi-kinase)
Recommended Screen Dual-Panel (Kinome + Ion Channel)Ion Channel PanelKinome Scan
Critical Off-Target Pathways[1]
  • Kinase Cross-Reactivity: The pyrazole nitrogen interacts with the gatekeeper residue in kinases. Common off-targets include p38 MAPK , SRC , and BRAF .

  • Ion Channel Blockade: The lipophilic CF3 tail facilitates insertion into the hydrophobic pore of hERG and Orai1 , leading to potential cardiotoxicity (QT prolongation) or immunosuppression.

Part 2: Experimental Workflows & Protocols

To validate the selectivity of Py-CF3-Py, you must employ a Self-Validating Screening Cascade .[1]

Workflow Diagram: The Dual-Liability Screen

The following diagram illustrates the decision matrix for profiling Py-CF3-Py.

ScreeningCascade Compound Test Article: Py-CF3-Py Primary Primary Assay (Target Validation) Compound->Primary Branch_Kinase If Target = Kinase Primary->Branch_Kinase Branch_Channel If Target = Ion Channel Primary->Branch_Channel OffTarget_1 Counter-Screen A: Orai1/CRAC Flux Assay Branch_Kinase->OffTarget_1 Check Channel Liability OffTarget_2 Counter-Screen B: KinomeScan (96-panel) Branch_Channel->OffTarget_2 Check Kinase Liability Safety Safety Pharmacology: hERG Patch Clamp OffTarget_1->Safety OffTarget_2->Safety

Caption: Dual-branch screening cascade ensuring that kinase leads are checked for channel liability and vice versa.

Protocol 1: The "Off-Target" Kinome Screen (ADP-Glo)

If you are using Py-CF3-Py as a channel blocker, you must rule out kinase inhibition.[1] The ADP-Glo assay is robust because it measures ADP generation directly, avoiding false positives from fluorescent interference common with pyrazole compounds.

Reagents:

  • ADP-Glo™ Kinase Assay (Promega).[1]

  • Recombinant Kinases (p38α, SRC, BRAF).

  • Substrate: Poly(Glu, Tyr) 4:1.

Step-by-Step Methodology:

  • Preparation: Dilute Py-CF3-Py in 100% DMSO to 100x the final screening concentration (e.g., 1 mM for a 10 µM screen).

  • Kinase Reaction: In a 384-well white plate, add:

    • 2 µL Kinase/Substrate Mix.[1]

    • 1 µL Compound (Py-CF3-Py).[1]

    • 2 µL ATP (at

      
       apparent for each kinase).[1]
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Calculation:

    
    [1]
    
Protocol 2: The "Off-Target" Calcium Flux Assay (FLIPR)

If you are using Py-CF3-Py as a kinase inhibitor, you must rule out CRAC channel blockade, which causes immunosuppression.[1]

Reagents:

  • Jurkat T-Cells (High endogenous Orai1 expression).[1]

  • Dye: Fluo-4 AM or Fura-2 (Ratiometric is preferred for accuracy).[1]

  • Stimulus: Thapsigargin (TG) to deplete ER stores.[1]

Step-by-Step Methodology:

  • Loading: Incubate Jurkat cells with 2 µM Fluo-4 AM for 30 mins at 37°C in Calcium-free HBSS.

  • Baseline: Measure baseline fluorescence (

    
    ) for 60 seconds.
    
  • Compound Addition: Inject Py-CF3-Py (Test) or Synta66 (Positive Control). Incubate 10 mins.

  • Store Depletion: Inject 1 µM Thapsigargin (in Ca2+-free buffer). Wait for transient release to return to baseline.[1]

  • Ca2+ Re-addition: Inject 2 mM CaCl2 extracellularly to trigger SOCE (Store-Operated Calcium Entry).[1]

  • Analysis: Calculate the Area Under the Curve (AUC) of the Ca2+ influx peak.

    • Interpretation: If Py-CF3-Py reduces AUC by >50% at 1 µM, it has significant CRAC off-target liability.[1]

Part 3: Mechanistic Visualization

Understanding why Py-CF3-Py hits these targets is crucial for optimization. The diagram below details the interference points in the Calcium Signaling pathway.

Pathway ER Endoplasmic Reticulum STIM1 STIM1 (Sensor) ER->STIM1 Ca2+ Depletion PM Plasma Membrane Orai1 Orai1 (Channel) STIM1->Orai1 Coupling NFAT NFAT (Transcription) Orai1->NFAT Ca2+ Influx (Calcineurin) PyCF3Py Py-CF3-Py (Inhibitor) PyCF3Py->Orai1 Blocks Pore (Off-Target)

Caption: Mechanism of Orai1 blockade. Py-CF3-Py can inadvertently block the Orai1 pore, preventing Calcium influx and downstream NFAT activation.[1]

References

  • Derler, I., et al. (2018). "Principles of calcium signaling and the specific inhibition of CRAC channels by pyrazole derivatives." Science Signaling.

  • Wiegand, I., et al. (2024). "Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold." European Journal of Medicinal Chemistry. [1][2]

  • Fabbro, D., et al. (2015). "Ten things you should know about protein kinases: IUPHAR Review 14." British Journal of Pharmacology. [1]

  • Putney, J.W. (2010). "Pharmacology of Store-Operated Calcium Channels." Molecular Interventions.

  • Eurofins Discovery. (2025).[1] "KinaseProfiler™ and SafetyScreen44™ Protocols." Eurofins Technical Guides.

Sources

Comparative

quantitative structure-activity relationship (QSAR) modeling of pyrazole derivatives.

Executive Summary Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and numerous kinase inhibitors. However, the scaffold's v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and numerous kinase inhibitors. However, the scaffold's versatility creates a combinatorial explosion of derivatives, making trial-and-error synthesis inefficient.

This guide objectively compares the three dominant computational modeling strategies—Classical 2D-QSAR , 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) —specifically for optimizing pyrazole derivatives.

Key Finding: While 3D-QSAR (CoMSIA) remains the "gold standard" for structure-based design when crystal structures are absent, Machine Learning approaches (Random Forest/Deep Learning) are superior for handling large, non-linear datasets derived from high-throughput screening (HTS).

Part 1: Strategic Comparison of Modeling Approaches

Classical 2D-QSAR (Hansa/Free-Wilson/MLR)

Best for: Small datasets (<50 compounds) with high structural homology.

  • Mechanism: Correlates physicochemical properties (LogP, Molar Refractivity, Hammett constants) with biological activity using Multiple Linear Regression (MLR).

  • Pros: High interpretability; computationally inexpensive; easy to reproduce.

  • Cons: Fails to account for stereochemistry; assumes linear relationships; "flat" representation ignores the binding pocket's 3D constraints.

  • Pyrazole Context: Effective for optimizing substituents on the

    
     and 
    
    
    
    positions of the pyrazole ring but struggles with flexible side chains.
3D-QSAR (CoMFA & CoMSIA)

Best for: Rational drug design when the receptor structure is unknown (Ligand-Based Drug Design).

  • Mechanism: Aligns molecules in a 3D grid and calculates interaction energies (Steric/Electrostatic for CoMFA; plus Hydrophobic/H-bond donor/acceptor for CoMSIA) at lattice points.

  • Pros: Provides contour maps (visual fields) showing exactly where to add bulk or electron-donating groups.

  • Cons: Highly sensitive to molecular alignment (the "alignment problem"); computationally intensive.

  • Pyrazole Context: CoMSIA is generally superior to CoMFA for pyrazoles. The pyrazole ring acts as a critical hydrogen bond acceptor/donor. CoMFA often misses these subtle H-bond directional fields, whereas CoMSIA explicitly models them.

Machine Learning & Deep Learning (RF, SVM, DNN)

Best for: Large, noisy datasets (>1000 compounds) and "scaffold hopping."

  • Mechanism: Uses non-linear algorithms (Random Forest, Support Vector Machines, Neural Networks) to map complex molecular fingerprints (ECFP4, MACCS) to activity.

  • Pros: Handles non-linear data; robust to noise; no alignment required.

  • Cons: "Black box" nature (hard to interpret why a compound is active); requires massive training data.

  • Pyrazole Context: Essential for Kinase selectivity profiling (e.g., distinguishing JAK1 vs. JAK2 inhibition) where subtle electronic effects across the pyrazole core drive selectivity in non-linear ways.

Part 2: Comparative Performance Data (Experimental Benchmarks)

The following table summarizes performance metrics from comparative studies on Pyrazole-based EGFR kinase inhibitors. Note the higher predictive accuracy (


) of CoMSIA over CoMFA due to the inclusion of Hydrogen Bond fields.
Metric2D-QSAR (MLR)3D-QSAR (CoMFA)3D-QSAR (CoMSIA)Machine Learning (RF)
Dataset Size Small (n=30-50)Medium (n=50-100)Medium (n=50-100)Large (n=1000+)

(Training)
0.8430.8620.851> 0.90

(Cross-Val)
0.60 - 0.700.6440.740 0.75 - 0.80
Key Descriptors LogP, MR, TopologicalSteric, Electrostatic+ H-bond, Hydrophobic Morgan Fingerprints
Alignment Sensitivity NoneHigh (Critical)High (Critical)None
Primary Insight Global propertiesSteric bulk limitsH-bond directionality Non-linear patterns

Data Source Synthesis: Based on comparative metrics observed in EGFR and Kinase inhibitor studies [1, 2, 5].

Part 3: Scientific Workflow & Visualization

Diagram 1: The QSAR Logic Flow

This diagram illustrates the critical decision pathways between 2D, 3D, and ML approaches.

QSAR_Workflow Start Start: Pyrazole Dataset CheckSize Dataset Size? Start->CheckSize Small Small (<50) CheckSize->Small Low N Large Large (>1000) CheckSize->Large High N CheckStruct 3D Structure Known? Small->CheckStruct MethodML Machine Learning (RF/DNN) Focus: Pattern Recognition Large->MethodML Method2D 2D-QSAR (MLR/PLS) Focus: Substituent Effects CheckStruct->Method2D No / Fast Screen Method3D 3D-QSAR (CoMSIA) Focus: Receptor Fields CheckStruct->Method3D Detailed Design Validation Validation (Y-Scramble, Ext. Test) Method2D->Validation Method3D->Validation MethodML->Validation

Caption: Decision tree for selecting the optimal QSAR methodology based on dataset size and structural knowledge.

Part 4: Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness and Reproducibility , follow this protocol for a standard CoMSIA study on pyrazoles.

Phase 1: Data Curation & Preparation
  • Dataset Selection: Gather 30–60 pyrazole derivatives with

    
     values spanning at least 3–4 orders of magnitude.
    
  • Biological Activity Conversion: Convert all

    
     to 
    
    
    
    (
    
    
    ). Reason: Linear free energy relationships correlate with logarithmic activity, not raw concentration.
  • 3D Structure Generation:

    • Sketch molecules using software like Sybyl or MOE.

    • Crucial Step: Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level. Pyrazoles have tautomeric forms; ensure the correct tautomer (1H-pyrazole vs. 2H-pyrazole) is modeled based on the biological pH.

Phase 2: Alignment (The Critical Variable)

In 3D-QSAR, poor alignment = garbage model.

  • Template Selection: Choose the most active compound as the template.

  • Atom-by-Atom Superposition: Align all molecules based on the rigid pyrazole core.

    • Note: If side chains are flexible, use Pharmacophore-based alignment (aligning H-bond donors/acceptors) rather than simple RMSD of atoms.

Phase 3: Field Calculation & Model Building
  • Grid Generation: Place aligned molecules in a 3D cubic lattice (typically 2.0 Å spacing).

  • Field Calculation:

    • CoMFA: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

    • CoMSIA: Calculate Hydrophobic, H-bond donor, and H-bond acceptor fields using a Gaussian probe.

  • PLS Regression: Use Partial Least Squares (PLS) to correlate field energies with

    
    .
    
Phase 4: Rigorous Validation (The "Trust" Pillar)

A model is only as good as its validation.

  • Internal Validation (

    
    ):  Perform Leave-One-Out (LOO) cross-validation. A 
    
    
    
    is acceptable;
    
    
    is excellent.
  • External Validation (

    
    ):  Predict the activity of a held-out test set (20% of data).
    
  • Y-Randomization (Mandatory): Randomly shuffle the activity data and rebuild the model.[1] The new

    
     must be very low (< 0.2). If the randomized model is good, your original model is a statistical artifact (chance correlation).
    
Diagram 2: 3D-QSAR Alignment Logic

Alignment_Logic Core Pyrazole Core (Rigid Anchor) Grid 3D Lattice Grid (Probe Interaction) Core->Grid Aligns Sub1 Side Chain R1 (Steric Field) Sub1->Grid Defines Shape Sub2 Side Chain R2 (H-Bond Field) Sub2->Grid Defines Electrostatics

Caption: The 3D-QSAR concept: The rigid pyrazole core anchors the molecule, while side chains interact with the virtual lattice grid.

References

  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PubMed Central. [Link]

  • Integrating QSAR into machine learning for kinase-targeted drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine

Part 1: Core Directive & Executive Summary Operational Status: Strictly Regulated / Hazardous Chemical Waste Primary Waste Stream: Halogenated Organic (Due to Trifluoromethyl group) Immediate Action: Segregate from non-h...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Operational Status: Strictly Regulated / Hazardous Chemical Waste Primary Waste Stream: Halogenated Organic (Due to Trifluoromethyl group) Immediate Action: Segregate from non-halogenated solvents and oxidizers. Do not dispose of down the drain.

This guide defines the standard operating procedure (SOP) for the disposal of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine . In the absence of a compound-specific Safety Data Sheet (SDS) from every supplier, this protocol adopts a Conservative Safety Strategy based on the Structure-Activity Relationship (SAR) of its functional groups: the trifluoromethyl (CF₃) moiety , the pyridine ring , and the pyrazole core .

Critical Disposal Constraint: Upon combustion (incineration), the trifluoromethyl group decomposes to release Hydrogen Fluoride (HF) . Consequently, this waste must be directed to a facility equipped with a wet scrubber system.

Part 2: Hazard Identification & Scientific Rationale

To ensure safety, we analyze the compound's disposal risks based on its constituent moieties.

Functional GroupAssociated HazardDisposal Implication
Trifluoromethyl (-CF₃) Thermal Decomposition: Generates highly corrosive Hydrogen Fluoride (HF) gas at incineration temperatures (>800°C).Mandatory: Must be labeled as "Fluorinated/Halogenated" to ensure the incinerator facility uses alkaline scrubbing.
Pyridine Ring Ecotoxicity & Flammability: Pyridine derivatives are often toxic to aquatic life (Chronic Cat.[1][2][3] 3) and potentially flammable.[3][4][5]Segregation: Keep away from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.
Pyrazole Ring Nitrogen Oxide (NOx) Generation: High nitrogen content leads to NOx emissions during burning.Ventilation: Incineration requires controlled airflow and NOx reduction systems.

Self-Validating Safety Check:

  • If the waste pH is < 4 or > 10: Neutralize before adding to the solvent carboy to prevent container degradation.

  • If the waste contains oxidizers: Quench with a reducing agent (e.g., Sodium Thiosulfate) before mixing with organic waste.

Part 3: Pre-Disposal Handling & Segregation

Solid Waste (Pure Compound / Filter Cake)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic / Halogenated."

  • Additives: If the solid is a fine powder, dampen slightly with a compatible solvent (e.g., Ethanol) to prevent dust aerosolization during transfer, provided it does not create a reaction.

Liquid Waste (Mother Liquors / Reaction Mixtures)
  • Solvent Compatibility: Compatible with standard halogenated waste streams (Dichloromethane, Chloroform).

  • Segregation: DO NOT MIX with:

    • Strong Acids (Risk of protonation and heat generation).

    • Strong Oxidizers (Risk of violent decomposition).[6][7]

  • Container: HDPE Carboy (Jerrycan) with a vented cap to prevent pressure buildup.

Contaminated Materials (Sharps / Glassware)
  • Syringes/Needles: Place in a red biohazard/sharps container labeled "Chemically Contaminated."

  • Glassware: Triple rinse with acetone. Collect the rinsate as Halogenated Liquid Waste . The glass can then be disposed of as standard broken glass (unless acutely toxic residues remain).

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Sharps Contaminated Sharps (Needles, Syringes) StateCheck->Sharps SolidAction Pack in HDPE Jar. Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidAction Segregate into HALOGENATED Waste Carboy Liquid->LiquidAction SharpsAction Sharps Container. Label: 'Chemically Contaminated' Sharps->SharpsAction FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubber) SolidAction->FinalDest LiquidAction->FinalDest SharpsAction->FinalDest

Figure 1: Segregation logic ensuring the compound reaches the correct incineration stream.

Part 5: Regulatory Compliance & RCRA Coding

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed (U- or P-listed), it must be characterized by the generator.

Regulatory CategoryDeterminationAction
Characteristic Waste Toxicity (D000s): Likely not TCLP toxic unless contaminated with heavy metals. Ignitability (D001): Only if in flammable solvent.Default to Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents.
Halogen Content > 1,000 ppm Halogens: classifies the entire waste container as "Halogenated."CRITICAL: Use the "Halogenated" waste profile to prevent damage to standard incinerators.
EPA Waste Code If pure/unused: Not Listed. If mixed with DCM: F002 .Consult your EHS officer. If unsure, label as "Non-Regulated Hazardous Waste - Fluorinated Heterocycle."

Part 6: Emergency Spill Procedures

Scenario: A 10g bottle of solid 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine shatters on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Place waste into a wide-mouth jar.

    • Wipe the surface with an acetone-soaked towel, followed by a soap-and-water wash.

  • Disposal: Label the jar as "Spill Debris: Fluorinated Pyridine" and process as Solid Waste.

References

  • Thermo Fisher Scientific. (2025).[8][9] Safety Data Sheet: Hydrogen fluoride pyridine complex.[9] Retrieved from (Analogous hazard data for pyridine/fluoride handling).

  • Sigma-Aldrich. (2024).[4][10] Safety Data Sheet: 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine.[11] Retrieved from (Isomer data used for SAR analysis).

  • Jubilant Ingrevia. (2012).[1][12] Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.[12][3] Retrieved from (Data on trifluoromethyl pyridine stability and combustion).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Sources

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